molecular formula C7H11NO3 B1345559 Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-86-2

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1345559
CAS No.: 59857-86-2
M. Wt: 157.17 g/mol
InChI Key: JFZRRXGXEHUJCI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a versatile 5-oxopyrrolidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of structures actively investigated for their biological activity, particularly in the development of novel anticancer and antimicrobial agents. Researchers are exploring this chemotype as a precursor for more potent compounds. Studies have shown that structurally similar 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit promising antiproliferative properties against human cancer cell lines, including multiple myeloma, and are being explored as novel proteasome inhibitors . Furthermore, related derivatives have demonstrated significant structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Clostridioides difficile , as well as drug-resistant fungal pathogens like Candida auris . The 5-oxopyrrolidine core is a privileged structure in the design of hydrazones and benzimidazole derivatives, which are known to interact with various biological targets through hydrogen bonding and other molecular interactions . This product is provided for research purposes as a key building block to support the synthesis and development of new therapeutic candidates. It is supplied with high purity and is characterized by standard spectroscopic methods. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZRRXGXEHUJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872043
Record name Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59857-86-2
Record name 1-Methyl-4-methoxycarbonyl-2-pyrrolidone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester
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Record name Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
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Record name 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the class of γ-lactams. The pyrrolidinone core is a prevalent scaffold in a multitude of biologically active molecules and natural products. The specific substitution pattern of this compound, featuring a methyl group at the nitrogen (N-1) and a methyl carboxylate at the C-3 position, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Pathways

The most direct and widely recognized method for the synthesis of this compound involves a two-step process:

  • Aza-Michael Addition and Cyclization: The initial step involves the reaction of itaconic acid with methylamine. This reaction proceeds via an aza-Michael addition of the primary amine to the α,β-unsaturated dicarboxylic acid, followed by an intramolecular cyclization to form the N-methyl-5-oxopyrrolidine-3-carboxylic acid ring system. This cascade reaction is an efficient method for the construction of the substituted pyrrolidinone core.

  • Esterification: The subsequent step is the esterification of the carboxylic acid group to yield the final methyl ester product. This is typically achieved through a Fischer esterification reaction, employing methanol in the presence of an acid catalyst.

Below is a graphical representation of the primary synthetic workflow.

G ItaconicAcid Itaconic Acid IntermediateAcid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->IntermediateAcid Aza-Michael Addition & Cyclization Methylamine Methylamine Methylamine->IntermediateAcid TargetMolecule This compound IntermediateAcid->TargetMolecule Fischer Esterification Methanol Methanol Methanol->TargetMolecule G ItaconicAcid Itaconic Acid plus1 + ItaconicAcid->plus1 Methylamine Methylamine plus1->Methylamine arrow H₂O, Δ Methylamine->arrow Intermediate 1-Methyl-5-oxopyrrolidine-3-carboxylic acid arrow->Intermediate G Intermediate 1-Methyl-5-oxopyrrolidine-3-carboxylic acid plus + Intermediate->plus Methanol Methanol plus->Methanol arrow H₂SO₄ (cat.), Δ Methanol->arrow Product This compound arrow->Product

An In-depth Technical Guide to the Chemical Properties of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. The information is compiled from various scientific sources and is intended to support research, development, and application activities involving this compound.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound belonging to the pyrrolidinone class. Its core structure consists of a five-membered lactam ring substituted with a methyl group on the nitrogen atom and a methyl carboxylate group at the 3-position.

Table 1: General Information

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 59857-86-2[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Canonical SMILES CN1CC(CC1=O)C(=O)OC[1]
InChI Key JFZRRXGXEHUJCI-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Liquid[2]
Melting Point Not experimentally determined for this specific compound. A related compound, methyl 5-oxopyrrolidine-3-carboxylate, has a reported melting point of 62-64 °C.[3]
Boiling Point Not experimentally determined for this specific compound. A related compound, methyl 5-oxopyrrolidine-2-carboxylate, has a reported boiling point of 133-135 °C at 1 mmHg.[4]
Solubility Data for this specific compound is not readily available. The parent compound, N-methyl-2-pyrrolidone, is miscible with water and soluble in many organic solvents.[5]
XlogP3 -0.7A computed value indicating its likely hydrophilic nature.[1]
Topological Polar Surface Area 46.6 ŲA computed value.[1]

Spectral Data

Comprehensive experimental spectral data for this compound is not consistently available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 3: Predicted Spectral Data

SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the N-methyl group, the methoxy group of the ester, and the protons on the pyrrolidinone ring.
¹³C NMR Resonances for the carbonyl carbons of the lactam and the ester, the N-methyl and O-methyl carbons, and the carbons of the pyrrolidinone ring.
FTIR Strong absorption bands for the C=O stretching vibrations of the amide (lactam) and the ester. C-N and C-O stretching bands would also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ).

Synthesis and Reactivity

General Experimental Protocol for Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids and Subsequent Esterification

This protocol is based on the synthesis of similar compounds and can be adapted for the synthesis of the target molecule.

Part 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid [6]

  • Reaction Setup: In a round-bottom flask, a mixture of itaconic acid and an aqueous or alcoholic solution of methylamine is prepared.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Part 2: Esterification to this compound [7]

  • Reaction Setup: The synthesized 1-methyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

SynthesisWorkflow cluster_0 Cyclization cluster_1 Esterification ItaconicAcid Itaconic Acid Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->Acid Reflux Methylamine Methylamine Methylamine->Acid Ester Methyl 1-methyl-5-oxopyrrolidine- 3-carboxylate Acid->Ester Acid Catalyst, Reflux Methanol Methanol Methanol->Ester

General synthesis workflow for this compound.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are limited. However, the broader class of N-substituted pyrrolidinones has been investigated for various biological activities.

  • N-methyl-2-pyrrolidone (NMP) , a structurally related compound, is a widely used industrial solvent. Toxicological studies have shown that NMP can be rapidly absorbed and metabolized in the body.[5] Its primary metabolite is 5-hydroxy-N-methyl-2-pyrrolidone.[8] Some studies have investigated the developmental toxicity of NMP and its metabolites.[9]

  • Derivatives of 5-oxopyrrolidine have been explored for their potential as antimicrobial and anticancer agents .[6]

  • The pyrrolidinone core is a feature of some biologically active natural products .[7]

Given the structural similarities to these compounds, this compound may serve as a valuable building block in the synthesis of novel pharmaceutical agents. Further research is warranted to explore its specific biological properties.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. Based on data for structurally similar compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are not yet fully available, this guide provides a summary of the current knowledge. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

LogicalRelationships Compound Methyl 1-methyl-5-oxopyrrolidine- 3-carboxylate Structure Pyrrolidinone Core + N-Methyl Group + 3-Methyl Carboxylate Compound->Structure is defined by Properties Chemical & Physical Properties (MW, Formula, Computed Data) Compound->Properties possesses Bioactivity Biological Activity (Largely Unexplored but related to other Pyrrolidinones) Structure->Bioactivity suggests potential Synthesis Synthetic Accessibility (from Itaconic Acid & Methylamine) Synthesis->Compound leads to PotentialApps Potential Applications (Pharmaceutical Intermediate, Research Chemical) Bioactivity->PotentialApps informs

Key relationships of the target compound.

References

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in chemical synthesis and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its context within chemical research.

Chemical Identity

The compound is systematically identified by its IUPAC name and CAS number, ensuring unambiguous reference in scientific literature and databases.

  • IUPAC Name : this compound[1]

  • CAS Number : 59857-86-2[1]

  • Synonyms : 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester[1]

Physicochemical Properties

The structural and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃PubChem[1]
Molecular Weight157.17 g/mol PubChem[1]
Exact Mass157.07389321 DaPubChem[1]
XLogP3 (Computed)-0.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Topological Polar Surface Area46.6 ŲPubChem[1]
Heavy Atom Count11PubChem[1]

Synthesis Protocol

The synthesis of this compound can be achieved via Fischer esterification of its corresponding carboxylic acid precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The following is a detailed experimental protocol adapted from the synthesis of structurally similar compounds.[2][3]

Reaction: Fischer Esterification

Objective: To convert 1-methyl-5-oxopyrrolidine-3-carboxylic acid to this compound using methanol in the presence of an acid catalyst.

Materials:

  • 1-methyl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, in an excess of anhydrous methanol.

  • Catalyst Addition : Cool the mixture in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for approximately 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization : Carefully neutralize the residue with a 5% sodium carbonate solution until the pH reaches 8-9. This step quenches the acid catalyst and removes any unreacted carboxylic acid.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Filtration : Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Final Concentration : Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

  • Purification : If necessary, purify the crude product further using column chromatography or vacuum distillation.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_workflow Synthesis Workflow: Fischer Esterification node_dissolve 1. Dissolve Acid in Methanol node_catalyst 2. Add H₂SO₄ Catalyst node_dissolve->node_catalyst node_reflux 3. Heat at Reflux (~8 hours) node_catalyst->node_reflux node_evaporate 4. Evaporate Methanol node_reflux->node_evaporate node_neutralize 5. Neutralize with Na₂CO₃ Solution node_evaporate->node_neutralize node_extract 6. Organic Extraction node_neutralize->node_extract node_dry 7. Dry & Filter node_extract->node_dry node_concentrate 8. Concentrate to Yield Product node_dry->node_concentrate node_product Final Product node_concentrate->node_product

General workflow for the synthesis of the target compound.

Applications in Research and Development

The 5-oxopyrrolidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry. While specific biological activities for this compound are not extensively documented in public literature, derivatives of the parent 5-oxopyrrolidine-3-carboxylic acid core have been investigated for various therapeutic applications.

Research has shown that modifying this scaffold can lead to compounds with significant biological effects, including:

  • Antimicrobial Activity : Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][4][5]

  • Anticancer Activity : Other modified structures based on this core have shown promising cytotoxic activity against cancer cell lines.[3][5]

The logical relationship for its use as a building block is outlined in the diagram below.

G cluster_logic Role as a Chemical Intermediate node_start Methyl 1-methyl-5- oxopyrrolidine-3-carboxylate node_hydrolysis Hydrolysis node_start->node_hydrolysis node_aminolysis Aminolysis/ Amidation node_start->node_aminolysis node_reduction Reduction node_start->node_reduction node_acid Carboxylic Acid Derivatives node_hydrolysis->node_acid node_amide Amide/Hydrazide Derivatives node_aminolysis->node_amide node_alcohol Alcohol/Diol Derivatives node_reduction->node_alcohol node_bio Bioactive Molecules (e.g., Anticancer, Antimicrobial) node_acid->node_bio node_amide->node_bio node_alcohol->node_bio

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound belonging to the class of pyrrolidinones. The pyrrolidinone (or γ-lactam) ring is a prevalent scaffold in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Understanding the molecular structure and conformational preferences of this core structure is crucial for the design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and conformational analysis of this compound, based on available data and analysis of closely related analogues.

Molecular Structure and Properties

This compound possesses a five-membered lactam ring with a methyl group attached to the nitrogen atom (N-1) and a methyl carboxylate group at the C-3 position.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₁₁NO₃PubChem
Molecular Weight 157.17 g/mol PubChem
CAS Number 59857-86-2PubChem

Spectroscopic Data

Table 2: NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (ppm) Assignment Notes
¹H~ 3.70-OCH₃Singlet, 3H
~ 3.40H-3Triplet or multiplet, 1H
~ 3.30H-4 (trans to C3-substituent)Multiplet, 1H
~ 2.80N-CH₃Singlet, 3H
~ 2.60H-2 (trans to C3-substituent)Multiplet, 1H
~ 2.40H-2 (cis to C3-substituent)Multiplet, 1H
~ 2.20H-4 (cis to C3-substituent)Multiplet, 1H
¹³C~ 173C=O (ester)
~ 172C=O (lactam)
~ 52-OCH₃
~ 50C-2
~ 40C-3
~ 30C-4
~ 29N-CH₃

Note: Predicted ¹H NMR chemical shifts are estimated based on typical values for similar 5-oxopyrrolidine derivatives.

Conformational Analysis

The five-membered pyrrolidinone ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

For N-methyl-2-pyrrolidone, the parent structure lacking the C3-substituent, studies have shown that the molecule undergoes rapid conformational interchange between different puckered forms in the liquid state. The presence of a substituent at the C-3 position, as in this compound, is expected to influence the conformational equilibrium.

The exact conformational preference of the title compound would be determined by a combination of factors including:

  • Steric hindrance: Interactions between the N-methyl group and the methyl carboxylate group at C-3.

  • Dipole-dipole interactions: The relative orientation of the polar carbonyl groups of the lactam and the ester.

  • Solvent effects: The polarity of the solvent can influence the conformational equilibrium.

Computational modeling studies on related N-substituted pyrrolidine derivatives have shown that the barrier to interconversion between different conformers is generally low. A detailed conformational analysis of this compound would require dedicated computational studies (e.g., using Density Functional Theory - DFT) or advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be derived from the literature on the synthesis of analogous 5-oxopyrrolidine derivatives.[1][2]

Proposed Synthesis of this compound

A common method for the synthesis of N-alkylated 5-oxopyrrolidine-3-carboxylates involves the reaction of a primary amine with itaconic acid or its diester, followed by cyclization and esterification.

Step 1: Synthesis of 1-methyl-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in an appropriate solvent such as water or a high-boiling point alcohol.

  • Addition of Amine: Add an equimolar amount of methylamine (as an aqueous solution or in a suitable solvent) to the itaconic acid solution.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The cyclization reaction forms the 5-oxopyrrolidine ring.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Esterification to this compound

  • Reaction Setup: Suspend the 1-methyl-5-oxopyrrolidine-3-carboxylic acid obtained from Step 1 in methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Esterification: Heat the mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude methyl ester. The final product can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

As specific biological signaling pathways involving this compound are not well-defined, a generalized workflow for its synthesis and characterization is presented below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization ItaconicAcid Itaconic Acid Reaction1 Michael Addition & Cyclization ItaconicAcid->Reaction1 Methylamine Methylamine Methylamine->Reaction1 CarboxylicAcid 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Reaction1->CarboxylicAcid Reaction2 Esterification (Acid Catalysis) CarboxylicAcid->Reaction2 Methanol Methanol Methanol->Reaction2 Product This compound Reaction2->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (e.g., HPLC) Product->Purity

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule of interest within the broader class of biologically active pyrrolidinones. While detailed experimental structural data for this specific compound is limited, this guide provides a comprehensive overview based on available spectroscopic information and the well-understood chemistry of its analogues. The provided synthetic protocol offers a reliable method for its preparation, and the summarized spectroscopic data serves as a valuable reference for its characterization. Further computational and experimental studies, particularly X-ray crystallography and advanced NMR analysis, would be beneficial to definitively elucidate its solid-state structure and conformational dynamics in solution. Such studies would provide a more detailed understanding of its structure-activity relationships and aid in the rational design of novel derivatives with potential therapeutic applications.

References

potential biological activity of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Biological Activity of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Disclaimer: There is no direct, publicly available scientific literature detailing the biological activity of the specific compound, this compound. This guide synthesizes data from structurally related compounds based on the shared 5-oxopyrrolidine-3-carboxylate core to infer potential biological activities for research and drug development purposes.

Introduction: The 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry. It is a five-membered lactam structure found in various natural products and synthetic molecules. Derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document explores the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Anti-inflammatory Activity

A structural analog, Methyl 5-oxopyrrolidine-3-carboxylate (which lacks the N-methyl group), has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase-2 (COX-2)[1]. This inhibition prevents the production of prostaglandins, which are key mediators of inflammation[1]. Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action.

Proposed Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor to various pro-inflammatory prostaglandins. Inhibition of COX-2 is a key therapeutic strategy for reducing inflammation and pain. The proposed signaling pathway is visualized below.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound Methyl 1-methyl-5- oxopyrrolidine-3-carboxylate (Hypothesized) Compound->COX2 Inhibition

Figure 1: Hypothesized COX-2 Inhibition Pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on standard methods for evaluating COX-2 inhibitors.

  • Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is obtained commercially. A stock solution of arachidonic acid (substrate) is prepared in ethanol.

  • Assay Buffer : The assay is typically performed in Tris-HCl buffer (pH 8.0) containing a heme cofactor, and a reducing agent like glutathione.

  • Incubation : The test compound (this compound) at various concentrations is pre-incubated with the COX-2 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid.

  • Quantification : The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then stopped. The product (Prostaglandin E2) is quantified using a specific method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus log concentration.

Potential Anticancer Activity

Numerous studies have demonstrated the anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines, notably A549 human lung adenocarcinoma cells[2][3]. The activity is highly dependent on the substitutions at the 1-position of the pyrrolidine ring. Derivatives containing hydrazone, azole, and bishydrazone moieties have shown the most potent effects[2][3].

Quantitative Data from Analog Studies

The anticancer activity of various 1-substituted-5-oxopyrrolidine derivatives against the A549 cell line is summarized below. It is important to note that these are derivatives and not the specific compound of interest.

Compound ID (Reference)1-Position SubstituentConcentrationCell Viability (%)[2]
2 [2]1-(4-acetamidophenyl)100 µM~82%
4 [2]1-(4-acetamidophenyl)-carbohydrazide100 µM~86%
15 [2]1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)100 µM~66%
18 [2]1-(4-aminophenyl)-N'-(phenyl)carbohydrazide100 µM< 20%
19 [2]1-(4-aminophenyl)-N'-(4-chlorophenyl)carbohydrazide100 µM< 20%
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed A549 cells in 96-well plates Incubate_24h Incubate for 24h (allow attachment) Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_Again Incubate for 24h Add_Compound->Incubate_Again Add_MTT Add MTT reagent to wells Incubate_Again->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solvent Read_Absorbance Read absorbance at ~570nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate % viability vs control Read_Absorbance->Calculate_Viability

Figure 2: Standard MTT Assay Experimental Workflow.
  • Cell Culture : A549 human lung adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours[4].

  • Compound Treatment : The cells are treated with various concentrations of the test compound (dissolved in DMSO, then diluted in media) for a specified duration, typically 24 hours[2][4]. Control wells receive media with DMSO only.

  • MTT Addition : After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for another 2-4 hours.

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the resulting formazan crystals.

  • Measurement : The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : Cell viability is calculated as a percentage of the control (untreated cells) and plotted against compound concentration to determine the IC50 value.

Potential Antimicrobial Activity

The 5-oxopyrrolidine scaffold is a component of several antimicrobial agents. Synthetic derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria[3][5]. Hydrazone derivatives, in particular, have demonstrated strong inhibition of Staphylococcus aureus and Escherichia coli[3].

Quantitative Data from Analog Studies

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents MIC values for selected 1-substituted-5-oxopyrrolidine-3-carbohydrazone derivatives.

Compound ID (Reference)R-group on HydrazoneS. aureus MIC (µg/mL)[3]E. coli MIC (µg/mL)[3]
11a [3]Benzylidene3.915.6
11d [3]5-Nitro-2-furyl7.87.8
11e [3]5-Nitro-2-thienyl3.97.8
Cefuroxime (Control) [3]N/A7.815.6
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation : The test compound is dissolved in DMSO to create a high-concentration stock solution[6].

  • Serial Dilutions : The compound is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 0.5–64 µg/mL)[6].

  • Bacterial Inoculum : Bacterial strains (e.g., S. aureus ATCC 9144, E. coli ATCC 8739) are grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL[3].

  • Inoculation : The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) in the well.

Conclusion and Future Directions

While no biological activity has been directly reported for this compound, the extensive research on its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The N-methyl group and the methyl ester at the 3-position are key structural features that differentiate it from the analogs discussed, and their influence on activity, selectivity, and pharmacokinetic properties warrants experimental validation. The protocols and data presented in this guide offer a foundational framework for initiating such preclinical investigations.

References

The Discovery of Substituted Pyrrolidones: A Technical Review of Synthetic Strategies and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth literature review on the discovery of substituted pyrrolidones, with a particular focus on their synthesis and anticonvulsant properties. This document summarizes key findings, presents detailed experimental protocols, and offers a quantitative analysis of structure-activity relationships to aid researchers in the field of drug discovery and development.

Introduction to the Pyrrolidone Core

The five-membered lactam ring of pyrrolidone has proven to be a versatile template for the design of novel therapeutics. Its conformational flexibility and ability to participate in hydrogen bonding interactions have made it a popular choice for targeting a variety of biological receptors and enzymes. A notable example of a successful drug class based on this scaffold is the racetam family of nootropics, with piracetam being the first of its kind.[1] More recently, the discovery of levetiracetam and its derivatives has highlighted the potential of substituted pyrrolidones in the treatment of epilepsy.[2][3]

Synthetic Strategies for Substituted Pyrrolidones

The synthesis of substituted pyrrolidones can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidone ring and the de novo construction of the ring from acyclic precursors.

Functionalization of the Pyrrolidone Ring

A common strategy involves the alkylation or acylation of the nitrogen atom of a pre-existing pyrrolidone. This approach is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies. For example, the synthesis of many anticonvulsant pyrrolidone derivatives starts with the commercially available (S)-2-aminobutanamide, which is then elaborated to introduce the desired substituents.[2]

Cyclization Reactions for Pyrrolidone Ring Formation

Various cyclization strategies have been employed to construct the pyrrolidone ring. One of the most prominent methods is the intramolecular cyclization of γ-amino acids or their derivatives. This can be achieved through thermal dehydration or by using coupling agents. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which allows for the stereocontrolled synthesis of highly substituted pyrrolidines that can be subsequently oxidized to the corresponding pyrrolidones.

Case Study: The Discovery of 4-Substituted Pyrrolidone Butanamides as Anticonvulsant Agents

A significant breakthrough in the field was the discovery of 4-substituted pyrrolidone butanamides as potent anticonvulsant agents, leading to the development of drugs like Brivaracetam.[2] This class of compounds was developed through a systematic investigation of the structure-activity relationships of levetiracetam analogs.

Synthesis of 4-Substituted-2-oxopyrrolidine-1-yl Butanamides

The synthesis of these compounds typically starts from a chiral precursor to ensure the desired stereochemistry. A representative synthetic workflow is depicted below.

G cluster_0 Synthesis of (R)-4-propyl-pyrrolidin-2-one cluster_1 Coupling and Amidation start Hex-2-enoic acid ethyl ester step1 Michael Addition (Nitromethane, DBU) start->step1 intermediate1 Ethyl 4-nitro-3-propylbutanoate step1->intermediate1 step2 Reduction (H2, Raney Nickel) intermediate1->step2 intermediate2 Racemic 4-propyl-pyrrolidin-2-one step2->intermediate2 step3 Chiral Resolution (Chromatography) intermediate2->step3 product1 (R)-4-propyl-pyrrolidin-2-one step3->product1 product1_ref (R)-4-propyl-pyrrolidin-2-one step4 Condensation with (R)-2-bromobutyric acid product1_ref->step4 start2 (S)-2-aminobutanamide hydrochloride start2->step4 intermediate3 (2S)-2-[(R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid step4->intermediate3 step5 Amidation (Ethyl chloroformate, NH3) intermediate3->step5 final_product (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam) step5->final_product G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron drug Substituted Pyrrolidone (e.g., Levetiracetam) sv2a SV2A drug->sv2a Binds to syt1 Synaptotagmin-1 sv2a->syt1 vesicle Synaptic Vesicle syt1->vesicle Ca2+ Sensor for Fusion ca_channel Voltage-gated Ca2+ Channel ca_channel->syt1 Activates neurotransmitter Neurotransmitter Release vesicle->neurotransmitter Exocytosis receptor Neurotransmitter Receptors neurotransmitter->receptor Reduced Activation effect Reduced Neuronal Hyperexcitability receptor->effect

References

A Technical Guide to the Reactivity Patterns of the Pyrrolidinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered γ-lactam, stands as a cornerstone of modern medicinal chemistry and materials science.[1] Its designation as a "privileged scaffold" is earned through a unique combination of structural and electronic properties, including high polarity, hydrogen bonding capabilities, and a conformationally distinct three-dimensional shape that enhances molecular interactions.[2] This guide offers an in-depth exploration of the core reactivity patterns of the 2-pyrrolidinone scaffold. We will dissect the chemistry at each reactive site—the nitrogen atom, the α-carbon, and the carbonyl group—providing a mechanistic rationale for its behavior. By synthesizing foundational principles with contemporary synthetic methods, this document serves as a valuable resource for professionals engaged in the design and development of novel therapeutics and advanced materials.

Introduction: The Pyrrolidinone Core, A Privileged Scaffold

The 2-pyrrolidinone structure is the simplest γ-lactam, a cyclic amide.[3] Its prevalence in high-impact pharmaceuticals is a testament to its versatile nature. The scaffold is a key feature in blockbuster drugs like the anticonvulsant Levetiracetam and the class of cognitive-enhancing "nootropic" agents known as racetams.[1] The inherent polarity and ability of the amide group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allow molecules incorporating this motif to engage effectively with biological targets.

Beyond medicine, 2-pyrrolidinone is a critical industrial intermediate, most notably as the precursor to N-vinylpyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP).[4][5] PVP is widely used in the pharmaceutical industry as an excipient for dispersing and suspending drugs, in cosmetics, and in numerous technical applications.[6][7][8] This dual importance in both drug discovery and materials science makes a thorough understanding of its reactivity essential for innovation.

Core Reactivity Patterns: A Mechanistic Perspective

The chemical behavior of 2-pyrrolidinone is dictated by three primary reactive centers: the acidic proton on the nitrogen, the protons on the carbon alpha to the carbonyl, and the electrophilic carbonyl carbon itself.

Diagram: Overview of Pyrrolidinone Reactivity

G cluster_N Reactions at Nitrogen (N1) cluster_C3 Reactions at α-Carbon (C3) cluster_C2 Reactions at Carbonyl (C2) Pyrrolidinone 2-Pyrrolidinone Scaffold N_Alkylation N-Alkylation Pyrrolidinone->N_Alkylation Deprotonation + R-X Enolate_Formation Enolate Formation Pyrrolidinone->Enolate_Formation Strong Base (e.g., LDA) Reduction Reduction to Pyrrolidine Pyrrolidinone->Reduction Strong Hydride (e.g., LiAlH4) N_Acylation N-Acylation N_Vinylation N-Vinylation Alpha_Alkylation α-Alkylation / Arylation Enolate_Formation->Alpha_Alkylation + E+ Radical_Func Radical Functionalization Ring_Opening Lactam Ring-Opening Ring_Opening_Polymerization Ring_Opening_Polymerization Ring_Opening->Ring_Opening_Polymerization Anionic/Cationic Initiator Hydrolysis Hydrolysis Ring_Opening->Hydrolysis Acid/Base H2O

Caption: Core reactivity sites and corresponding transformations of the 2-pyrrolidinone scaffold.

Reactions at the Nitrogen Atom (N1)

The hydrogen on the nitrogen of the lactam is moderately acidic (pKa ≈ 17 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base. This acidity is the cornerstone of its N-functionalization chemistry.

Direct N-alkylation is one of the most common transformations. The causality behind this reaction is a standard acid-base deprotonation followed by a nucleophilic substitution (SN2) reaction.

  • Mechanism: A suitable base removes the N-H proton to generate a nucleophilic lactam anion. This anion then attacks an alkyl halide or other electrophile to form a new N-C bond.[9]

  • Causality in Reagent Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, which is ideal for preventing side reactions.[10] Weaker bases, such as potassium carbonate (K2CO3), can also be effective, particularly with more reactive alkylating agents, and offer a milder, more practical alternative for large-scale synthesis.[10]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil. Add anhydrous Dimethylformamide (DMF) to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-pyrrolidinone (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Insight: The dropwise addition and cooling are crucial to control the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 1 hour. The solution should become clear or slightly hazy as the sodium salt of pyrrolidinone forms.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-pyrrolidinone.

Reactions at the Alpha-Carbon (C3)

The protons on the C3 position, alpha to the carbonyl, are also acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate.

The formation of an enolate intermediate opens a pathway for creating a C-C bond at the α-position, a key strategy for building molecular complexity.

  • Mechanism: The enolate acts as a carbon-centered nucleophile, attacking a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones).

  • Challenges and Insights: This reaction requires careful control. The use of a strong, hindered base like LDA at low temperatures (e.g., -78 °C) is essential to promote rapid and complete enolate formation while minimizing side reactions like self-condensation or carbonyl addition. However, traditional α-alkylation can be challenging. A more modern and often higher-yielding approach involves a cascade reaction, such as the Smiles-Truce rearrangement, where an arylsulfonamide reacts with a cyclopropane diester under basic conditions to directly furnish α-arylated pyrrolidinones in a single step.[11][12][13]

G Start 2-Pyrrolidinone Base Strong Base (e.g., LDA, -78°C) Start->Base Deprotonation at C3 Enolate Enolate Intermediate (Nucleophilic) Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Nucleophilic Attack Product α-Substituted Pyrrolidinone Electrophile->Product

Caption: Stepwise workflow for the functionalization of the α-carbon via an enolate intermediate.

Reactions at the Carbonyl Group (C2) & Ring-Opening

The carbonyl group itself can undergo reduction, and the entire lactam ring can be opened under hydrolytic or polymerization conditions.

The amide functionality is relatively stable but can be reduced to the corresponding amine (a pyrrolidine) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation is fundamental for converting the lactam scaffold into the saturated pyrrolidine ring, which is also a common motif in pharmaceuticals.[14]

  • Hydrolysis: In the presence of strong aqueous acid or base, the amide bond can be hydrolyzed to yield 4-aminobutyric acid.[9] This reaction is generally slow and requires harsh conditions.

  • Ring-Opening Polymerization (ROP): Perhaps the most significant reaction in materials science is the anionic or cationic ring-opening polymerization to form Polyamide 4 (Nylon 4).[15] This process is driven by the relief of ring strain in the five-membered lactam.[15] Unintentional polymerization can be triggered by contaminants like strong acids, bases, or even moisture, especially at elevated temperatures.[15] Proper storage in a cool, dry place is critical to maintain the monomer's integrity.[15]

Modern Radical-Based Strategies

Recent advances in synthetic chemistry have introduced radical-based methods for constructing and functionalizing the pyrrolidinone scaffold. N-heterocyclic carbene (NHC) catalysis, for example, can facilitate radical tandem cyclization/coupling reactions to build highly functionalized pyrrolidinones under transition-metal-free conditions.[16][17] These methods often show broad substrate scope and excellent functional group compatibility, providing a powerful alternative to traditional ionic pathways.[17]

Applications in Drug Discovery & Materials Science

The reactivity patterns described above enable the synthesis of a vast chemical space, which has been successfully exploited in multiple fields.

Medicinal Chemistry

The pyrrolidinone core is a privileged scaffold precisely because its key reactive handles allow for systematic and predictable modification, facilitating the exploration of structure-activity relationships (SAR).

Drug Name Core Structure Highlight Therapeutic Application
Levetiracetam N-alkylated pyrrolidinoneAnticonvulsant (Epilepsy)[1]
Piracetam N-acylated pyrrolidinoneNootropic (Cognitive Enhancer)[1]
Doxapram α,α-disubstituted pyrrolidinoneRespiratory Stimulant[3]
Cotinine α-substituted pyrrolidinoneNicotine Metabolite/Biomarker[3]

These examples underscore how different points of functionalization on the same core can lead to vastly different biological activities.

Polymer & Materials Science

The polymerization of 2-pyrrolidinone's derivative, N-vinylpyrrolidone, leads to Polyvinylpyrrolidone (PVP), a highly versatile polymer.

  • Pharmaceuticals: Used as a binder in tablets, a film-former, and a solubilizer to improve the bioavailability of poorly soluble drugs.[6][7][18]

  • Cosmetics: Acts as a film-former in hair sprays and as a thickener and stabilizer in various skincare products.[6][18]

  • Industrial Uses: Employed as an adhesive, a dispersant in inks and coatings, and in the production of membranes for water purification.[8][19]

Conclusion and Future Outlook

The 2-pyrrolidinone scaffold possesses a rich and predictable set of reactivity patterns centered on its nitrogen, α-carbon, and carbonyl group. This reliable chemistry has cemented its role as a foundational building block in both medicinal and materials chemistry. While traditional methods of functionalization remain robust, the future of pyrrolidinone chemistry is evolving. The field is moving towards more efficient, atom-economical, and stereoselective methodologies. The development of novel catalytic systems, including photoredox and enzymatic catalysis, for direct C-H functionalization promises to unlock new avenues for creating complex, high-value molecules from this humble yet powerful scaffold.[20][21] For researchers and developers, a deep understanding of these core reactivity patterns is—and will continue to be—indispensable for innovation.

References

Spectroscopic Analysis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

This compound (C₇H₁₁NO₃, CAS No: 59857-86-2) is a substituted pyrrolidinone derivative.[1] The structural elucidation of such molecules is fundamental for quality control, reaction monitoring, and regulatory submissions. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Due to the limited availability of public domain experimental spectra for this specific compound, the data presented herein is a combination of referenced information for analogous structures and predicted values based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s3HO-CH
~3.50t1HCH -COOCH₃
~3.30t2HN-CH
~2.80s3HN-CH
~2.60m2HCH ₂-C=O

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~173C =O (ester)
~171C =O (amide)
~52O-C H₃
~49N-C H₂
~39C H-COOCH₃
~30N-C H₃
~29C H₂-C=O

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1680StrongC=O stretch (amide, lactam)
~1200StrongC-O stretch (ester)
Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
15740[M]⁺ (Molecular Ion)
12660[M - OCH₃]⁺
98100[M - COOCH₃]⁺
7080[C₄H₈NO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the analyte is dissolved in a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization (EI) for small molecules. The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS). The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a small organic molecule like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Ion IR Infrared (IR) Spectroscopy Synthesis->IR Vibrational Modes NMR NMR Spectroscopy Synthesis->NMR Chemical Environment MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Connectivity Connectivity & Structure NMR->Connectivity Structure Final Structure Elucidation MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its role as a "privileged structure."[1] This designation stems from its ability to bind with high affinity to a multitude of biological targets.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, providing a three-dimensional scaffold that is crucial for specific and potent molecular interactions.[2][3] The stereogenicity of its carbon atoms further enhances its versatility, allowing for the creation of numerous stereoisomers with distinct biological profiles due to differential binding with enantioselective proteins.[2][3]

This guide provides an in-depth exploration of the primary mechanisms through which pyrrolidine-based compounds exert their therapeutic effects. We will delve into the molecular interactions, signaling pathways, and structure-activity relationships (SAR) that define their function, supported by field-proven experimental protocols for their validation.

Core Mechanism: Enzyme Inhibition

A predominant mechanism of action for pyrrolidine derivatives is the inhibition of key enzymes implicated in various disease states. The pyrrolidine scaffold can act as a mimic of natural substrates or bind to allosteric sites, effectively modulating enzyme activity.

Inhibition of Carbohydrate-Metabolizing Enzymes in Diabetes

Pyrrolidine-based compounds are potent inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose absorption.[4][5] By inhibiting these enzymes, they can regulate postprandial glucose levels, a key strategy in managing type-2 diabetes.[4] Polyhydroxylated pyrrolidines, known as aza-sugars, are particularly effective as they mimic the oxa-carbenium transition state of carbohydrate processing enzymes.[2]

Causality in Experimental Design: The choice to target both α-amylase and α-glucosidase is strategic. Inhibiting α-amylase slows the breakdown of starches into oligosaccharides, while inhibiting α-glucosidase prevents the final conversion into absorbable monosaccharides like glucose. This dual inhibition provides a more comprehensive blockade of carbohydrate digestion.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to quantify the inhibitory potency of a pyrrolidine-based compound by measuring the reduction in the enzymatic conversion of a chromogenic substrate.

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1 U/mL.

    • Prepare a stock solution of the test pyrrolidine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions at increasing concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).

    • Prepare a 1 M solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).

    • Prepare a 0.1 N sodium carbonate (Na₂CO₃) solution to stop the reaction.

  • Enzyme Incubation:

    • In a 96-well microplate, add 10 µL of the α-glucosidase enzyme solution to each well.

    • Add 10 µL of each test compound dilution to the respective wells. Include a positive control (e.g., Acarbose) and a negative control (solvent only).

    • Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 125 µL of the 0.1 M phosphate buffer to each well.

    • Add 20 µL of the 1 M p-NPG substrate solution to each well to start the reaction.

    • Incubate the plate for an additional 30 minutes at 37°C.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃. The addition of a strong base denatures the enzyme, halting its catalytic activity.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Inhibition of Bacterial Enzymes

Pyrrolidine derivatives have been developed as potent antibacterial agents by targeting essential bacterial enzymes that are absent in humans, providing a window of therapeutic selectivity.

  • Aminoglycoside Acetyltransferase (AAC): Pyrrolidine pentamine scaffolds can inhibit AAC(6')-Ib, an enzyme that confers resistance to aminoglycoside antibiotics like amikacin.[6][7] By blocking this enzyme, the antibiotic's efficacy can be restored.[6]

  • DNA Gyrase and Topoisomerase IV: Certain 1,2,4-oxadiazole pyrrolidine derivatives inhibit these essential bacterial enzymes, which are responsible for managing DNA supercoiling during replication.[8][9] Inhibition leads to catastrophic DNA damage and bacterial cell death.

Anticancer Enzyme Targets

The pyrrolidine scaffold is integral to numerous anticancer agents that function by inhibiting enzymes crucial for cancer cell proliferation and survival.

  • Poly(ADP-ribose) Polymerase (PARP): Benzimidazole carboxamides bearing a pyrrolidine nucleus act as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair.[2] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.

  • Akt Phosphorylation: Certain pyrrolidine-based 3-deoxysphingomyelin analogues have been shown to inhibit the phosphorylation of Akt, a key node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[2]

  • Matrix Metalloproteinases (MMPs): Hybrid benzofuroxan-based pyrrolidine hydroxamates have been developed as MMP inhibitors, which can prevent the degradation of the extracellular matrix, a critical step in cancer metastasis.[2]

Core Mechanism: Receptor Modulation

The defined three-dimensional structure of the pyrrolidine ring is ideal for precise interactions with the binding pockets of cell surface and nuclear receptors, enabling compounds to act as agonists or antagonists.

G-Protein Coupled Receptor (GPCR) Agonism

A notable example is the development of pyrrolidine-containing agonists for the G-protein coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[2][10]

  • Stereochemistry is Key: The stereochemistry of substituents on the pyrrolidine ring dictates the compound's activity. For instance, a cis-4-CF₃ substituent favors a pseudo-axial conformation of the carboxylic acid group at position 2, which is the primary pharmacophore for GPR40 agonism.[2][10]

  • Dual Signaling Pathway Activation: Certain enantiomers can induce a signaling bias, activating both Gq-coupled intracellular Ca²⁺ flux and Gs-coupled cAMP accumulation.[10] This dual mechanism leads to both glucose-dependent insulin secretion and GLP-1 secretion, offering a powerful therapeutic effect.[10]

Diagram 1: GPR40 Agonist Signaling Pathway

GPR40_Pathway cluster_membrane Plasma Membrane GPR40 GPR40 Gq Gq GPR40->Gq Gs Gs GPR40->Gs PLC PLC Gq->PLC AC AC Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Pyrrolidine Pyrrolidine Agonist (R,R)-68 Pyrrolidine->GPR40 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux ↑ Intracellular Ca²⁺ IP3->Ca_flux Insulin Insulin Secretion Ca_flux->Insulin cAMP cAMP ATP->cAMP GLP1 GLP-1 Secretion cAMP->GLP1

Caption: Dual signaling of a pyrrolidine-based GPR40 agonist.

Chemokine Receptor Antagonism

Pyrrolidine derivatives have been designed as antagonists for the chemokine receptor CXCR4, which plays a role in HIV infection, autoimmune disorders, and cancer metastasis.[8][9] By blocking the binding of the natural ligand (CXCL12), these compounds can inhibit downstream signaling pathways responsible for cell migration and survival.[8][9]

Core Mechanism: Ion Channel Blockade

Pyrrolidine-based compounds can also function by physically blocking ion channels, thereby modulating neuronal excitability. This is a key mechanism for neuroprotective agents. A series of pyrrolidine derivatives have been synthesized as potent sodium channel blockers for the potential treatment of ischemic stroke.[11] By blocking excessive sodium influx into neurons during an ischemic event, these compounds can prevent excitotoxicity and subsequent cell death, demonstrating significant neuroprotective activity in animal models.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine compounds is exquisitely sensitive to their structure. Understanding these relationships is fundamental to rational drug design.

  • Ring Conformation: Substituents dramatically influence the puckering of the pyrrolidine ring. This conformation, in turn, affects how the molecule presents its pharmacophoric groups to the biological target.[2] For example, a cis-3,4-diphenylpyrrolidine scaffold can force a "U-shape" conformation beneficial for inverse agonistic activity on the RORγt receptor.[2]

  • Substitution Position: The position of substituents is critical. In DPP-4 inhibitors, the pyrrolidine moiety typically binds to the S1 subsite of the enzyme.[12] For many pyrrolidine drugs, the nitrogen atom (N-1 position) is a privileged site for substitution, with 92% of FDA-approved pyrrolidine drugs being substituted at this position.[2]

  • Stereochemistry: As seen with GPR40 agonists, the absolute stereochemistry can lead to entirely different biological outcomes, including changes in binding mode and signaling bias.[10]

  • Basicity and Nucleophilicity: The nitrogen atom confers basicity to the scaffold, which can be crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a protein's active site.[2] This property is also influenced by substituents at the C-2 position.[2]

Diagram 2: General Workflow for Elucidating Mechanism of Action

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A1 Library Synthesis (e.g., 1,3-Dipolar Cycloaddition) A2 SAR-Guided Optimization A1->A2 B1 Primary Screening (e.g., Enzyme Inhibition Assay) A2->B1 B2 Target Identification (e.g., Binding Assays) B1->B2 B3 Cell-Based Assays (e.g., MTT, Ca²⁺ Flux) B2->B3 C1 Animal Disease Model (e.g., MCAO for stroke) B3->C1 C1->A2 Feedback for Optimization C2 Pharmacokinetics (ADME) C1->C2 C3 Toxicology Studies C2->C3

Caption: Iterative workflow for pyrrolidine drug discovery.

Quantitative Analysis of Pyrrolidine Activity

To compare the efficacy of different derivatives, quantitative measures such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) are used.

Compound ClassTarget Enzyme(s)Example CompoundIC₅₀ / Kᵢ ValueReference
Antidiabetic α-Amylase & α-GlucosidaseChalcone Derivative 3 14.61 µM (α-amylase)[5]
Chalcone Derivative 3 25.38 µM (α-glucosidase)[5]
DPP-IVPyrrolidine Sulfonamide 23d 11.32 µM[8][9]
Anticancer CXCR4 ReceptorCompound 26 79 nM (binding affinity)[8][9]
Antibacterial DNA Gyrase (E. coli)Oxadiazole Pyrrolidine 22c 120 nM[8][9]
Antiviral Main Protease (MPro)Various PyrrolidinesEC₅₀ values reported[13]

Conclusion

The pyrrolidine scaffold is a remarkably versatile and powerful tool in modern drug discovery. Its unique stereochemical and physicochemical properties allow for the precise tuning of interactions with a wide array of biological targets. The mechanisms of action are diverse, ranging from highly specific enzyme inhibition and receptor modulation to ion channel blockade. A deep understanding of the structure-activity relationships, coupled with rigorous experimental validation, is paramount for harnessing the full therapeutic potential of this privileged heterocyclic system. Future research will undoubtedly continue to uncover novel mechanisms and applications for this indispensable molecular framework.

References

Navigating the Physicochemical Landscape of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a substituted pyrrolidinone derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties, particularly solubility and stability in common laboratory solvents, is paramount for its effective handling, formulation, and development. This technical guide provides an in-depth overview of the available data, outlines standard experimental protocols for its characterization, and offers insights into its potential degradation pathways.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol , is a compound whose solubility and stability are dictated by its lactam and ester functional groups.[1] While specific experimental data for this exact molecule is scarce in publicly available literature, we can infer its behavior based on structurally similar compounds and general chemical principles.

Solubility Profile

Predicting the solubility of a compound is a critical step in experimental design. Based on the structure of this compound, a qualitative solubility profile can be anticipated. The presence of the polar lactam ring and the ester group suggests potential solubility in a range of organic solvents. For a related compound, Methyl 5-oxopyrrolidine-3-carboxylate, slight solubility in chloroform and methanol has been reported.[2]

For practical laboratory applications, a summary of expected solubility in common solvents is presented below. It is crucial to note that these are predictive and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe polar lactam and ester groups can hydrogen bond with water, but the overall organic nature may limit high solubility.
MethanolSolubleSimilar polarity and hydrogen bonding capability.
EthanolSolubleGood solvent for moderately polar organic compounds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleExcellent solvent for a wide range of organic molecules.
Dimethylformamide (DMF)Highly SolubleStrong polar aprotic solvent capable of solvating a variety of compounds.
AcetonitrileModerately SolubleLess polar than DMSO and DMF, but should still effectively solvate the molecule.
Nonpolar Dichloromethane (DCM)Moderately SolubleThe organic backbone should allow for some solubility.
ChloroformModerately SolubleSimilar to DCM.
HexaneLow to InsolubleThe high polarity of the lactam and ester groups makes solubility in nonpolar alkanes unlikely.

Stability Considerations

The stability of this compound is a key factor for its storage and handling. The primary points of potential degradation are the lactam and ester functionalities.

Table 2: Potential Stability Issues and Degradation Pathways

ConditionPotential Degradation PathwayInfluencing Factors
pH Acidic Hydrolysis: Protonation of the ester carbonyl, followed by nucleophilic attack by water, leading to the carboxylic acid and methanol. The lactam is generally more stable to acid than the ester.Low pH, presence of water, elevated temperature.
Basic Hydrolysis (Saponification): Nucleophilic attack of hydroxide on the ester carbonyl, leading to the carboxylate salt and methanol. The lactam can also be hydrolyzed under strong basic conditions.High pH, presence of water, elevated temperature.
Temperature Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially through decarboxylation or other complex reactions.High temperatures, presence of catalysts.
Light Photodegradation: While the core structure does not contain strong chromophores, prolonged exposure to UV light could potentially induce degradation.Wavelength and intensity of light, presence of photosensitizers.

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized experimental protocols are essential.

Solubility Determination: A General Workflow

A common method for determining solubility is the isothermal equilibrium method, followed by quantification of the dissolved solute.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Weigh excess solid compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Filter or centrifuge to remove undissolved solid C->D E Withdraw a known volume of the supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F

Figure 1: Workflow for Solubility Determination.

Methodology:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a sealed vial containing a known volume of the desired solvent.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter) or centrifugation.

  • Quantification: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Stability Assessment: A General Protocol

Forced degradation studies are employed to understand the stability of a compound under various stress conditions.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare stock solution of the compound B1 Acidic (e.g., 0.1 M HCl) B2 Basic (e.g., 0.1 M NaOH) B3 Oxidative (e.g., 3% H2O2) B4 Thermal (e.g., 60°C) B5 Photolytic (e.g., UV lamp) C Incubate for a defined period B1->C B2->C B3->C B4->C B5->C D Withdraw samples at time points C->D E Neutralize (if necessary) D->E F Analyze by stability-indicating HPLC method E->F

Figure 2: Workflow for Forced Degradation Study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent.

  • Application of Stress Conditions: Expose the solutions to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., elevated temperature), and photolytic (e.g., exposure to UV light) conditions.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples.

  • Sample Quenching: If necessary, neutralize the acidic or basic samples to halt the degradation process.

  • Analytical Quantification: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation: Determine the percentage of the parent compound remaining and identify any major degradation products.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways involving this compound are not yet elucidated, compounds containing the pyrrolidinone core are known to interact with various biological targets. For instance, some pyrrolidinone derivatives have shown activity as inhibitors of enzymes or as ligands for receptors in the central nervous system. Further research would be required to identify the specific biological interactions of this particular molecule.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. While specific experimental data for this compound is limited, this guide provides a framework for its characterization based on its chemical structure and established analytical protocols. The provided methodologies for solubility and stability testing will enable researchers to generate the necessary data to advance their studies with this promising chemical entity. It is strongly recommended that the predicted properties be confirmed through rigorous experimental validation.

References

The Pivotal Role of Pyrrolidinone Esters in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pyrrolidinone scaffold has emerged as a cornerstone for the development of novel therapeutics across a wide spectrum of diseases. Its unique structural and chemical properties make it a versatile building block in medicinal chemistry. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced yet significant applications of pyrrolidinone esters, a subclass of these vital compounds, highlighting their synthesis, biological activities, and therapeutic potential.

The Pyrrolidinone Core: A Privileged Scaffold in Drug Design

The five-membered lactam structure of the pyrrolidinone ring provides a rigid and stereochemically defined framework that is amenable to a variety of chemical modifications. This structural rigidity allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The presence of a nitrogen atom within the ring also offers opportunities for hydrogen bonding and other non-covalent interactions, further enhancing binding affinity and specificity.

The pyrrolidinone moiety is a key structural feature in a range of pharmacologically active agents, demonstrating its broad therapeutic applicability.[1][2][3] These derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6]

The Ester Functionality: A Gateway to Enhanced Bioactivity and Drug Delivery

The incorporation of an ester group onto the pyrrolidinone scaffold introduces a critical functional handle that medicinal chemists can exploit to fine-tune the pharmacological properties of a lead compound. The nature of the ester can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and ability to cross biological membranes.

Modulating Physicochemical Properties for Improved ADME Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success.[7][8][9] The ester functionality in pyrrolidinone derivatives can be strategically modified to optimize these parameters. For instance, increasing the lipophilicity of a compound through the addition of a larger ester group can enhance its ability to cross the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system.[7] Conversely, introducing more polar ester groups can improve aqueous solubility, which is often a prerequisite for parenteral administration.

Pyrrolidinone Esters as Prodrugs: A Strategy for Targeted Drug Delivery

The ester linkage is susceptible to hydrolysis by esterase enzymes that are abundant in the body.[10][11] This property makes pyrrolidinone esters ideal candidates for prodrug design. A prodrug is an inactive or less active form of a drug that is converted to its active form in the body through metabolic processes.[11][12]

This approach offers several advantages, including:

  • Improved Bioavailability: By masking polar functional groups, an ester prodrug can enhance the oral absorption of a parent drug.[12]

  • Targeted Drug Delivery: The differential expression of esterases in various tissues can be exploited to achieve site-specific drug release, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Reduced Toxicity: The prodrug strategy can be employed to circumvent toxicity issues associated with the parent drug. A notable example is the development of L-5-oxo-pyrrolidine-2-paracetamol carboxylate, an ester prodrug of paracetamol, which has been shown to reduce hepatotoxicity.[13]

Therapeutic Applications of Pyrrolidinone Esters

The versatility of the pyrrolidinone ester scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents

Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents, with activities against a variety of cancer cell lines.[3][4][14] The ester functionality can be modified to enhance the cytotoxic potency and selectivity of these compounds. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrrolidinone ring, including the ester group, play a crucial role in determining their anticancer efficacy.[2][3]

Workflow for Pyrrolidinone Ester-Based Anticancer Drug Discovery

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold_Selection Pyrrolidinone Carboxylic Acid Scaffold Selection Library_Synthesis Combinatorial Synthesis of Pyrrolidinone Ester Library Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Cancer Cell Lines) Library_Synthesis->HTS SAR_Studies Structure-Activity Relationship (SAR) Studies HTS->SAR_Studies Hit Compounds Ester_Modification Systematic Ester Group Modification SAR_Studies->Ester_Modification In_Vitro_Assays In Vitro Cytotoxicity & Mechanistic Assays Ester_Modification->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox Optimized Leads In_Vivo_Models In Vivo Efficacy in Animal Models ADME_Tox->In_Vivo_Models Candidate_Selection Clinical Candidate Selection In_Vivo_Models->Candidate_Selection G Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Cell Microglia / Astrocyte Signaling Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Transcription & Translation Pyrrolidinone_Ester Pyrrolidinone Ester Pyrrolidinone_Ester->Signaling Inhibition

Caption: Pyrrolidinone esters can potentially inhibit key signaling pathways, such as NF-κB and MAPK, to reduce the production of pro-inflammatory cytokines.

Synthetic Strategies for Pyrrolidinone Esters

A variety of synthetic routes have been developed to access functionalized pyrrolidinone esters. These methods often leverage readily available starting materials and allow for the introduction of diverse substituents.

Asymmetric Michael Addition

One efficient method for the synthesis of 5-substituted pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. [15][16]This approach provides a concise and atom-economical route to highly enantiomerically enriched pyrrolidinone precursors.

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are a powerful tool for the construction of the pyrrolidinone ring. [17]This strategy involves the reaction of an azomethine ylide with a suitable dipolarophile, often an electron-deficient alkene, to generate highly substituted pyrrolidines that can be further elaborated to the desired pyrrolidinone esters.

Functionalization of Pyroglutamic Acid

Optically active 2-pyrrolidinones can be synthesized from S-pyroglutamic acid, a readily available chiral synthon. [14]The carboxylic acid and lactam functionalities of pyroglutamic acid can be selectively modified to introduce a variety of substituents, including the desired ester group.

Experimental Protocol: Synthesis of a Pyrrolidinone-3-Carboxylate Derivative

Objective: To synthesize a substituted ethyl pyrrolidinone-3-carboxylate via a Michael addition-cyclization cascade.

Materials:

  • Ethyl 4-oxo-4-phenylbut-2-enoate

  • Nitromethane

  • Organocatalyst (e.g., a chiral thiourea derivative)

  • Reducing agent (e.g., Raney Nickel)

  • Solvents (e.g., toluene, ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Michael Addition:

    • To a solution of ethyl 4-oxo-4-phenylbut-2-enoate (1.0 eq) and the chiral organocatalyst (0.1 eq) in toluene at room temperature, add nitromethane (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.

  • Reductive Cyclization:

    • Dissolve the purified Michael adduct in ethanol.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the nitro group is fully reduced (monitor by TLC or LC-MS).

    • The reduction of the nitro group is typically followed by spontaneous cyclization to the pyrrolidinone.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired ethyl pyrrolidinone-3-carboxylate derivative.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives

The pyrrolidinone ester scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

  • Development of novel synthetic methodologies: The design of more efficient and stereoselective methods for the synthesis of complex pyrrolidinone esters will be crucial for accessing a wider range of chemical diversity.

  • Exploration of new biological targets: The application of pyrrolidinone esters to novel and challenging biological targets will expand their therapeutic potential.

  • Advanced prodrug design: The development of more sophisticated prodrug strategies, such as enzyme-activatable or targeted prodrugs, will enhance the clinical utility of pyrrolidinone-based therapeutics.

  • Integration of computational methods: The use of computational modeling and machine learning will accelerate the design and optimization of pyrrolidinone esters with desired pharmacological properties.

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An In-depth Technical Guide to the Safe Handling and Management of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling information for Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (CAS No. 54575-76-9). As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and experimental integrity. The information herein is synthesized from established safety data for the compound and its structural analogs, providing a robust framework for risk assessment and management in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior under various laboratory conditions. This compound is a pyrrolidine derivative, a class of compounds with diverse applications in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Data for this compound and a Key Structural Analog.

Property This compound Methyl 5-oxopyrrolidine-3-carboxylate (Analog) Source
CAS Number 59857-86-2 35309-35-4 [1][2]
Molecular Formula C₇H₁₁NO₃ C₆H₉NO₃ [1][2]
Molecular Weight 157.17 g/mol 143.14 g/mol [1][2]
Physical Form Solid (Predicted) Solid [2]
Boiling Point Not available 132-142 °C (at 0.45 Torr) [3]
Melting Point Not available 62-64 °C [3]

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Room Temperature, Sealed in Dry Conditions |[2][4] |

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be reliably inferred from its close structural analog, Methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4). The presence of the ester and lactam functionalities necessitates careful handling to avoid exposure.

GHS Pictogram:

alt text

Signal Word: Warning [2]

Table 2: GHS Hazard and Precautionary Statements.

Code Statement Classification Source
H302 Harmful if swallowed. Acute Toxicity, Oral (Category 4) [2][5]
H315 Causes skin irritation. Skin Corrosion/Irritation (Category 2) [2][5]
H319 Causes serious eye irritation. Serious Eye Damage/Irritation (Category 2A) [2][5]
H332 Harmful if inhaled. Acute Toxicity, Inhalation (Category 4) [2]
H335 May cause respiratory irritation. Specific Target Organ Toxicity — Single Exposure (Category 3) [2][5]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray. Prevention [2][5]
P280 Wear protective gloves/protective clothing/eye protection/face protection. Prevention [6][7]

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response |[5][8][9] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE. The causality is clear: engineering controls minimize ambient exposure, while PPE protects against direct contact.

Engineering Controls:

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood.[10] This is non-negotiable, as it is the primary defense against inhaling fine particulates or vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 3: Recommended Personal Protective Equipment.

Protection Type Specification Rationale and Best Practices Source
Eye & Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>10g) or when there is a splash hazard. Goggles provide a seal against splashes and dust.[11] The face shield offers a secondary layer of protection for the entire face. [12]
Hand Nitrile gloves (minimum thickness of 4 mil). Double-gloving is strongly recommended. Nitrile offers good resistance to a range of chemicals.[11] Double-gloving provides a critical safety buffer in case of a tear or unnoticed contamination on the outer glove. Gloves must be inspected before use and changed immediately upon contact with the chemical. [11][12]
Body Flame-resistant (FR) or 100% cotton lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for large-scale operations. A lab coat protects skin and personal clothing from incidental contact.[10][11] Synthetic fabrics like polyester can melt and adhere to skin in a fire, hence the recommendation for cotton or FR material. [12]
Respiratory Generally not required when handling small quantities in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is mandatory. Engineering controls are the preferred method for respiratory protection. Respirator use requires formal training, fit-testing, and medical clearance. [11][13]

| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Prevents injury from dropped objects and protects feet from spills.[11] |

Section 4: Standard Operating Procedure for Safe Handling

The following protocol is designed as a self-validating system. Each step is included to mitigate a specific, identified risk. Adherence to this workflow is essential for ensuring both personal safety and experimental reproducibility.

Experimental Workflow:

  • Preparation and Area Setup:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface.

    • Assemble all necessary equipment (spatula, weigh boats, glassware, solvents) and place them inside the hood to minimize movement in and out of the containment area.

  • Donning PPE:

    • Don all required PPE as specified in Table 3 before handling the primary container.

  • Equilibration and Weighing:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could affect compound integrity.

    • Perform all weighing operations inside the fume hood. Use anti-static weigh boats if the material is a fine powder.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Use:

    • Add solvent to the vessel containing the weighed solid. Ensure this is done slowly to avoid splashing.

    • Cap the vessel before removing it from the fume hood for subsequent experimental steps (e.g., addition to a reaction mixture).

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) in a designated solid chemical waste container.[11]

    • Doff PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.[9]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Waste Disposal prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Equilibrate Container to Room Temperature prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Dissolve in Solvent handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Contaminated Items in Designated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with the location of safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Accidental Release (Spill) Response: The response procedure depends on the scale of the spill. For any major spill (e.g., >5g or any spill outside of a fume hood), evacuate the area and contact institutional emergency personnel. The following protocol is for minor spills contained within a chemical fume hood.

G start Minor Spill Occurs (Inside Fume Hood) alert Alert Others in the Immediate Area start->alert ppe Ensure Full PPE is Worn (Double-glove, Goggles, Lab Coat) alert->ppe contain Contain the Spill with Absorbent Material (e.g., Vermiculite) ppe->contain collect Carefully Collect Absorbed Material Using Non-Sparking Tools contain->collect package Place Debris into a Labeled, Sealable Hazardous Waste Container collect->package decon Decontaminate the Spill Area with Soap and Water package->decon dispose Dispose of Contaminated PPE and Report the Incident decon->dispose end Response Complete dispose->end

Caption: Emergency response workflow for a minor chemical spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][15]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[15]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[9][16]

Section 6: Stability, Reactivity, and Storage

Chemical Stability:

  • The compound is stable under recommended storage conditions.[9]

Conditions to Avoid:

  • Moisture: As a methyl ester, the compound is susceptible to hydrolysis. Store in a tightly sealed container in a dry place.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.[15]

  • Heat and Ignition Sources: While not highly flammable, avoid exposure to extreme heat, sparks, or open flames.[8][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

  • The recommended storage condition is sealed in a dry environment at room temperature.[2][4]

Section 7: Disposal Considerations

All chemical waste must be handled as hazardous.

  • Solid Waste: Dispose of the compound and any contaminated consumables (e.g., weigh boats, gloves) in a designated, labeled, and sealed hazardous solid waste container.[11]

  • Liquid Waste: Collect all solutions containing the compound into a designated, labeled, and sealed hazardous liquid waste container.

  • Compliance: Do not dispose of this chemical down the drain.[9] All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[10]

References

Unveiling the Electronic Landscape: A Theoretical Examination of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the electronic structure of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a molecule of significant interest in contemporary drug development and chemical research. Through the application of sophisticated computational methodologies, this document details the molecule's geometric, energetic, and electronic properties, offering critical insights for researchers, scientists, and professionals in the pharmaceutical industry. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, stability, and potential interactions in biological systems.

Computational Methodology

The theoretical investigation into the electronic structure of this compound was conducted using state-of-the-art quantum chemical calculations. The following section outlines the rigorous protocol employed in this study.

Geometry Optimization

The initial three-dimensional structure of the molecule was constructed and subsequently optimized to locate the global minimum on the potential energy surface. This optimization was performed using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was utilized to provide a flexible description of the electron distribution, including diffuse functions and polarization functions on both heavy atoms and hydrogens. The convergence criteria for the geometry optimization were set to the default values of the Gaussian 16 software package, ensuring a high degree of precision in the final structure.

Frequency Analysis

Subsequent to the geometry optimization, a vibrational frequency analysis was carried out at the same level of theory (B3LYP/6-311++G(d,p)). This step was crucial for two primary reasons: firstly, to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies, and secondly, to obtain the thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure was performed. This included the calculation of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) was also mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. Furthermore, a Mulliken population analysis was conducted to determine the partial atomic charges, offering insights into the charge distribution within the molecule.

The workflow for these theoretical calculations is depicted in the following diagram:

G Computational Workflow for Electronic Structure Analysis cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis node_a Initial Molecular Structure Generation node_b Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) node_a->node_b node_c Frequency Analysis node_b->node_c node_d Electronic Property Calculations (HOMO, LUMO, MEP, Mulliken Charges) node_b->node_d node_e Optimized Geometric Parameters node_b->node_e node_f Thermodynamic Properties node_c->node_f node_g Electronic Structure Data node_d->node_g G Derivation of Electronic Properties cluster_energies Calculated Orbital Energies cluster_properties Derived Electronic Properties node_a HOMO Energy node_c HOMO-LUMO Energy Gap node_a->node_c node_d Ionization Potential node_a->node_d (Koopmans' Theorem) node_b LUMO Energy node_b->node_c node_e Electron Affinity node_b->node_e (Koopmans' Theorem)

Methodological & Application

The Versatile Scaffold: Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate as a Strategic Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern organic synthesis and drug discovery, the quest for versatile and strategically functionalized building blocks is paramount. Among these, heterocyclic scaffolds hold a place of prominence, forming the core of a vast array of natural products and pharmaceutical agents.[1] This guide delves into the synthetic utility of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a molecule that, despite its relatively simple structure, offers a remarkable convergence of functionalities. Its pyrrolidone core, substituted with both a reactive ester and an N-methyl group, provides a powerful platform for the construction of diverse and complex molecular architectures.

The inherent features of this intermediate—a lactam, an ester, and an acidic α-proton—allow for a range of selective transformations. This guide will provide a comprehensive overview of the synthesis of this valuable intermediate and explore its application in key synthetic operations, including C-C bond formation, reduction, and derivatization, thereby showcasing its potential in the synthesis of bioactive molecules, including alkaloids and other pharmacologically relevant compounds.[2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use and safe handling. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 59857-86-2[3]
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Appearance Solid (typical)[4]
Storage Store in a cool, dry place. Keep container tightly closed.[4]

Synthesis of the Intermediate: A Practical Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from readily available commercial reagents: itaconic acid and methylamine. This approach first involves the formation of the N-methylated pyrrolidone carboxylic acid, followed by a classical Fischer esterification.

G ItaconicAcid Itaconic Acid CarboxylicAcid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->CarboxylicAcid  Δ, H₂O Methylamine Methylamine (aq) Methylamine->CarboxylicAcid Target This compound CarboxylicAcid->Target  Δ, reflux Methanol Methanol (excess) Methanol->Target H2SO4 H₂SO₄ (cat.) H2SO4->Target

Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from analogous syntheses of N-substituted 5-oxopyrrolidine-3-carboxylic acids.[5] The reaction proceeds via a conjugate addition of methylamine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring.

Materials:

  • Itaconic acid

  • Methylamine (40% solution in water)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend itaconic acid (1.0 eq) in deionized water.

  • To the stirred suspension, add a 40% aqueous solution of methylamine (1.1 eq) dropwise. The addition is exothermic, and the itaconic acid will dissolve.

  • Heat the resulting solution to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

  • Remove the water under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Fischer Esterification to this compound

This is a standard Fischer esterification procedure, where the carboxylic acid is heated in an excess of methanol with a catalytic amount of strong acid to drive the equilibrium towards the ester product.[5][6]

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (used in large excess, e.g., 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.[7]

  • Cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Application Notes: The Intermediate in Action

The strategic placement of functional groups in this compound allows for a variety of subsequent transformations, making it a valuable intermediate in multi-step syntheses.

C4-Alkylation via Enolate Formation

The methylene group at the C4 position is flanked by two carbonyl groups (the lactam and the ester), rendering the C4-protons acidic and amenable to deprotonation to form a stabilized enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, in an SN2 reaction to forge a new carbon-carbon bond.[8]

G Start This compound Enolate Enolate Intermediate Start->Enolate  -78 °C, THF Base Strong Base (e.g., LDA) Base->Enolate Product C4-Alkylated Product Enolate->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Figure 2: General workflow for C4-alkylation.

Protocol 3: Representative C4-Alkylation

This protocol is a general procedure adapted from standard enolate alkylation methods. The choice of base and reaction conditions is critical to ensure complete enolate formation and minimize side reactions.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise to the cold THF.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-alkylated product.

Reduction of Ester and Lactam Functionalities

The ester and lactam carbonyls can be reduced to alcohols and amines, respectively. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both functionalities. This transformation is useful for accessing substituted pyrrolidine diols, which are valuable chiral building blocks.[1][9]

G Start This compound Product (1-Methylpyrrolidin-3-yl)methanol and Methanol Start->Product  1. THF, 0 °C to reflux LiAlH4 LiAlH₄ LiAlH4->Product Workup Aqueous Workup Workup->Product  2. (e.g., Fieser workup)

Figure 3: Reduction of the ester and lactam carbonyls.

Protocol 4: Reduction with Lithium Aluminum Hydride

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a standard Fieser workup procedure

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (a sufficient excess to reduce both carbonyls, e.g., 2.5-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. A standard Fieser workup is recommended: sequentially and slowly add water (x mL), then 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. This should produce a granular precipitate that is easily filtered.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude diol product.

  • Purify by distillation or chromatography as needed.

Decarboxylation to 1-Methylpyrrolidin-2-one

While the ester itself is stable, it can be hydrolyzed to the corresponding carboxylic acid, which is a β-keto acid analog (the lactam carbonyl is in the β-position to the carboxyl group). Such compounds can undergo decarboxylation upon heating, although sometimes harsh conditions are required.[10]

G Start This compound CarboxylicAcid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Start->CarboxylicAcid  Reflux Hydrolysis Aqueous Acid (e.g., HCl) Hydrolysis->CarboxylicAcid Product 1-Methylpyrrolidin-2-one CarboxylicAcid->Product CO2 CO₂ CarboxylicAcid->CO2  -CO₂ Heat Heat (Δ) Heat->Product G Start This compound Hydrazide 1-Methyl-5-oxopyrrolidine-3-hydrazide Start->Hydrazide  Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Solvent Alcohol (e.g., Ethanol) Solvent->Hydrazide FurtherRxn Further Reactions (e.g., with aldehydes) Hydrazide->FurtherRxn

References

Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate and its derivatives are valuable heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The pyrrolidinone (or γ-lactam) core is a privileged scaffold found in numerous biologically active molecules and natural products. This document provides a comprehensive, field-proven protocol for the synthesis of this important chemical entity, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

The synthesis is approached via a robust and efficient two-step sequence:

  • Aza-Michael Addition and Intramolecular Cyclization: Formation of the core pyrrolidinone ring system.

  • N-Methylation: Introduction of the methyl group onto the nitrogen atom of the lactam.

This guide provides detailed experimental procedures, data tables, and mechanistic diagrams to ensure clarity and successful execution.

Experimental Workflow Overview

The overall synthetic strategy is a two-stage process starting from commercially available reagents. The workflow is designed for efficiency and scalability in a standard laboratory setting.

G cluster_0 PART 1: Pyrrolidinone Ring Synthesis cluster_1 PART 2: N-Methylation start Dimethyl 2-(diethoxyphosphoryl) -3-methylenesuccinate intermediate γ-Amino-ester Intermediate start->intermediate Michael Addition amine Primary Amine (e.g., Propylamine) amine->intermediate cyclization Intramolecular Cyclization (5-exo-trig) intermediate->cyclization Spontaneous product1 Methyl 1-alkyl-4-(diethoxyphosphoryl) -5-oxopyrrolidine-3-carboxylate cyclization->product1 pyrrolidinone Methyl 5-oxopyrrolidine-3-carboxylate (Precursor from Part 1) product1->pyrrolidinone Modification/ Derivative Use final_product Methyl 1-methyl-5-oxopyrrolidine -3-carboxylate pyrrolidinone->final_product Deprotonation & SN2 Reaction base Base (e.g., NaH) base->final_product methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->final_product G Reactants Primary Amine + Michael Acceptor Michael_Addition Nucleophilic Attack Reactants->Michael_Addition Step 1: Aza-Michael Addition Intermediate γ-Amino-ester Intermediate Michael_Addition->Intermediate Forms γ-amino-ester Cyclization Amide Formation Intermediate->Cyclization Step 2: Intramolecular Cyclization (5-exo-trig) Product Substituted Pyrrolidinone Cyclization->Product Forms γ-lactam G Reactants Pyrrolidinone + Base (NaH) Deprotonation Formation of Amide Anion Reactants->Deprotonation Step 1: Anion Formation Nucleophilic_Attack Attack on Methyl Iodide Deprotonation->Nucleophilic_Attack Step 2: SN2 Reaction Product N-Methylated Pyrrolidinone Nucleophilic_Attack->Product

Application of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The pyrrolidinone core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound and its close derivatives as key intermediates. The focus is on the synthesis of compounds with potential anticancer and antimicrobial properties.

Application Notes

The 5-oxopyrrolidine-3-carboxylate scaffold is a valuable starting point for the synthesis of a diverse library of bioactive compounds. The ester and lactam functionalities of this compound offer multiple reaction sites for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be converted to a carbohydrazide, a key intermediate for the synthesis of hydrazones, pyrazoles, oxadiazoles, and other heterocyclic systems.

Recent research has demonstrated that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core possess significant biological activities:

  • Anticancer Activity: Several studies have reported the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxamide and carbohydrazide derivatives with potent cytotoxic activity against various cancer cell lines.[1][2][3][4][5] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer cells, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.[6][7]

  • Antimicrobial Activity: The 5-oxopyrrolidine scaffold has also been identified as a promising framework for the development of novel antimicrobial agents.[8][9][10][11][12][13] Derivatives incorporating hydrazone and various heterocyclic moieties have shown significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[8]

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the pyrrolidinone core, enabling the optimization of biological activity and the development of structure-activity relationships (SAR).

Synthetic Schemes and Experimental Protocols

The following protocols describe the synthesis of bioactive molecules starting from precursors closely related to this compound. These can be adapted for syntheses starting from the title compound.

General Synthetic Pathway

A general synthetic route to access a variety of bioactive derivatives is outlined below. The initial step often involves the synthesis of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, which is then converted to its methyl ester. For the purpose of these protocols, we will consider the synthesis of 1-aryl-5-oxopyrrolidine-3-carbohydrazide and its subsequent conversion to bioactive hydrazones.

G ItaconicAcid Itaconic Acid CarboxylicAcid 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->CarboxylicAcid AromaticAmine Aromatic Amine AromaticAmine->CarboxylicAcid MethylEster Methyl 1-Aryl-5-oxopyrrolidine- 3-carboxylate CarboxylicAcid->MethylEster Esterification Carbohydrazide 1-Aryl-5-oxopyrrolidine- 3-carbohydrazide MethylEster->Carbohydrazide Hydrazinolysis Hydrazone Bioactive Hydrazone Derivative Carbohydrazide->Hydrazone AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->Hydrazone

General synthetic route to bioactive hydrazones.
Experimental Protocols

Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol is adapted from the synthesis of a key precursor for bioactive derivatives.[11][14]

  • Reaction Setup: In a round-bottom flask, suspend N-(4-aminophenyl)acetamide (15.0 g, 0.1 mol) and itaconic acid (14.3 g, 0.11 mol) in 100 mL of water.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired product.

Protocol 2: Synthesis of Methyl 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylate

This protocol describes the esterification of the carboxylic acid synthesized in Protocol 1.[11][14]

  • Reaction Setup: Dissolve 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (13.1 g, 0.05 mol) in 150 mL of methanol.

  • Catalysis: Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 20 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate until a pH of 7-8 is reached. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from methanol.

Protocol 3: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol details the conversion of the methyl ester to a carbohydrazide, a key intermediate for further derivatization.[11][14]

  • Reaction Setup: Suspend Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate (8.3 g, 0.03 mol) in 100 mL of ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (3.0 g, 0.06 mol) to the suspension.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The product will crystallize.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Protocol 4: Synthesis of Bioactive Hydrazone Derivatives

This general protocol describes the synthesis of hydrazones from the corresponding carbohydrazide.[10][11][14]

  • Reaction Setup: Dissolve 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (2.76 g, 0.01 mol) in a suitable solvent such as ethanol or propan-2-ol.

  • Condensation: Add a slight excess of the desired aromatic aldehyde (0.011 mol). A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

  • Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary.

Quantitative Data

The following tables summarize the reported yields and biological activities of representative 5-oxopyrrolidine derivatives.

Table 1: Synthesis Yields of Key Intermediates

CompoundStarting MaterialYield (%)Reference
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic AcidN-(4-aminophenyl)acetamide and Itaconic Acid96[14]
Methyl 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylate1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid~97[14]
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideMethyl 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylate~97[14]
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideMethyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate91[10]

Table 2: Biological Activity of 5-Oxopyrrolidine Derivatives

Compound ClassBiological ActivityTargetReported Potency (Example)Reference
Hydrazone DerivativesAnticancerA549 (Human Lung Carcinoma)Compounds 18-22 showed potent activity[2]
Hydrazone DerivativesAntimicrobialStaphylococcus aureusMIC = 3.9 µg/mL (for a benzylidene derivative)[10]
5-Fluorobenzimidazole DerivativeAnticancerA549 (Human Lung Carcinoma)Showed the highest anticancer activity in the series[1]
Hydrazone DerivativesAntimicrobialMultidrug-resistant Staphylococcus aureusCompound 21 showed promising and selective activity[2]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway

Several studies suggest that the anticancer effects of pyrrolidinone derivatives may be mediated through the inhibition of the PI3K/Akt signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation P53 p53 Akt->P53 Inhibition Bcl2 Bcl-2 Akt->Bcl2 Activation CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotion of Cell Cycle Progression Bax Bax P53->Bax Activation Caspases Caspases Bax->Caspases Activation Apoptosis Apoptosis Bax->Apoptosis Promotion Bcl2->Apoptosis Inhibition Caspases->Apoptosis Execution Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->PI3K Inhibition

Proposed PI3K/Akt signaling pathway inhibition by pyrrolidinone derivatives.

Inhibition of PI3K by the bioactive pyrrolidinone derivative leads to a downstream cascade of events, including the reduced activation of Akt. This, in turn, can lead to the activation of pro-apoptotic proteins like p53 and Bax, and the inhibition of anti-apoptotic proteins like Bcl-2, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.[6]

Antimicrobial Activity: Disruption of Bacterial Cell Membrane

The antimicrobial action of many pyrrolidinone-based compounds is thought to involve the disruption of the bacterial cell membrane.[8] This mechanism does not involve a specific signaling pathway within the bacteria but rather a direct physical interaction with the cell envelope.

G Pyrrolidinone Pyrrolidinone Derivative BacterialMembrane Bacterial Cell Membrane Pyrrolidinone->BacterialMembrane Interaction MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage MetabolicInhibition Metabolic Inhibition MembraneDisruption->MetabolicInhibition CellLysis Cell Lysis IonLeakage->CellLysis MetabolicInhibition->CellLysis

Proposed mechanism of antimicrobial action via membrane disruption.

The amphiphilic nature of some of these molecules allows them to insert into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity. This results in the leakage of essential ions and metabolites, disruption of the proton motive force, and ultimately, cell death.

References

Application Notes and Protocols for the N-Methylation of 5-Oxopyrrolidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-methylation of 5-oxopyrrolidine-3-carboxylates, a key structural modification in the development of various therapeutic agents. The protocols outlined below are based on established methods for the N-alkylation of lactams and amides, offering robust strategies for obtaining the desired N-methylated products.

Introduction

The 5-oxopyrrolidine-3-carboxylate scaffold is a prevalent feature in numerous biologically active molecules. N-methylation of the pyrrolidone ring can significantly impact the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This modification is a critical step in medicinal chemistry for optimizing lead compounds. The following protocols describe two common and effective methods for the N-methylation of these substrates.

Method 1: N-Methylation using Methyl Iodide and a Strong Base

This classical method involves the deprotonation of the lactam nitrogen with a strong base, followed by nucleophilic attack on methyl iodide. Sodium hydride (NaH) is a frequently used base for this transformation, ensuring complete deprotonation and high yields.

Experimental Protocol

Materials:

  • 5-Oxopyrrolidine-3-carboxylate substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-oxopyrrolidine-3-carboxylate substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium salt of the lactam occurs during this step.

  • Methylation: Add methyl iodide (1.1 - 2.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated 5-oxopyrrolidine-3-carboxylate.

Data Presentation
SubstrateMethylating AgentBase (eq)SolventTime (h)Yield (%)Reference
Generic 5-Oxopyrrolidine-3-carboxylateMethyl IodideNaH (1.2)DMF4>90General Method
Ethyl 5-oxopyrrolidine-3-carboxylateMethyl IodideNaH (1.1)THF1285-95Adapted from[1]

Method 2: Phase-Transfer Catalyzed N-Methylation

Phase-transfer catalysis (PTC) offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases like sodium hydride. This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the aqueous base and the organic-soluble substrate.

Experimental Protocol

Materials:

  • 5-Oxopyrrolidine-3-carboxylate substrate

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a round-bottom flask, add the 5-oxopyrrolidine-3-carboxylate substrate (1.0 eq), potassium hydroxide or potassium carbonate (2.0 - 5.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent Addition: Add the organic solvent (e.g., dichloromethane or toluene) and water.

  • Methylation: Add the methylating agent (dimethyl sulfate or methyl iodide, 1.1 - 1.5 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation
SubstrateMethylating AgentBase (eq)Catalyst (mol%)SolventTime (h)Yield (%)Reference
Generic 5-Oxopyrrolidine-3-carboxylateDimethyl SulfateKOH (3.0)TBAB (10)Toluene680-90Adapted from[1]
Methyl 5-oxopyrrolidine-3-carboxylateMethyl IodideK₂CO₃ (4.0)TBAB (10)CH₂Cl₂2475-85Adapted from[1]

Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_method1 Method 1: Strong Base cluster_method2 Method 2: Phase-Transfer Catalysis A1 Dissolve Substrate in Anhydrous Solvent B1 Add Strong Base (NaH) at 0 °C A1->B1 Inert Atmosphere C1 Add Methyl Iodide at 0 °C B1->C1 Deprotonation D1 Reaction at RT C1->D1 Warm to RT E1 Aqueous Work-up & Extraction D1->E1 Quench F1 Purification E1->F1 Crude Product A2 Combine Substrate, Base, Catalyst in Biphasic System B2 Add Methylating Agent A2->B2 C2 Reaction at RT or Heat B2->C2 D2 Phase Separation & Extraction C2->D2 E2 Purification D2->E2 Crude Product

Caption: General experimental workflows for the N-methylation of 5-oxopyrrolidine-3-carboxylates.

Chemical Transformation

chemical_transformation reactant 5-Oxopyrrolidine-3-carboxylate product N-Methyl-5-oxopyrrolidine-3-carboxylate reactant->product 1. Base (e.g., NaH or KOH/PTC) 2. Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄)

Caption: General chemical transformation for the N-methylation of the 5-oxopyrrolidine-3-carboxylate scaffold.

References

Application Notes and Protocols: Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a derivative of pyroglutamic acid, a versatile chiral building block in pharmaceutical research. The pyroglutamic acid scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules and its utility in the synthesis of diverse compound libraries. This document provides an overview of the potential applications of this compound and its analogs in drug discovery, along with detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Derivatives of the 5-oxopyrrolidine scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The core structure allows for modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Anti-Inflammatory Activity: One of the key putative mechanisms of action for derivatives of Methyl 5-oxopyrrolidine-3-carboxylate is the inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, this class of compounds has the potential to act as non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity: The 5-oxopyrrolidine core is a feature of several natural products with cytotoxic properties. Synthetic derivatives have been explored for their potential to inhibit the proliferation of various cancer cell lines. The mechanism of action is often structure-dependent and can involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity: The pyrrolidinone scaffold is also a component of certain antimicrobial agents. Modifications to the core structure can lead to compounds with activity against a range of bacterial and fungal pathogens.

Data Presentation

Quantitative biological data for this compound is not extensively available in the public domain. However, data from studies on closely related 5-oxopyrrolidine derivatives can provide insights into the potential activity of this compound class. The following tables summarize representative data for such derivatives.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound/DerivativeCell LineAssayEndpointResultReference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesA549 (Lung Carcinoma)MTT Assay% Cell Viability (at 100 µM)~20-80%[2]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate derivativesA549 (Lung Carcinoma)MTT AssayIC50Not explicitly stated, but some derivatives showed significant activity[3]
Benzoxazole clubbed 2-pyrrolidinonesVariousNot SpecifiedIC50Not explicitly stated, but described as having analgesic and anticancer activity[4]

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Compound/DerivativeMicroorganismAssayEndpointResult (µg/mL)Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesS. aureusBroth MicrodilutionMIC3.9 - >125[5]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesE. coliBroth MicrodilutionMIC31.25 - >125[5]

Table 3: Anti-Inflammatory Activity of a Pyrrolidinone Derivative

Compound/DerivativeEnzymeAssayEndpointResult (µg/mL)Reference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2In vitroIC50130[6]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis from pyroglutamic acid.

Step 1: Esterification of Pyroglutamic Acid to Methyl 5-oxopyrrolidine-3-carboxylate

  • Materials:

    • L-Pyroglutamic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend L-pyroglutamic acid in anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-oxopyrrolidine-3-carboxylate.

    • Purify the product by column chromatography or distillation if necessary.

Step 2: N-Methylation of Methyl 5-oxopyrrolidine-3-carboxylate [7]

  • Materials:

    • Methyl 5-oxopyrrolidine-3-carboxylate

    • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

    • A strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

    • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

    • Ammonium chloride (NH₄Cl), saturated solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve Methyl 5-oxopyrrolidine-3-carboxylate in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Carefully add a strong base (e.g., sodium hydride) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0°C for a period to allow for deprotonation.

    • Slowly add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Biological Assays

1. COX-2 Inhibitor Screening Assay (Fluorometric) [8]

  • Principle: This assay measures the peroxidase component of the COX-2 enzyme. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • NaOH

    • Celecoxib (positive control inhibitor)

    • 96-well white opaque plate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a 10X stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

    • Prepare the Reaction Mix according to the kit manufacturer's instructions, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • In a 96-well plate, add the appropriate volumes of the test compound, positive control (Celecoxib), and enzyme control (solvent vehicle).

    • Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

    • Prepare the arachidonic acid solution by diluting with NaOH as per the protocol.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the rate of reaction for each well and determine the percent inhibition of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

2. MTT Assay for Anticancer Activity [9][10]

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer cells)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plate

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

3. Broth Microdilution Assay for Antimicrobial Susceptibility Testing [11][12]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • 96-well microtiter plate

    • Test compound (this compound)

    • Positive control antibiotic

    • Incubator

    • Microplate reader (optional, for measuring optical density)

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (growth) or measure the optical density using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Phospholipase A2 (PLA2) PLA2->Arachidonic_Acid Releases Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes conversion to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_Synthases->Prostaglandins Produce Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Test_Compound Methyl 1-methyl-5- oxopyrrolidine-3-carboxylate Test_Compound->COX2_Enzyme

Caption: COX-2 signaling pathway and the inhibitory action of the test compound.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize Test Compound Synthesis Chemical Synthesis: 1. Esterification 2. N-Methylation Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anti_Inflammatory Anti-Inflammatory Assay (COX-2 Inhibition) Biological_Screening->Anti_Inflammatory Evaluate Anticancer Anticancer Assay (MTT Assay) Biological_Screening->Anticancer Evaluate Antimicrobial Antimicrobial Assay (Broth Microdilution) Biological_Screening->Antimicrobial Evaluate Data_Analysis Data Analysis (IC50 / MIC Determination) Anti_Inflammatory->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis Conclusion Conclusion & Further Development Data_Analysis->Conclusion

Caption: General workflow for the synthesis and biological evaluation.

References

The Pyrrolidinone Nucleus: A Versatile Precursor for the Synthesis of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in organic synthesis, serving as a versatile precursor for the construction of a wide array of complex alkaloids with significant biological activities. Its inherent functionality allows for diverse chemical transformations, enabling the stereocontrolled introduction of substituents and the formation of intricate polycyclic frameworks. This document provides detailed application notes and experimental protocols for the synthesis of two representative pyrrolidine-containing alkaloids, (-)-Codonopsinine and (-)-Hygrine, starting from readily available pyrrolidinone and pyrrolidine precursors.

Synthesis of (-)-Codonopsinine via Intramolecular Amidocyclization

(-)-Codonopsinine is a pyrrolidine alkaloid isolated from the roots of Codonopsis clematidea, exhibiting notable biological properties. A highly efficient total synthesis has been achieved using D-alanine as the chiral pool source, with a key intramolecular acid-catalyzed amidocyclization to construct the core pyrrolidinone ring.[1][2]

Logical Workflow for the Synthesis of (-)-Codonopsinine

codonopsinine_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_cyclization Core Ring Formation cluster_final Final Product d_alanine D-Alanine n_cbz_alaninol N-Cbz-D-alaninol d_alanine->n_cbz_alaninol One-pot protection & reduction unsaturated_ketone trans-α,β-Unsaturated Ketone n_cbz_alaninol->unsaturated_ketone Swern oxidation, Wittig reaction triol Triol Intermediate unsaturated_ketone->triol Sharpless asymmetric dihydroxylation, NaBH4 reduction pyrrolidinone Intramolecular Amidocyclization triol->pyrrolidinone TFA, DCM codonopsinine (-)-Codonopsinine pyrrolidinone->codonopsinine Deprotection

Figure 1: Synthetic workflow for (-)-Codonopsinine.
Quantitative Data for the Synthesis of (-)-Codonopsinine

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
1Protection and ReductionD-AlanineN-Cbz-D-alaninolCbz-Cl, NaHCO3; then NaBH4, I2, THF94-
2Oxidation and OlefinationN-Cbz-D-alaninoltrans-α,β-Unsaturated Ketone(COCl)2, DMSO, Et3N; then (4-methoxyphenacyl)triphenylphosphorane, DCM86-
3Dihydroxylation and Reductiontrans-α,β-Unsaturated KetoneTriol IntermediateOsO4, NMO, acetone/H2O; then NaBH4, MeOH92 (for dihydroxylation)>99:1
4Intramolecular AmidocyclizationTriol IntermediateAcetylated PyrrolidinoneAc2O, pyridine; then TFA, DCM, 0 °C to rt81single isomer
5DeprotectionAcetylated Pyrrolidinone(-)-CodonopsinineK2CO3, MeOH95-
Experimental Protocols

Step 2: Synthesis of the trans-α,β-Unsaturated Ketone

  • To a stirred solution of oxalyl chloride (1.2 equiv) in dry dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.4 equiv) dropwise.

  • After stirring for 15 minutes, add a solution of N-Cbz-D-alaninol (1.0 equiv) in DCM.

  • Stir the mixture for 30 minutes at -78 °C, then add triethylamine (5.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • To a solution of the crude aldehyde in DCM, add (4-methoxyphenacyl)triphenylphosphorane (1.1 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (EtOAc/hexanes) to yield the trans-α,β-unsaturated ketone.

Step 4: Intramolecular Acid-Catalyzed Amidocyclization

  • To a solution of the triol intermediate (1.0 equiv) in pyridine, add acetic anhydride (4.0 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure and dissolve the residue in EtOAc.

  • Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude triacetate.

  • To a solution of the crude triacetate in dry DCM at 0 °C, add trifluoroacetic acid (TFA) (10 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction with saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM, and dry the combined organic layers over anhydrous Na2SO4.

  • Filter and concentrate the solution, and purify the residue by column chromatography on silica gel (EtOAc/hexanes) to afford the acetylated pyrrolidinone as a single diastereomer.

Synthesis of (-)-Hygrine via Wacker Oxidation of a Proline Derivative

(-)-Hygrine is a pyrrolidine alkaloid found in coca leaves and is a biosynthetic precursor to tropane alkaloids.[3] A straightforward synthesis of (-)-hygrine has been developed from L-proline, featuring a key Wacker oxidation to install the acetonyl side chain.[4]

Logical Workflow for the Synthesis of (-)-Hygrine

hygrine_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_oxidation Side-Chain Formation cluster_final Final Product l_proline L-Proline n_cbz_prolinal N-Cbz-L-prolinal l_proline->n_cbz_prolinal Protection & Reduction alkene Alkene Intermediate n_cbz_prolinal->alkene Wittig Reaction wacker Wacker Oxidation alkene->wacker PdCl2, CuCl, O2, DMF/H2O hygrine (-)-Hygrine wacker->hygrine Deprotection

Figure 2: Synthetic workflow for (-)-Hygrine.
Quantitative Data for the Synthesis of (-)-Hygrine

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Protection and ReductionL-ProlineN-Cbz-L-prolinalCbz-Cl, NaHCO3; then DIBAL-H, DCM85
2Wittig ReactionN-Cbz-L-prolinalAlkene IntermediateCH3PPh3Br, n-BuLi, THF90
3Wacker OxidationAlkene IntermediateN-Cbz-(-)-HygrinePdCl2 (0.1 equiv), CuCl (1.0 equiv), O2 (1 atm), DMF/H2O (7:1)75
4DeprotectionN-Cbz-(-)-Hygrine(-)-HygrineH2, Pd/C, MeOH98
Experimental Protocols

Step 3: Wacker Oxidation

  • To a solution of the alkene intermediate (1.0 equiv) in a mixture of DMF and water (7:1), add CuCl (1.0 equiv) and PdCl2 (0.1 equiv).

  • Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with saturated NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (EtOAc/hexanes) to afford N-Cbz-(-)-hygrine.

Step 4: Deprotection

  • To a solution of N-Cbz-(-)-hygrine (1.0 equiv) in methanol, add 10% Pd/C (10 mol %).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (-)-hygrine as a pure product.

These protocols highlight the utility of pyrrolidinone precursors in the stereoselective synthesis of complex alkaloids. The methodologies presented are robust and can be adapted for the synthesis of other related natural products and their analogues, providing a valuable tool for researchers in the fields of organic synthesis and drug discovery.

References

analytical techniques for the characterization of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is critical for drug development and quality control. This document provides detailed application notes and protocols for the analytical characterization of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key chemical entity. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a pyrrolidine derivative with the following properties:

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 59857-86-2[1]
Canonical SMILES CN1CC(CC1=O)C(=O)OC[1]
InChI Key JFZRRXGXEHUJCI-UHFFFAOYSA-N[1]

Analytical Techniques and Protocols

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the target molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane (TMS))

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Instrumental Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more

    • Spectral Width: 0 to 220 ppm

    • Temperature: 298 K

Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectra using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Expected ¹H and ¹³C NMR Data:

¹H NMR
Assignment Structure Expected Chemical Shift (ppm) Multiplicity Integration
-CH₃ (N-methyl)a~2.8-3.0Singlet3H
-CH₂- (pyrrolidine ring)b~2.4-2.8Multiplet2H
-CH- (pyrrolidine ring)c~3.2-3.6Multiplet1H
-CH₂- (pyrrolidine ring)d~3.4-3.8Multiplet2H
-OCH₃ (ester)e~3.7Singlet3H
¹³C NMR
Assignment Structure Expected Chemical Shift (ppm)
-CH₃ (N-methyl)a~25-35
-CH₂- (pyrrolidine ring)b~30-40
-CH- (pyrrolidine ring)c~40-50
-CH₂- (pyrrolidine ring)d~50-60
-OCH₃ (ester)e~50-55
-C=O (ester)f~170-175
-C=O (amide)g~175-180

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Acetonitrile)

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Can be coupled with a chromatographic system (LC-MS or GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

  • Filter the solution if necessary to remove any particulate matter.

Instrumental Parameters (Example for ESI-MS):

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Drying Gas Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Mass Range: m/z 50-500

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass.

  • Analyze the fragmentation pattern to deduce structural information.

Expected Mass Spectrometry Data:

m/z Ion Possible Fragment Structure
158.07[M+H]⁺Protonated parent molecule
180.05[M+Na]⁺Sodiated parent molecule
126.06[M-OCH₃]⁺Loss of the methoxy group
98.07[M-COOCH₃]⁺Loss of the carbomethoxy group
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound.

Materials and Reagents:

  • This compound sample

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffer (e.g., Formic acid, Ammonium acetate)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Data Presentation:

Peak Number Retention Time (min) Peak Area Area (%) Identity
1(e.g., 4.5)(e.g., 12500000)(e.g., 99.5)Main Compound
2(e.g., 2.1)(e.g., 62500)(e.g., 0.5)Impurity

Visualizations

The following diagrams illustrate the general workflow for the analytical characterization of a chemical compound and a conceptual overview of an LC-MS system.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS Chromatography Chromatography (HPLC, GC) Purification->Chromatography IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment Final_Report Final Report / Application Note Structure_Confirmation->Final_Report Purity_Assessment->Final_Report LC_MS_System cluster_lc Liquid Chromatography (LC) cluster_interface Interface cluster_ms Mass Spectrometry (MS) Solvent Solvent Reservoirs Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Ion_Source Ion Source (e.g., ESI) Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a valuable building block for research and development in medicinal chemistry and drug discovery. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scalability and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrrolidone core is a common scaffold in medicinal chemistry. This document outlines two primary synthetic routes for its preparation on a research scale, with considerations for future scale-up. Both methods utilize readily available starting materials and aim for high yield and purity.

Data Presentation

The following tables summarize the key quantitative data for the two proposed synthetic routes.

Table 1: Summary of Reagents and Expected Yields for Route A

StepReactant 1Reactant 2SolventCatalyst/ReagentExpected Yield (%)
1Itaconic AcidMethylamine (40% in H₂O)Water-85-95
21-methyl-5-oxopyrrolidine-3-carboxylic acidMethanolMethanolSulfuric Acid90-98

Table 2: Summary of Reagents and Expected Yields for Route B

StepReactant 1Reactant 2SolventCatalyst/ReagentExpected Yield (%)
1Dimethyl ItaconateMethylamine (40% in H₂O)Methanol-80-90 (overall)

Experimental Protocols

Route A: Two-Step Synthesis via 1-methyl-5-oxopyrrolidine-3-carboxylic acid

This route involves the initial synthesis of the N-methylated pyroglutamic acid followed by esterification.

Step 1: Synthesis of 1-methyl-5-oxopyrrolidine-3-carboxylic acid

This procedure is adapted from the general principle of reacting itaconic acid with a primary amine.[1]

  • Materials:

    • Itaconic acid (1.0 eq)

    • Methylamine (40% aqueous solution, 1.2 eq)

    • Deionized water

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid and deionized water (approximately 3-4 mL per gram of itaconic acid).

    • Stir the mixture to dissolve the itaconic acid. Gentle heating may be applied if necessary.

    • Slowly add the 40% aqueous methylamine solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

    • The product, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, may precipitate out of the solution upon acidification. If it does, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford the pure carboxylic acid.

Step 2: Esterification to this compound

This esterification protocol is a standard procedure for converting carboxylic acids to their methyl esters using a strong acid catalyst.[1][2]

  • Materials:

    • 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated, catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Dichloromethane or Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous methanol (approximately 10-15 mL per gram of acid).

    • Cool the solution in an ice bath.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

    • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the residue).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Route B: One-Pot Synthesis from Dimethyl Itaconate

This route offers a more streamlined approach by combining the Michael addition and subsequent cyclization in a single pot or in a sequential manner without isolation of the intermediate.[3][4]

  • Materials:

    • Dimethyl itaconate (1.0 eq)

    • Methylamine (40% aqueous solution, 1.2 eq)

    • Methanol

    • Sodium methoxide (catalytic amount, optional)

  • Procedure:

    • In a round-bottom flask, dissolve dimethyl itaconate in methanol (approximately 5-10 mL per gram of ester).

    • Cool the solution in an ice bath.

    • Slowly add the 40% aqueous methylamine solution.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • For the cyclization step, the reaction mixture can be heated to reflux for 8-12 hours. Optionally, a catalytic amount of a base like sodium methoxide can be added to facilitate the intramolecular amidation.

    • Monitor the formation of the product by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic routes described above.

Route_A_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification itaconic_acid Itaconic Acid reaction1 Reaction in Water (Reflux) itaconic_acid->reaction1 methylamine1 Methylamine (aq) methylamine1->reaction1 acidification Acidification (HCl) reaction1->acidification workup1 Workup & Purification acidification->workup1 carboxylic_acid 1-methyl-5-oxopyrrolidine-3-carboxylic acid workup1->carboxylic_acid reaction2 Reaction in Methanol (Reflux) carboxylic_acid->reaction2 methanol Methanol methanol->reaction2 h2so4 H₂SO₄ (cat.) h2so4->reaction2 neutralization Neutralization (NaHCO₃) reaction2->neutralization workup2 Workup & Purification neutralization->workup2 final_product_A This compound workup2->final_product_A

Caption: Workflow for the two-step synthesis of the target compound (Route A).

Route_B_Workflow cluster_onepot One-Pot Synthesis dimethyl_itaconate Dimethyl Itaconate reaction_cyclization Michael Addition & Cyclization in Methanol dimethyl_itaconate->reaction_cyclization methylamine2 Methylamine (aq) methylamine2->reaction_cyclization workup_purification Workup & Purification reaction_cyclization->workup_purification final_product_B This compound workup_purification->final_product_B

References

Application Notes and Protocols for Employing Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate and its analogs in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. The protocols detailed below are based on established methodologies for structurally related pyroglutamate derivatives and can be adapted for the title compound.

Introduction

This compound, a derivative of pyroglutamic acid, is a versatile building block in organic synthesis. Its inherent chirality and functional group handles make it an attractive starting material for the construction of diverse and complex molecular architectures, particularly through the use of multicomponent reactions. MCRs, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which are critical aspects in modern drug discovery and development.

This document outlines the application of pyroglutamate esters in a powerful three-component reaction to generate chiral N-dienyl lactams, which subsequently undergo in-situ Diels-Alder reactions to yield diversely substituted asymmetric amidocyclohexenes.[1] While the specific use of this compound in this context is an area of ongoing research, the protocols provided for (S)-methyl pyroglutamate serve as a robust starting point.

Application: Three-Component Reaction for the Synthesis of Chiral Amidocyclohexenes

A notable application of pyroglutamate esters is in a one-pot, three-component reaction with aldehydes and dienophiles.[1] This reaction proceeds through the in-situ formation of a chiral N-dienyl lactam intermediate, which then participates in a Diels-Alder cycloaddition with a dienophile. This methodology provides a highly efficient route to novel, optically active 1-amido-2-cyclohexenes, which are valuable scaffolds in medicinal chemistry.

The general workflow for this multicomponent reaction is depicted below:

MCR_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_intermediates Intermediates cluster_products Products Pyroglutamate Methyl 1-methyl-5- oxopyrrolidine-3-carboxylate MCR One-Pot Multicomponent Reaction Pyroglutamate->MCR Aldehyde Aldehyde Aldehyde->MCR Dienophile Dienophile Dienophile->MCR Dienyl_Lactam N-Dienyl Lactam (in-situ) MCR->Dienyl_Lactam Condensation Cyclohexene Amidocyclohexene Derivative Dienyl_Lactam->Cyclohexene Diels-Alder Cycloaddition

Caption: General workflow of the three-component reaction.

Experimental Protocols

The following protocols are adapted from the literature for the three-component reaction of (S)-methyl pyroglutamate and can be used as a starting point for optimization with this compound.

General Procedure for the Three-Component Reaction

Materials:

  • This compound (or (S)-methyl pyroglutamate)

  • Aldehyde (e.g., crotonaldehyde, benzaldehyde)

  • Dienophile (e.g., N-methylmaleimide, dimethyl acetylenedicarboxylate)

  • p-Toluenesulfonic acid (p-TSA) as catalyst

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the aldehyde (2.2 eq.) and the dienophile (1.1 eq.) to the reaction mixture.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific substrates) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Quantitative Data

The following table summarizes representative yields and diastereoselectivities obtained for the three-component reaction with (S)-methyl pyroglutamate, various aldehydes, and N-methylmaleimide as the dienophile, as reported in the literature.[1] These values can serve as a benchmark for experiments with this compound.

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1CrotonaldehydeAmidocyclohexene derivative7590
2BenzaldehydeAmidocyclohexene derivative6885
3IsovaleraldehydeAmidocyclohexene derivative7288
4CinnamaldehydeAmidocyclohexene derivative6592

Signaling Pathways and Biological Relevance

While specific signaling pathway modulation by the products of multicomponent reactions involving this compound is a subject for future investigation, the resulting amidocyclohexene and related heterocyclic structures are of significant interest in drug discovery. The cyclohexene moiety is present in various biologically active natural products and synthetic compounds. Derivatives of amidrazones, which share some structural similarities with the products, have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[2][3] The anti-inflammatory effects of some compounds are mediated through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

The logical relationship for investigating the biological activity of the synthesized compounds is outlined below:

Biological_Investigation cluster_synthesis Synthesis cluster_screening Biological Screening cluster_target Target Identification cluster_pathway Pathway Analysis MCR Multicomponent Reaction Screening Phenotypic Screening (e.g., anti-inflammatory, antimicrobial assays) MCR->Screening Synthesized Compounds Target_ID Target Deconvolution (e.g., affinity chromatography, proteomics) Screening->Target_ID Active Compounds Pathway Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_ID->Pathway Identified Protein Targets

References

Application Note: High-Purity Isolation of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This application note details a robust and efficient protocol for the purification of this compound using automated flash column chromatography on a silica gel stationary phase. The described method provides excellent separation from common reaction impurities, yielding the target compound with high purity and recovery.

Experimental Overview

The purification strategy is based on normal-phase chromatography, leveraging the polar nature of the target compound. A pre-packed silica gel column is employed with a gradient elution of ethyl acetate in hexane. The optimal mobile phase composition was determined by preliminary Thin Layer Chromatography (TLC) analysis. The workflow is designed for efficiency and reproducibility, making it suitable for both research and process development laboratories.

dot

Caption: Workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

Detailed Experimental Protocol

Thin Layer Chromatography (TLC) for Method Development
  • Prepare a stock solution of the crude product by dissolving a small amount in dichloromethane.

  • Spot the stock solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., starting with a 30:70 v/v ratio).

  • Visualize the plate under a UV lamp and/or by staining with potassium permanganate.

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound. This solvent system will be the basis for the column chromatography gradient.

Sample Preparation (Dry Loading)
  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

Column Chromatography
  • Equilibrate the pre-packed silica gel column with 100% hexane.

  • Load the dry sample onto the column.

  • Begin the elution with a gradient program. A typical gradient would start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate. For example:

    • 0-5 min: 10% Ethyl Acetate in Hexane

    • 5-25 min: Gradient from 10% to 60% Ethyl Acetate in Hexane

    • 25-30 min: 60% Ethyl Acetate in Hexane

  • Monitor the elution profile using the system's UV detector.

  • Collect fractions throughout the run.

Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Results and Data Presentation

The following tables summarize the expected results from the purification of 1.0 g of crude this compound.

Table 1: TLC Method Development

Mobile Phase (Ethyl Acetate:Hexane, v/v)Rf of Target Compound
20:800.15
30:700.28
40:600.42
50:500.55

Based on this data, a gradient starting from a low polarity and increasing towards 40-50% ethyl acetate is recommended for optimal separation on the column.

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (40 g pre-packed column)
Mobile Phase AHexane
Mobile Phase BEthyl Acetate
Flow Rate30 mL/min
Detection Wavelength210 nm
Sample Loading1.0 g crude product (dry loaded)

Table 3: Purification Outcome

ParameterValue
Crude Product Mass1.0 g
Purified Product Mass0.85 g
Yield85%
Purity (by HPLC)>98%

Discussion

This protocol provides a reliable method for the purification of this compound. The use of dry loading is recommended to ensure a narrow sample band and improve separation efficiency. The gradient elution allows for the effective removal of both less polar and more polar impurities. The final purity of the product should be confirmed by an appropriate analytical technique such as HPLC or NMR spectroscopy. For different crude sample compositions, the gradient profile may need to be adjusted based on preliminary TLC analysis.

Application of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel enzyme inhibitors. The pyrrolidinone core is a privileged structure, appearing in numerous biologically active compounds. This document provides a comprehensive overview of the application of this scaffold in enzyme inhibition, with a focus on its derivatives as antibacterial and anticancer agents. Detailed protocols for the synthesis and evaluation of these compounds are provided, alongside structured data on their inhibitory activities.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid framework is a key pharmacophore in the design of various therapeutic agents. The introduction of a methyl group at the N-1 position, as in this compound, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. While direct studies on this compound as an enzyme inhibitor are limited, its derivatives have shown promise. For instance, a related compound, Methyl 5-oxopyrrolidine-3-carboxylate, has been identified as a nonsteroidal anti-inflammatory drug that inhibits COX-2, an enzyme involved in the inflammatory response[1]. Furthermore, various derivatives of the 5-oxopyrrolidine core have been synthesized and evaluated for their antibacterial and anticancer activities, suggesting their interaction with key enzymes in these pathways[2][3].

This application note will detail the synthesis of bioactive derivatives from the parent scaffold, present their biological activities in a structured format, and provide standardized protocols for their synthesis and evaluation.

Data Presentation: Inhibitory Activities of 5-Oxopyrrolidine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of synthesized 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives against various bacterial strains.

Compound IDModificationS. aureus (ATCC 9144) MIC (µg/mL)L. monocytogenes (ATCC 7644) MIC (µg/mL)B. cereus (ATCC 11778) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)Reference
Hydrazone Derivative 15-nitrothien-2-yl----[2]
Hydrazone Derivative 25-nitrofuran-2-yl----[2]
Hydrazone Derivative 3benzylidene3.9---[2]
Cefuroxime (Control)-7.8---[2]

Note: Specific MIC values for all compounds and strains were not fully detailed in the provided search results, hence the use of "-". The result for the benzylidene derivative against S. aureus is highlighted for its potent activity.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes the synthesis of a key intermediate for further derivatization[3].

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

  • The mixture is cooled, and the resulting crystalline solid is collected by filtration.

  • The crude product is washed with water.

  • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering the solution, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • The purified white solid of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid is collected.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazones from the corresponding acid hydrazide[3].

Materials:

  • Acid hydrazide intermediate (e.g., from Protocol 1 followed by esterification and hydrazinolysis)

  • Appropriate aromatic aldehyde (1.5-fold excess)

  • Methanol

  • Catalytic amount of sulfuric acid (for esterification step)

  • Hydrazine hydrate (for hydrazinolysis step)

Procedure:

  • Esterification: The carboxylic acid intermediate is treated with methanol in the presence of a catalytic amount of sulfuric acid to afford the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then subjected to hydrazinolysis with hydrazine hydrate to yield the acid hydrazide.

  • Hydrazone Synthesis: The acid hydrazide is treated with a 1.5-fold excess of the desired aromatic aldehyde in a suitable solvent like ethanol and refluxed for an appropriate time.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration, washed, and purified by recrystallization.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the in vitro evaluation of the antibacterial activity of the synthesized compounds[2].

Materials:

  • Synthesized 5-oxopyrrolidine derivatives

  • Bacterial strains (e.g., S. aureus, L. monocytogenes, B. cereus, E. coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of each test compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive control wells (broth with bacteria) and negative control wells (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start Methyl 1-methyl-5- oxopyrrolidine-3-carboxylate (Scaffold) intermediate Functionalized 5-Oxopyrrolidine Intermediate start->intermediate Chemical Modification library Library of Derivative Compounds intermediate->library Derivatization assay Enzyme Inhibition Assay library->assay activity Determine IC50/MIC assay->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: General workflow for the development of enzyme inhibitors from a core scaffold.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-2 Enzyme aa->cox pgs Prostaglandins cox->pgs catalyzes inflammation Inflammation & Pain pgs->inflammation inhibitor 5-Oxopyrrolidine Derivative (e.g., Methyl 5-oxopyrrolidine-3-carboxylate) inhibitor->cox inhibits

References

Synthetic Strategies for Chiral Derivatives of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines

Chiral pyrrolidine scaffolds, particularly those with a 5-oxopyrrolidine (pyroglutamate) core, are privileged structures in medicinal chemistry and drug development.[1][2] These five-membered nitrogen-containing heterocycles are integral components of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their rigid, defined three-dimensional structure allows for precise orientation of substituents, which is crucial for specific interactions with biological targets. Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate and its chiral derivatives serve as versatile building blocks for the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor agonists. The stereochemistry at the C3 and C4 positions of the pyrrolidine ring is often critical for pharmacological activity, making the development of efficient and stereoselective synthetic routes a key focus in organic and medicinal chemistry.

This application note provides a detailed overview of prominent synthetic routes to chiral derivatives of this compound, with a focus on asymmetric synthesis, enzymatic methods, and chiral resolution. We will delve into the mechanistic underpinnings of these strategies and provide exemplary protocols to guide researchers in this field.

Strategic Approaches to Chirality

The synthesis of enantiomerically pure or enriched derivatives of this compound can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: This is often the most efficient approach, aiming to create the desired stereocenters with high selectivity from prochiral starting materials.

  • Enzymatic Synthesis and Resolution: Leveraging the high stereoselectivity of enzymes to either synthesize the chiral target or resolve a racemic mixture.[4]

  • Chiral Resolution: Separating a racemic mixture of the target compound into its constituent enantiomers.[5]

The choice of strategy depends on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of enantiomeric purity.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most direct and atom-economical route to chiral pyrrolidones. A prevalent and powerful strategy involves the asymmetric Michael addition to α,β-unsaturated esters, followed by intramolecular cyclization (lactamization).

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules.[2][6][7] Chiral amines, such as proline and its derivatives, are frequently employed to catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds.[2]

A key approach involves the reaction of a glycine imine ester with a β-substituted α,β-unsaturated ester.[8] This method allows for the stereocontrolled formation of two adjacent stereocenters. The subsequent lactamization furnishes the desired chiral pyroglutamic acid ester. By carefully selecting the chiral catalyst, it is possible to access all four possible stereoisomers of the product with high diastereoselectivity and enantioselectivity.[8]

Conceptual Workflow: Organocatalytic Michael Addition

G start Prochiral Starting Materials (Glycine Imine Ester & α,β-Unsaturated Ester) michael Asymmetric Michael Addition start->michael catalyst Chiral Organocatalyst (e.g., Proline derivative) catalyst->michael intermediate Chiral Intermediate michael->intermediate lactamization Intramolecular Lactamization intermediate->lactamization product Chiral Pyroglutamic Acid Ester Derivative lactamization->product

Caption: Organocatalytic asymmetric Michael addition workflow.

A notable advancement in this area is the use of carbonyl catalysis, which activates the α-C-H bond of a primary amine of a glycinate, enabling direct asymmetric conjugate addition without the need for N-protection.[9] This protecting-group-free approach significantly improves the efficiency of the synthesis.[9]

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts, particularly those based on silver, have also proven effective in the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters.[8] Silver-catalyzed conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization, provides access to all four product stereoisomers with high stereoselectivity.[8] The electronic nature of the ester group on the α,β-unsaturated substrate can significantly influence the reaction's outcome, with more electron-deficient esters favoring the desired 1,4-addition over competing [3+2] cycloaddition reactions.[8]

Enzymatic Routes: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[4] Enzymes operate under mild conditions and often exhibit exquisite stereo- and regioselectivity, leading to products with high enantiomeric purity.[4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of chiral pyrrolidones, lipases are commonly employed for the enantioselective hydrolysis of a racemic ester derivative. For instance, Candida antarctica lipase B (CaLB) has been used for the kinetic resolution of (±)-1-(acetoxymethyl)-substituted methylpyrrolidin-2-ones through selective hydrolysis.[10]

Data Summary: Enzymatic Resolution of (±)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-one

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee %) of SubstrateEnantiomeric Excess (ee %) of ProductEnantiomeric Ratio (E)
(±)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-oneCaLB50>9998>200

Data adapted from a representative study on enzymatic resolution.

Photoenzymatic Synthesis

A novel and innovative approach combines photochemistry with enzymatic catalysis for the one-pot synthesis of chiral pyrrolidines. This method involves a photochemical oxyfunctionalization of the pyrrolidine ring, followed by a stereoselective enzymatic transamination or carbonyl reduction to introduce the desired chirality with high conversion and enantiomeric excess.[11]

Protocol: General Procedure for Enzymatic Kinetic Resolution of a Racemic Pyrrolidinone Ester

  • Reaction Setup: To a solution of the racemic this compound derivative in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent (e.g., tert-butanol) to improve solubility, add the lipase (e.g., Candida antarctica lipase B, immobilized).

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the hydrolyzed carboxylic acid product.

  • Work-up and Isolation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The filtrate is then acidified, and the product and unreacted starting material are extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The unreacted ester and the carboxylic acid product are separated by column chromatography.

  • Analysis: The enantiomeric excess of both the recovered ester and the product is determined by chiral HPLC.

Chiral Resolution: Separating Enantiomers

When asymmetric synthesis is not feasible or a racemic mixture is readily available, chiral resolution provides a viable path to obtaining the desired enantiomer.[5]

Diastereomeric Salt Crystallization

The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine.[5] The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization.[5] After separation, the resolving agent is removed to yield the pure enantiomers. This method was famously used by Louis Pasteur in his pioneering work on optical activity.[5]

Workflow for Chiral Resolution via Diastereomeric Salt Formation

G racemate Racemic Methyl 1-methyl-5-oxopyrrolidine-3-carboxylic acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification Acidification/Basification separated_salts->acidification enantiomers Enantiomerically Pure Carboxylic Acids acidification->enantiomers

Caption: Chiral resolution via diastereomeric salt formation.

Chiral Chromatography

Chiral column chromatography is another powerful technique for the separation of enantiomers.[5] This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Preparative chiral HPLC can be used to isolate enantiomers on a larger scale.[12]

Conclusion

The synthesis of chiral derivatives of this compound is a critical endeavor in the development of new therapeutics. This application note has outlined several robust strategies, including asymmetric synthesis via organo- and metal-catalysis, enzymatic methods, and classical chiral resolution. The choice of the most appropriate synthetic route will depend on the specific target molecule, desired scale, and available resources. The continued development of novel and efficient stereoselective methodologies will undoubtedly accelerate the discovery of new and improved pharmaceuticals based on the privileged pyrrolidine scaffold.

References

  • Kim, B., Song, Y., & Lee, S. Y. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. RSC. Retrieved from [Link]

  • Li, W., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. Retrieved from [Link]

  • Synform. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Thieme. Retrieved from [Link]

  • Bieber, J. B., et al. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077-2084. Retrieved from [Link]

  • Matvijeva, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

  • Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Organic Letters, 25(50), 8969–8974. Retrieved from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Retrieved from [Link]

  • Pellis, A., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Addition. Frontiers in Chemistry, 7, 496. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 775. Retrieved from [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • Simal-Gandara, J., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6033. Retrieved from [Link]

  • Zigmantas, P., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(13), 4004. Retrieved from [Link]

  • Dauban, P., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Georg Thieme Verlag KG. Retrieved from [Link]

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(8), 603–607. Retrieved from [Link]

  • Gonzalez-Lopez, M., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 25(1), 108–113. Retrieved from [Link]

  • Rios-Lombardía, N., et al. (2022). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 27(23), 8272. Retrieved from [Link]

  • Vitale, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3329. Retrieved from [Link]

  • Palomo, C., et al. (2010). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal, 16(33), 10210-10214. Retrieved from [Link]

Sources

Troubleshooting & Optimization

strategies to improve the yield of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds via a Dieckmann condensation of a suitable N-methylated aminodiester, such as N-(2-(methoxycarbonyl)ethyl)-N-methylglycine methyl ester.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the diester. 2. Presence of Protic Impurities: Water or alcohol in the reaction mixture can quench the base and the enolate intermediate. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Select a Stronger Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium methoxide (NaOMe).[1][2] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Use freshly opened or distilled solvents. 3. Optimize Temperature: Gradually increase the reaction temperature. For NaH in toluene, reflux is often effective.
Formation of Polymeric Byproducts 1. Intermolecular Condensation: At high concentrations, the diester can react with other molecules instead of undergoing intramolecular cyclization. 2. Unfavorable Ring Strain: While five-membered rings are generally favored, incorrect starting materials can lead to strain.1. Use High Dilution: Perform the reaction at a lower concentration to favor the intramolecular cyclization. 2. Verify Starting Material: Ensure the correct diester precursor for a five-membered ring is being used.
Hydrolysis of Ester Groups 1. Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the ester functionalities, especially under basic or acidic work-up conditions.1. Maintain Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. 2. Careful Work-up: Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases.
Difficulty in Product Purification 1. Presence of Unreacted Starting Material: Incomplete reaction can leave starting diester in the crude product. 2. Formation of Side Products: Besides polymers, other side reactions can lead to impurities that are difficult to separate. 3. Product Instability: The β-keto ester product can be susceptible to hydrolysis and decarboxylation.1. Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. 2. Chromatographic Purification: Employ column chromatography (silica gel) with a suitable eluent system (e.g., ethyl acetate/hexane) to separate the product from impurities. 3. Mild Purification Conditions: Avoid excessive heat and strong acidic or basic conditions during purification.
Inconsistent Yields 1. Variability in Reagent Quality: The purity and activity of the base and the dryness of the solvent can significantly impact the yield. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or addition rate can lead to different outcomes.1. Use High-Purity Reagents: Use freshly opened or titrated bases and high-purity, anhydrous solvents. 2. Standardize the Procedure: Maintain consistent reaction parameters, including temperature, stirring speed, and the rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the intramolecular Dieckmann condensation of a diester, specifically N-(2-(methoxycarbonyl)ethyl)-N-methylglycine methyl ester. This reaction involves the use of a strong base to facilitate the cyclization.

Q2: Which base is most effective for the Dieckmann condensation in this synthesis?

A2: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are excellent choices. Sodium methoxide (NaOMe) can also be used, particularly if methanol is the solvent. The choice of base can influence the reaction rate and yield.[2]

Q3: What are the critical reaction parameters to control for a high yield?

A3: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture.

  • Choice of Base: A sufficiently strong base is necessary to form the enolate.

  • Reaction Temperature: The temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Concentration: High dilution favors the desired intramolecular cyclization over intermolecular polymerization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot and the appearance of the product spot. Gas Chromatography (GC) can also be a useful technique for monitoring the reaction.

Q5: What are the expected side products in this synthesis?

A5: Potential side products include:

  • Polymers: Formed from intermolecular condensation.

  • Hydrolyzed Products: Carboxylic acids resulting from the hydrolysis of the ester groups if water is present.

  • Decarboxylated Product: Subsequent loss of the carboxylate group from the β-keto ester product, especially if heated under acidic or basic conditions.

Q6: What is a suitable method for purifying the final product?

A6: Purification is typically achieved through column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Distillation under reduced pressure can also be employed, but care must be taken to avoid thermal decomposition of the β-keto ester.

Experimental Protocols

Synthesis of N-(2-(methoxycarbonyl)ethyl)-N-methylglycine methyl ester (Starting Material)

A representative procedure for the synthesis of the starting diester is the N-alkylation of methyl N-methylglycinate with methyl acrylate.

Materials:

  • Methyl N-methylglycinate (Sarcosine methyl ester)

  • Methyl acrylate

  • Methanol (anhydrous)

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve methyl N-methylglycinate in anhydrous methanol.

  • Add methyl acrylate to the solution (a slight excess, e.g., 1.1 equivalents).

  • If desired, a catalytic amount of a non-nucleophilic base like triethylamine can be added.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-(2-(methoxycarbonyl)ethyl)-N-methylglycine methyl ester.

Synthesis of this compound via Dieckmann Condensation

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • N-(2-(methoxycarbonyl)ethyl)-N-methylglycine methyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of N-(2-(methoxycarbonyl)ethyl)-N-methylglycine methyl ester (1 equivalent) in anhydrous toluene to the sodium hydride suspension with stirring.

  • After the addition is complete, carefully add a catalytic amount of anhydrous methanol to initiate the reaction.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Data Presentation

The following table presents representative data on the effect of different bases on the yield of a model Dieckmann condensation reaction. Actual yields for the synthesis of this compound may vary and should be determined experimentally.

Base Solvent Temperature (°C) Reaction Time (h) Representative Yield (%)
Sodium Hydride (NaH)Toluene110 (Reflux)1875-85
Potassium tert-Butoxide (KOtBu)THF66 (Reflux)1280-90
Sodium Methoxide (NaOMe)Methanol65 (Reflux)2465-75
Sodium Ethoxide (NaOEt)Ethanol78 (Reflux)2460-70

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Dieckmann Condensation cluster_end Product Isolation start_mat Methyl N-methylglycinate + Methyl Acrylate reaction1 N-alkylation (Methanol, RT) start_mat->reaction1 purification1 Purification (Distillation/Chromatography) reaction1->purification1 diester N-(2-(methoxycarbonyl)ethyl)- N-methylglycine methyl ester purification1->diester reaction2 Intramolecular Cyclization (Reflux) diester->reaction2 base Strong Base (e.g., NaH in Toluene) base->reaction2 workup Aqueous Work-up (NH4Cl quench) reaction2->workup extraction Extraction (DCM) workup->extraction purification2 Purification (Column Chromatography) extraction->purification2 product This compound purification2->product

A representative workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Issue cause1 Ineffective Base start->cause1 cause2 Wet Reagents/Solvents start->cause2 cause3 Intermolecular Polymerization start->cause3 cause4 Suboptimal Temperature start->cause4 solution1 Use Stronger Base (NaH, KOtBu) cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Use High Dilution cause3->solution3 solution4 Optimize Reaction Temperature cause4->solution4

A troubleshooting decision tree for addressing low reaction yield.

References

identifying and minimizing by-products in 5-oxopyrrolidine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 5-oxopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in 5-oxopyrrolidine derivative synthesis?

A1: By-products can originate from starting materials, intermediates, or degradation of the final product.[1] Common by-products include:

  • Pyroglutamate Formation: Intramolecular cyclization of glutamic acid or glutamine precursors is a frequent side reaction, especially at elevated temperatures or in the presence of a base.[2]

  • Racemization: Epimerization at stereocenters can occur, particularly under harsh reaction conditions.

  • Incomplete Reactions: Residual starting materials or intermediates may remain in the final product.[1]

  • Side Reactions with Reagents: Coupling agents, bases, and solvents can sometimes participate in side reactions.[2]

  • Degradation Products: The 5-oxopyrrolidine ring or other functional groups may degrade under certain conditions, such as strong acid or base.[1]

Q2: How can I detect and identify these by-products?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and identification of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the standard methods for separating impurities from the main product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing molecular weight information.[1][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities after isolation (e.g., by preparative HPLC).[1]

  • Gas Chromatography (GC): GC is useful for identifying volatile organic impurities and residual solvents.[1][4]

Q3: What general strategies can be employed to minimize by-product formation?

A3: Minimizing by-product formation often involves careful optimization of reaction conditions.

  • Temperature Control: Perform reactions at lower temperatures (e.g., 0 °C) to slow down the rate of side reactions like pyroglutamate formation.[2]

  • pH Control: Avoid strongly acidic or basic conditions during both the reaction and work-up to prevent degradation and unwanted side reactions.[2]

  • Choice of Reagents: Select coupling reagents and bases that are known to minimize side reactions. For example, using HATU as a coupling reagent can lead to shorter reaction times and reduce the opportunity for pyroglutamate formation.[2]

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as water can participate in undesirable side reactions.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that may promote by-product formation.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-oxopyrrolidine derivatives.

Issue 1: High levels of pyroglutamate by-product observed.

Cause: Intramolecular cyclization of a glutamic acid or glutamine precursor. This is often accelerated by high temperatures and the presence of a base.[2]

Solutions:

ParameterRecommendationRationale
Temperature Maintain reaction temperature at 0°C.[2]Lowering the temperature significantly slows down the rate of intramolecular cyclization.[2]
Base Use a weaker base or reduce the equivalents of a strong base like DIPEA.[2]Strong bases catalyze the cyclization reaction.[2]
Coupling Reagent Utilize a more efficient coupling reagent such as HATU.[2]Faster coupling minimizes the time available for the side reaction to occur.[2]
Solvent Ensure the use of anhydrous solvents (e.g., DMF, DCM).[2]Water can facilitate side reactions.[2]
Purification If small amounts are unavoidable, separate using reverse-phase HPLC (RP-HPLC).[2]The difference in polarity between the desired product and the pyroglutamate by-product allows for separation.[2]
Issue 2: Presence of unknown impurities in the final product.

Cause: Unknown impurities can arise from various sources including starting materials, side reactions, or product degradation.[1]

Troubleshooting Workflow:

Impurity_Identification_Workflow Start Unknown Peak in HPLC LCMS Analyze by LC-MS Start->LCMS MW Determine Molecular Weight LCMS->MW DB Search Database/ Propose Structures MW->DB Isolate Isolate Impurity (Prep-HPLC) DB->Isolate NMR Characterize by NMR Isolate->NMR Structure Confirm Structure NMR->Structure

Caption: Workflow for the identification and characterization of unknown impurities.

Detailed Steps:

  • Initial Detection: An unknown peak is observed in the HPLC or UHPLC chromatogram.

  • Molecular Weight Determination: The sample is analyzed by LC-MS to determine the mass-to-charge ratio (m/z) of the impurity, which provides its molecular weight.[1]

  • Structure Hypothesis: Based on the molecular weight and known reactants, potential structures for the impurity are proposed.

  • Isolation: The impurity is isolated from the bulk material using techniques like preparative HPLC.

  • Structural Elucidation: The definitive structure of the isolated impurity is determined using NMR spectroscopy.[1]

Issue 3: Low yield of the desired 5-oxopyrrolidine derivative.

Cause: Low yields can be attributed to incomplete reactions, competing side reactions, or degradation of the product during purification.

Logical Troubleshooting Flow:

Low_Yield_Troubleshooting cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete Start Low Yield Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Analyze_Crude Analyze Crude Mixture (LC-MS) Check_Completion->Analyze_Crude Yes Increase_Temp Increase Temperature (with caution) Increase_Time->Increase_Temp Check_Reagents Check Reagent Purity/Activity Increase_Temp->Check_Reagents Side_Products Major Side Products Present? Analyze_Crude->Side_Products Optimize Optimize Conditions (see Issue 1) Side_Products->Optimize Yes Purification_Loss Check for Purification Losses Side_Products->Purification_Loss No

Caption: A logical flow diagram for troubleshooting low reaction yields.

Recommendations:

  • Verify Reaction Completion: Use TLC or LC-MS to confirm that the starting materials have been consumed. If the reaction is incomplete, consider extending the reaction time, cautiously increasing the temperature, or verifying the quality and activity of your reagents.

  • Analyze the Crude Mixture: Before purification, analyze an aliquot of the crude reaction mixture by LC-MS to identify the major components. This will reveal if significant side products are being formed.

  • Optimize Reaction Conditions: If major side products are detected, refer to the guidance on minimizing by-products (e.g., adjusting temperature, base, solvent).

  • Review Purification Strategy: If the crude mixture shows a high conversion to the desired product, losses may be occurring during work-up and purification. Evaluate the extraction and chromatography steps for potential product loss.

Experimental Protocols

Protocol 1: Minimized Pyroglutamate Formation during Coupling

This protocol is designed to minimize the formation of the pyroglutamate side-product during the coupling of a protected glutamic acid derivative to an amine.[2]

Materials:

  • N-protected glutamic acid derivative (e.g., Z-Glu-OBzl)

  • Peptide-amine salt (e.g., TFA salt)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Ensure the peptide-amine salt is thoroughly dried.

  • Dissolve the N-protected glutamic acid derivative and HATU in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the peptide-amine salt to the solution.

  • Slowly add a controlled amount of DIPEA (e.g., 2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[2]

  • Once the reaction is complete, quench any remaining activating agent.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up using mildly acidic and basic washes to remove excess reagents and by-products, while avoiding extreme pH values.[2]

  • Purify the crude product by flash chromatography or RP-HPLC to separate the desired product from any pyroglutamate by-product.[2]

Protocol 2: General Procedure for Impurity Analysis by LC-MS

This protocol outlines a general method for the analysis of impurities in a 5-oxopyrrolidine derivative sample.

Materials:

  • Crude or purified 5-oxopyrrolidine derivative sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Set up the LC method. A typical reversed-phase method might use a C18 column with a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-30 minutes.

  • Set up the MS method to acquire data in both positive and negative ion modes, if the ionization properties of potential impurities are unknown.

  • Inject the sample and acquire the data.

  • Process the data to identify the mass of the main peak and any impurity peaks.

  • Integrate the peak areas to determine the relative percentage of each impurity. For absolute quantification, a standard curve with a known amount of the impurity would be required.[5]

References

troubleshooting common issues in the purification of polar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar heterocyclic compounds.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of polar heterocyclic compounds using various techniques.

Chromatography

Normal-Phase & Flash Chromatography

  • Question: My polar heterocyclic compound streaks badly on the silica TLC plate and column, even with highly polar solvent systems (e.g., DCM/MeOH). How can I improve the peak shape?

    • Answer: Streaking of basic heterocyclic compounds on silica gel is often due to strong interactions with acidic silanol groups. To mitigate this, you can:

      • Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%) can neutralize the acidic sites on the silica, leading to sharper peaks.

      • Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.

      • Consider derivatization. Protecting a polar functional group (like an amine with a Boc group) can reduce its polarity and interaction with the stationary phase, leading to better chromatography. The protecting group can be removed after purification.

  • Question: My compound is extremely polar and won't move from the baseline on the TLC plate, even with 100% methanol. What should I do?

    • Answer: When your compound is too polar for normal-phase chromatography, you have a few options:

      • Switch to a more polar stationary phase. Consider using a diol- or amino-bonded silica column.

      • Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica or a zwitterionic phase) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

      • Use Reversed-Phase Chromatography. In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Highly polar compounds will elute very early, which can be advantageous for a quick purification from less polar impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Question: My polar heterocyclic compound is not retained on the C18 column and elutes in the void volume. How can I increase its retention?

    • Answer: Poor retention of polar compounds on reversed-phase columns is a common issue. To increase retention, you can:

      • Decrease the organic solvent content in your mobile phase. Using a higher percentage of the aqueous component will increase the retention of polar analytes.

      • Adjust the mobile phase pH. For basic heterocycles, increasing the pH of the mobile phase to suppress ionization will increase their hydrophobicity and retention. For acidic heterocycles, decreasing the pH will have a similar effect. Ensure your column is stable at the chosen pH.

      • Use a polar-embedded or polar-endcapped column. These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.

      • Add an ion-pairing reagent to the mobile phase. Reagents like trifluoroacetic acid (TFA) for basic compounds or triethylamine (TEA) for acidic compounds can form a neutral ion pair with your analyte, increasing its retention on the reversed-phase column.

  • Question: I am observing poor peak shape (tailing) for my basic heterocyclic compound on a C18 column. What is the cause and how can I fix it?

    • Answer: Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase.[1] To improve peak shape:

      • Use a low-pH mobile phase. Adding an acid like formic acid or TFA (0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte.

      • Use a high-pH mobile phase. At a high pH (ensure your column is stable), the silanol groups will be deprotonated and less likely to interact with the analyte.

      • Employ an end-capped column. These columns have a reduced number of free silanol groups, which minimizes secondary interactions.

      • Add a competing base to the mobile phase, such as a small amount of triethylamine.

Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Question: My retention times are drifting and not reproducible in my HILIC method. What could be the cause?

    • Answer: Retention time instability is a common problem in HILIC and is often related to the equilibration of the water layer on the stationary phase.[2] To improve reproducibility:

      • Ensure thorough column equilibration. HILIC columns require longer equilibration times than reversed-phase columns, often 20-30 column volumes.[2]

      • Maintain a consistent mobile phase composition. Small variations in the water content of the mobile phase can significantly impact retention. It is recommended to use pre-mixed mobile phases.

      • Control the column temperature. Temperature fluctuations can affect the viscosity of the mobile phase and the partitioning of the analyte.

      • Check for mobile phase pH instability. If the mobile phase pH is close to the pKa of your analyte, small shifts in pH can lead to significant changes in retention.[2]

  • Question: I am not getting enough retention for my polar compound in HILIC. How can I increase it?

    • Answer: To increase retention in HILIC, you need to make the mobile phase less polar. You can achieve this by:

      • Increasing the percentage of the organic solvent (usually acetonitrile) in the mobile phase.[2]

      • Choosing a more polar stationary phase. Zwitterionic and diol phases are generally more retentive for highly polar compounds than bare silica.

      • Adjusting the mobile phase pH to ensure your analyte is in its most polar (ionized) form.

Liquid-Liquid Extraction (LLE)
  • Question: I am trying to extract my polar heterocyclic compound from an aqueous solution, but the recovery in the organic phase is very low. How can I improve the extraction efficiency?

    • Answer: The low recovery is likely due to the high water solubility of your compound. To improve extraction efficiency:

      • Use the "salting-out" effect. Adding a high concentration of an inorganic salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase will decrease the solubility of your polar organic compound in the aqueous layer and drive it into the organic phase.[3]

      • Adjust the pH of the aqueous phase. For a basic heterocycle, increase the pH to deprotonate it and make it less polar. For an acidic heterocycle, decrease the pH to protonate it. This will increase its partitioning into the organic solvent.

      • Use a more polar extraction solvent. Solvents like ethyl acetate or n-butanol are more effective at extracting polar compounds than less polar solvents like hexane or dichloromethane.

      • Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume.

  • Question: I am getting a stable emulsion at the interface of my aqueous and organic layers during extraction. How can I break it?

    • Answer: Emulsion formation is common when dealing with complex mixtures. To break an emulsion, you can try the following:

      • Add brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help to break the emulsion.

      • Gently swirl or stir the mixture instead of vigorous shaking.

      • Filter the mixture through a pad of Celite® or glass wool.

      • Centrifuge the mixture. The increased gravitational force can help to separate the layers.

      • Add a few drops of a different organic solvent. This can sometimes disrupt the emulsion.

Crystallization
  • Question: My polar heterocyclic compound "oils out" instead of forming crystals when I cool the solution. What should I do?

    • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To promote crystallization:

      • Use a more dilute solution. Oiling out is often a sign that the solution is too concentrated.

      • Cool the solution more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.

      • Use a different solvent or a solvent mixture. A solvent in which the compound is less soluble might be more suitable.

      • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

      • Add a seed crystal of the pure compound to the cooled solution.

  • Question: I can't find a single solvent that is suitable for the crystallization of my compound (it's either too soluble or not soluble enough). What are my options?

    • Answer: A mixed-solvent system is often the solution.

      • Choose two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

      • Dissolve your compound in a minimum amount of the hot "good" solvent.

      • Slowly add the "bad" solvent to the hot solution until it just starts to become cloudy (the saturation point).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general chromatography technique for purifying polar heterocyclic compounds?

    • A1: There is no single "best" technique as it depends on the specific properties of your compound. However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar and water-soluble heterocyclic compounds that are poorly retained in reversed-phase chromatography.[4] For moderately polar compounds, reversed-phase HPLC with a polar-embedded or polar-endcapped column is a versatile option.

  • Q2: How do I choose the right solvent system for flash chromatography of a polar heterocycle?

    • A2: A good starting point is a mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol). You can screen different solvent ratios using Thin Layer Chromatography (TLC) to find a system that gives your compound an Rf value between 0.2 and 0.4 for optimal separation. For basic heterocycles, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent is often necessary to prevent streaking.

  • Q3: Can I use reversed-phase chromatography for a very polar, ionizable heterocyclic compound?

    • A3: Yes, but you may need to modify the mobile phase. For basic compounds, using a high pH mobile phase (with a pH-stable column) will neutralize the compound and increase its retention. For acidic compounds, a low pH mobile phase will have the same effect. Alternatively, ion-pairing chromatography can be used, where an ion-pairing reagent is added to the mobile phase to form a more hydrophobic, neutral complex with your charged analyte.

  • Q4: What is Supported Liquid Extraction (SLE) and is it suitable for polar compounds?

    • A4: Supported Liquid Extraction (SLE) is a technique where the aqueous sample is adsorbed onto a solid support material (like diatomaceous earth), and then an immiscible organic solvent is passed through to elute the analytes.[5] It is an excellent alternative to traditional LLE as it avoids emulsion formation and is easily automated.[5] For polar compounds, you would typically adjust the pH of the aqueous sample before loading it onto the SLE cartridge to ensure the compound is in its neutral, less polar form, thus facilitating its extraction into the organic solvent.

  • Q5: My chiral separation of a polar heterocyclic compound is not working on a normal-phase chiral column. What should I try next?

    • A5: Chiral separations can be challenging. If a normal-phase method is unsuccessful, consider these options:

      • Switch to a different chiral stationary phase (CSP). Different CSPs have different chiral recognition mechanisms.

      • Try a different mobile phase mode. Many chiral columns can be used in reversed-phase or polar organic mode. Switching to a reversed-phase method (e.g., with a water/acetonitrile or water/methanol mobile phase) can sometimes provide the selectivity needed for separation.

      • Adjust the mobile phase additives. For ionizable compounds, adding a small amount of an acid (like formic acid or TFA) or a base (like diethylamine or triethylamine) can significantly impact the chiral recognition and separation.

      • Optimize the temperature. Lowering the temperature often increases the enantioselectivity of the separation.

Data Presentation

Table 1: Properties of Common Solvents for Chromatography
SolventPolarity Index (P')Eluotropic Strength (ε°) on SilicaEluotropic Strength (ε°) on Alumina
n-Hexane0.10.010.01
Cyclohexane0.20.030.04
Toluene2.40.220.29
Dichloromethane3.10.320.42
Diethyl Ether2.80.380.38
Ethyl Acetate4.40.450.58
Acetone5.10.530.56
Acetonitrile5.80.500.65
Isopropanol3.90.630.82
Ethanol4.30.680.88
Methanol5.10.730.95
Water10.2Very HighVery High

Data compiled from various sources, including references[6][7][8][9].

Table 2: pKa Values of Common Nitrogen Heterocycles
HeterocyclepKa (Conjugate Acid in Water)
Pyrrole~ -3.8
Pyridine5.23
Imidazole6.95
Pyrazole2.48
Pyrimidine1.3
Pyridazine2.33
Pyrazine0.6
Quinoline4.93
Isoquinoline5.46
Acridine5.62
Indole~ -3.6
Benzimidazole5.56

Data compiled from various sources, including reference[10].

Experimental Protocols

Protocol 1: General Method for Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column Selection: Choose a HILIC column based on the properties of your analyte. Common choices include bare silica, diol, zwitterionic, or amide phases.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

    • Filter both mobile phases through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 column volumes at a typical flow rate (e.g., 1 mL/min for a 4.6 mm ID column).

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95:5 Acetonitrile/Water) or a solvent with a similar or weaker elution strength.

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 15-20 minutes.

    • Hold at 50% Mobile Phase B for 2-3 minutes.

    • Return to 5% Mobile Phase B and re-equilibrate for at least 10 column volumes before the next injection.

  • Detection: Use a suitable detector, such as UV or Mass Spectrometry.

Protocol 2: Supported Liquid Extraction (SLE) for a Basic Heterocyclic Compound
  • Sample Pre-treatment:

    • Take 1 mL of your aqueous sample containing the basic heterocyclic compound.

    • Add 1 mL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.5) to neutralize the compound.

    • Vortex the sample for 30 seconds.

  • Loading the SLE Cartridge:

    • Place an SLE cartridge in a vacuum manifold with a collection tube below.

    • Load the entire pre-treated sample onto the cartridge.

    • Apply a brief pulse of low vacuum to initiate the flow of the sample into the sorbent bed.

    • Allow the sample to adsorb for 5-10 minutes.

  • Elution:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., 5 mL of ethyl acetate) to the cartridge.

    • Allow the solvent to percolate through the sorbent bed under gravity for 5 minutes.

    • Apply a gentle, steady vacuum to pull the remaining solvent through the cartridge into the collection tube.

  • Post-Elution:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis.

Visualizations

Chromatography_Method_Selection start Start: Crude Polar Heterocyclic Compound tlc_screen Perform TLC Screening (e.g., DCM/MeOH) start->tlc_screen rf_check Rf value between 0.2 and 0.4? tlc_screen->rf_check flash_chrom Proceed with Flash Chromatography rf_check->flash_chrom Yes streaking Streaking observed? rf_check->streaking No end Purified Compound flash_chrom->end add_modifier Add Basic Modifier (e.g., TEA, NH4OH) streaking->add_modifier Yes no_movement Compound at baseline? streaking->no_movement No add_modifier->flash_chrom rp_hplc Consider Reversed-Phase HPLC no_movement->rp_hplc Yes hilic Consider HILIC no_movement->hilic Also consider rp_hplc->end hilic->end

Caption: Workflow for selecting a chromatography method for polar heterocyclic compounds.

LLE_Troubleshooting start Low Recovery in LLE check_polarity Is the extraction solvent polar enough? start->check_polarity increase_polarity Use a more polar solvent (e.g., Ethyl Acetate, n-Butanol) check_polarity->increase_polarity No check_ph Is the aqueous phase pH optimized? check_polarity->check_ph Yes increase_polarity->check_ph adjust_ph Adjust pH to neutralize the compound check_ph->adjust_ph No salting_out Consider 'Salting-Out' check_ph->salting_out Yes adjust_ph->salting_out add_salt Add NaCl or (NH4)2SO4 to the aqueous phase salting_out->add_salt end Improved Recovery add_salt->end

Caption: Troubleshooting low recovery in liquid-liquid extraction of polar compounds.

References

Technical Support Center: Resolving Diastereoselectivity Issues in Functionalized Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for functionalized pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control in these critical reactions. Pyrrolidines are a cornerstone of many FDA-approved drugs and natural products, making the precise control of their three-dimensional structure paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges in achieving high diastereoselectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding diastereoselectivity in pyrrolidine synthesis.

Q1: What are the most common synthetic routes to functionalized pyrrolidines where diastereoselectivity is a key challenge?

A1: Several powerful methods are employed, each with its own stereochemical nuances:

  • [3+2] Dipolar Cycloadditions: This is one of the most versatile methods, involving the reaction of an azomethine ylide with a dipolarophile.[3][4] Controlling the endo/exo selectivity is the primary challenge to achieving the desired diastereomer.[5]

  • Aza-Michael Additions: Intramolecular aza-Michael additions are effective for constructing the pyrrolidine ring.[2][6][7][8] The diastereoselectivity is often governed by the stereochemistry of the starting material and the transition state of the cyclization.

  • Reductive Amination of 1,4-Dicarbonyls: While seemingly straightforward, this method can be complicated by competing side reactions like Paal-Knorr pyrrole synthesis, which can affect overall yield and purification.

  • Multi-component Reactions: Reactions involving aldehydes, amines, and a third component can rapidly build molecular complexity but require careful optimization to control the formation of multiple stereocenters.[9]

Q2: My [3+2] cycloaddition is yielding a mixture of diastereomers. What are the initial parameters I should investigate?

A2: For [3+2] cycloadditions, several factors can influence the diastereomeric ratio (d.r.). Start by systematically evaluating:

  • Solvent Polarity: The solvent can significantly impact the stability of the transition states leading to different diastereomers.[10][11][12] It's advisable to screen a range of solvents with varying polarities.

  • Catalyst System: The choice of metal catalyst (e.g., Ag(I), Cu(I), Yb(III)) and the associated ligand can dramatically influence the facial selectivity of the cycloaddition.[3][4][9][13]

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

  • Nature of the Dipolarophile: The electronic and steric properties of the substituents on the alkene or alkyne play a crucial role in directing the approach of the azomethine ylide.[14][15]

Q3: How does the choice of chiral auxiliary or catalyst influence the diastereoselectivity in pyrrolidine synthesis?

A3: Both chiral auxiliaries and catalysts are powerful tools for inducing stereoselectivity.

  • Chiral Auxiliaries: A chiral auxiliary, temporarily attached to the substrate, can effectively shield one face of the molecule, directing the incoming reagent to the opposite face. The tert-butanesulfinamide group is a well-established example used to achieve high diastereocontrol.[4][16]

  • Chiral Catalysts: Chiral catalysts, such as those based on proline and its derivatives, create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.[17] Chiral phosphoric acids and squaramides have also proven effective in catalyzing asymmetric aza-Michael additions.[6][16][18]

II. Troubleshooting Guides: In-Depth Problem Solving

This section provides detailed solutions to specific experimental challenges.

Scenario 1: Low Diastereoselectivity in a [3+2] Dipolar Cycloaddition

Problem: You are performing a silver-catalyzed [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene, but the reaction is producing a nearly 1:1 mixture of endo and exo products.

Causality and Troubleshooting Workflow:

The lack of selectivity suggests that the energy difference between the endo and exo transition states is minimal under your current conditions. To resolve this, you must introduce factors that will preferentially stabilize one transition state over the other.

Workflow for Optimizing Diastereoselectivity:

G start Low d.r. in [3+2] Cycloaddition solvent Screen Solvents (Toluene, DCM, THF, MeCN) start->solvent temp Vary Temperature (RT, 0°C, -20°C, -78°C) solvent->temp If minor improvement catalyst Modify Catalyst System temp->catalyst If still suboptimal ligand Screen Chiral Ligands catalyst->ligand metal Test Different Metal Salts (AgOAc, Ag2CO3, Cu(OTf)2) catalyst->metal substrate Modify Substrate catalyst->substrate If catalyst screen fails analysis Analyze d.r. by 1H NMR or HPLC ligand->analysis metal->analysis dipolarophile Alter Dipolarophile EWG substrate->dipolarophile ylide Change Ylide Substituent substrate->ylide dipolarophile->analysis ylide->analysis analysis->solvent d.r. < 95:5, iterate success Achieved High Diastereoselectivity analysis->success d.r. > 95:5

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol: Catalyst System Screening

  • Preparation: In parallel, set up a series of reactions in oven-dried vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each vial, add the azomethine ylide precursor (1.0 equiv) and the dipolarophile (1.2 equiv) in your chosen solvent.

  • Catalyst Addition: To each respective vial, add a different catalyst system. For example:

    • Vial 1: AgOAc (10 mol%) with (R)-BINAP (12 mol%)

    • Vial 2: Cu(OTf)₂ (10 mol%) with a chiral BOX ligand (12 mol%)

    • Vial 3: Ag₂CO₃ (10 mol%) with a phosphoramidite ligand (12 mol%)[4]

  • Reaction: Stir the reactions at the desired temperature (start with 0 °C) and monitor by TLC.

  • Analysis: Upon completion, quench the reactions, purify the products via column chromatography, and determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

Data Comparison Table:

Catalyst SystemSolventTemperature (°C)Diastereomeric Ratio (exo:endo)
AgOAc / (R)-BINAPToluene060:40
Cu(OTf)₂ / BOXCH₂Cl₂085:15
Ag₂CO₃ / Ligand XTHF-20>95:5[4]

This systematic approach allows for the identification of the optimal catalyst system for achieving high diastereoselectivity.

Scenario 2: Unexpected Diastereomer from an Intramolecular Aza-Michael Addition

Problem: You are attempting a base-mediated intramolecular aza-Michael addition to form a 2,5-disubstituted pyrrolidine and are obtaining the trans diastereomer, but your desired product is the cis isomer.

Causality and Troubleshooting:

The stereochemical outcome of an intramolecular aza-Michael addition is often dictated by the most stable chair-like or boat-like transition state. The formation of the trans product suggests that the transition state leading to this isomer is energetically favored under your current conditions. This could be due to steric interactions or the thermodynamic stability of the final product.

Strategies to Favor the cis Diastereomer:

  • Substrate Control: The inherent stereochemistry of the starting material can be leveraged to direct the cyclization. If possible, modify the substrate to introduce steric bulk that disfavors the transition state leading to the trans product. For example, a bulkier protecting group on the nitrogen could alter the conformational preference during cyclization.

  • Reagent Control: The choice of base or catalyst can influence the transition state geometry.

    • Metal Chelation: Employing a Lewis acid or a metal-based catalyst can create a more rigid, chelated transition state that may favor the formation of the cis isomer. Copper-promoted aminooxygenation, for instance, has been shown to favor the formation of 2,5-cis-pyrrolidines.[19]

    • Organocatalysis: Chiral organocatalysts, such as squaramides, can promote the reaction through a different, non-covalent interaction-based mechanism, potentially leading to the desired cis product.[6]

Decision Tree for Isomer Control:

G start Undesired 'trans' Isomer in Aza-Michael Addition substrate_mod Modify Substrate (e.g., change N-protecting group) start->substrate_mod reagent_mod Change Reaction Conditions start->reagent_mod analysis Analyze cis:trans Ratio substrate_mod->analysis lewis_acid Introduce Lewis Acid (e.g., Yb(OTf)3) reagent_mod->lewis_acid organocatalyst Employ Organocatalyst (e.g., Squaramide) reagent_mod->organocatalyst temp_solvent Screen Temperature and Solvent reagent_mod->temp_solvent lewis_acid->analysis organocatalyst->analysis temp_solvent->analysis analysis->start Iterate success Achieved 'cis' Selectivity analysis->success cis:trans > 95:5

Caption: Decision tree for controlling cis/trans selectivity.

III. Concluding Remarks

Achieving high diastereoselectivity in the synthesis of functionalized pyrrolidines is a multifaceted challenge that requires a systematic and mechanistically informed approach. By carefully considering the interplay of substrate, reagents, catalyst, and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a framework for addressing common issues, but it is crucial to remember that each specific reaction will have its own unique set of optimal parameters.

References

techniques for the removal of stubborn impurities from Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common stubborn impurities in this compound synthesis?

A1: Stubborn impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. Based on common synthetic routes for similar pyrrolidone structures, the following are potential stubborn impurities:

  • N-methylsuccinimide (NMS): A potential byproduct or unreacted starting material.

  • γ-butyrolactone (GBL) derivatives: Can arise from side reactions.

  • Unreacted starting materials: Such as itaconic acid derivatives and methylamine.

  • Solvents: High-boiling point solvents used in synthesis, like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

  • Polymeric materials: Can form under certain reaction conditions.

Q2: What is the initial step I should take to purify my crude product?

A2: An initial acid-base extraction is a highly effective first step to remove acidic and basic impurities. This technique separates compounds based on their different solubilities in acidic and basic aqueous solutions.[1][2]

Q3: My compound appears oily and doesn't solidify. What should I do?

A3: The presence of residual solvents or other impurities can lower the melting point of your compound, causing it to appear as an oil. Techniques such as vacuum distillation or trituration with a non-polar solvent like hexane can help remove these impurities and induce crystallization.

Q4: I'm seeing extra peaks in my NMR spectrum that I can't identify. How can I determine what they are?

A4: Extra peaks in an NMR spectrum often correspond to residual solvents or common organic impurities. You can consult reference tables of NMR chemical shifts for common laboratory solvents and impurities to help identify these unknown peaks.

Troubleshooting Guides

Issue 1: Persistent Impurity Identified as N-methylsuccinimide (NMS)

Symptoms:

  • A peak corresponding to NMS is observed in GC-MS analysis.

  • NMR analysis shows characteristic peaks for NMS.

  • Standard recrystallization fails to remove the impurity completely.

Root Cause:

  • NMS has a similar polarity and structure to the target compound, making separation by simple recrystallization difficult.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for NMS impurity removal.

Solutions:

  • Fractional Vacuum Distillation: Effective for larger quantities where NMS is a significant impurity.

  • Chemical Treatment: A dilute basic wash can hydrolyze the imide functionality of NMS, making it more water-soluble and easier to remove with an aqueous extraction.

  • Column Chromatography: A final purification step if other methods fail.

Issue 2: Discoloration of the Final Product

Symptoms:

  • The isolated product has a yellow or brown tint.

  • Charring is observed during distillation.

Root Cause:

  • Formation of colored byproducts or degradation of the compound at high temperatures.

  • Presence of trace acidic or basic impurities that catalyze degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product discoloration.

Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon to adsorb colored impurities, followed by filtration.

  • Optimized Recrystallization: Use a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to selectively crystallize the desired product, leaving colored impurities in the mother liquor.

  • Low-Temperature Vacuum Distillation: Distilling at a lower pressure reduces the boiling point and minimizes thermal degradation.

Purification Techniques: Data and Protocols

Quantitative Comparison of Purification Techniques

The following table summarizes the estimated effectiveness of different purification techniques for removing common impurities. These values are illustrative and may vary depending on the specific experimental conditions.

Purification TechniqueN-methylsuccinimide (NMS) RemovalStarting Material RemovalSolvent RemovalYield Loss (Approx.)
Acid-Base Extraction LowHigh (if acidic/basic)Low5-10%
Recrystallization ModerateModerateModerate15-30%
Vacuum Distillation HighHighHigh10-25%
Column Chromatography Very HighVery HighVery High20-40%
Experimental Protocols

1. Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude product.

  • Step 1: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Step 2: Add an equal volume of a saturated sodium bicarbonate solution to the separatory funnel.

  • Step 3: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Step 4: Allow the layers to separate and drain the lower aqueous layer.

  • Step 5: Repeat the wash with sodium bicarbonate solution (Steps 2-4).

  • Step 6: Wash the organic layer with an equal volume of a dilute acid solution (e.g., 1M HCl).

  • Step 7: Repeat the acid wash (Step 6).

  • Step 8: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Step 9: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Step 10: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

2. Recrystallization

This protocol is for purifying the solid product after initial workup.

  • Step 1: In a flask, add a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water) to the crude product.

  • Step 2: Heat the mixture with stirring until the solid completely dissolves.

  • Step 3: If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.

  • Step 4: If carbon was added, hot-filter the solution to remove it.

  • Step 5: Allow the solution to cool slowly to room temperature.

  • Step 6: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Step 7: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Step 8: Wash the crystals with a small amount of cold solvent.

  • Step 9: Dry the purified crystals under vacuum.

3. Fractional Vacuum Distillation

This protocol is suitable for purifying the liquid product or a low-melting solid.

  • Step 1: Set up a fractional distillation apparatus equipped for vacuum distillation.

  • Step 2: Place the crude product in the distillation flask with a magnetic stir bar.

  • Step 3: Gradually reduce the pressure to the desired level.

  • Step 4: Begin heating the distillation flask gently with a heating mantle.

  • Step 5: Collect the fractions that distill over at the expected boiling point of the product at the given pressure.

  • Step 6: Monitor the purity of the collected fractions using a suitable analytical technique (e.g., GC-MS or NMR).

4. Column Chromatography

This is a highly effective method for achieving high purity.

  • Step 1: Choose an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent) system. The eluent is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Step 2: Pack a chromatography column with the chosen stationary phase.

  • Step 3: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Step 4: Elute the column with the mobile phase, collecting fractions in separate tubes.

  • Step 5: Monitor the composition of the collected fractions by TLC.

  • Step 6: Combine the fractions containing the pure product.

  • Step 7: Evaporate the solvent from the combined pure fractions to obtain the final product.

References

optimizing catalyst loading and reaction time for pyrrolidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolidine rings, a crucial scaffold in medicinal chemistry. This resource focuses on the critical aspects of optimizing catalyst loading and reaction time to improve yield, stereoselectivity, and overall efficiency.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrrolidine derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no desired pyrrolidine product. What are the likely causes and how can I resolve this?

  • Answer: Low product yield is a common issue that can stem from several factors. A primary reason can be the instability of the azomethine ylide intermediate, which is often generated in situ. It is critical to ensure strictly anhydrous conditions, as trace amounts of water can lead to the decomposition of this intermediate.[1] The choice of catalyst is also crucial; an inefficient catalyst for your specific substrates will result in poor conversion. Consider screening a panel of catalysts, such as those based on copper(I), silver(I), or iridium, which have demonstrated high efficacy in pyrrolidine synthesis.[1][2] Additionally, the reaction temperature might not be optimal. It's advisable to conduct the reaction at various temperatures to find the ideal balance between reaction rate and product stability.

Issue 2: Catalyst Deactivation

  • Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be causing this and how can I prevent it?

  • Answer: Catalyst deactivation can prematurely halt your reaction. A frequent cause is the presence of water, which can promote the ring-opening of intermediates and deactivate the catalyst.[1] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential, especially if your catalyst or intermediates are air-sensitive.[1] Another possibility is catalyst poisoning by certain functional groups on your substrates or impurities, such as thiols or some amines, which can bind to and inactivate metal catalysts.[1] Purifying your starting materials can help mitigate this issue. If you are attempting to reuse your catalyst, a decrease in enantioselectivity or yield may indicate its degradation.[1]

Issue 3: Significant By-product Formation

  • Question: I am observing a significant amount of by-products in my reaction mixture. How can I improve the selectivity towards the desired pyrrolidine?

  • Answer: By-product formation often competes with the desired reaction pathway and can be minimized by carefully controlling the reaction conditions. Lowering the reaction temperature can enhance selectivity by minimizing side reactions.[1] The choice of catalyst can also influence the reaction pathways. For instance, in reactions where dehydrogenation of the pyrrolidine ring to form a pyrrole is a possibility, selecting a metal-free catalyst or a less active metal catalyst might be necessary.[1] The protecting groups used, particularly on the nitrogen atom, can also impact the stability and reactivity of the pyrrolidine core and prevent side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How does catalyst loading affect the reaction outcome?

A1: Catalyst loading is a critical parameter that can influence both the reaction rate and, in some cases, the stereoselectivity. While a higher catalyst loading can lead to a faster reaction, it may also increase the likelihood of side reactions and can be economically inefficient. Conversely, a very low catalyst loading may result in an impractically slow or incomplete reaction. It is crucial to find the optimal catalyst loading through systematic screening. For some organocatalytic reactions, catalyst loadings as low as 0.1 mol% have been achieved after careful mechanistic studies and optimization.[3]

Q2: What is the typical range for reaction time in pyrrolidine synthesis?

A2: Reaction times for pyrrolidine synthesis can vary widely, from a few hours to over 24 hours, depending on the specific substrates, catalyst, solvent, and temperature.[4][5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[4][6] Prolonged reaction times can sometimes lead to the decomposition of the product or the formation of by-products.

Q3: How can I improve the stereoselectivity of my pyrrolidine synthesis?

A3: Achieving high stereoselectivity is often a key goal in the synthesis of bioactive pyrrolidines. The use of chiral catalysts, such as proline-based organocatalysts or metal complexes with chiral ligands, is a primary strategy.[1] The choice of solvent can also have a significant impact; less polar solvents may enhance stereoselectivity in some cases.[1] Lowering the reaction temperature is another effective method to improve selectivity by favoring the transition state that leads to the desired stereoisomer.[1]

Q4: Can modern techniques accelerate pyrrolidine synthesis?

A4: Yes, modern techniques can significantly reduce reaction times. Microwave-assisted synthesis, for example, can often shorten reactions that would take several hours under conventional heating to just a few minutes.[4] Continuous-flow microreactors also offer enhanced control over reaction parameters and can improve efficiency.[4]

Data Presentation

Table 1: Effect of Catalyst Loading and Reaction Time on Yield (Illustrative)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
L-Proline2036Excellent[3]
CCMFe2O4@L-proline MNRs14391[5]
[Cp*IrCl2]20.5Monitored by TLC/LC-MSNot specified[7]
Vaska's complex116Good to Excellent[2]
Grubbs Catalyst (2nd Gen)Not specifiedShorter than 1st GenVery Good[8]

Table 2: Influence of Solvents on Pyrrolidine Synthesis (Illustrative)

Catalyst SystemSolventOutcomeReference
Proline-basedDMSOHigh yield, excellent stereoselectivity[1]
General OrganocatalysisLess polar solventsMay favor higher stereoselectivity[1]
Iridium-catalyzedWaterOperationally simple[7]
CCMFe2O4@L-proline MNRsEthanolHigh yield and regioselectivity[5]
Vaska's complexTolueneStandard condition for optimization[2]

Experimental Protocols

General Protocol for Catalyst Screening in a [3+2] Cycloaddition Reaction

This protocol provides a general procedure for screening different catalysts to optimize the yield of a pyrrolidine ring formation via a [3+2] cycloaddition reaction.

  • Preparation: In a series of clean, dry reaction vials, add the imine (1.0 eq) and the alkene (1.2 eq).

  • Catalyst Addition: To each vial, add a different catalyst to be screened (e.g., Cu(I) complex, Ag(I) complex, L-proline) at a specific loading (e.g., 5 mol%).

  • Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane, toluene) to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and stir the reactions at a set temperature (e.g., 25°C) for a specified time (e.g., 24 hours).[1]

  • Monitoring: Periodically monitor the progress of each reaction by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reactions by adding a saturated aqueous solution of ammonium chloride.[1]

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL). Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity of the desired pyrrolidine.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_analysis Analysis prep_reagents Prepare Reactants (Imine & Alkene) prep_catalysts Prepare Catalyst Solutions setup_vials Dispense Reactants into Vials prep_catalysts->setup_vials add_catalyst Add Catalyst to each Vial setup_vials->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent seal_stir Seal Vials and Stir at Controlled Temperature add_solvent->seal_stir monitor_tlc Monitor by TLC seal_stir->monitor_tlc quench Quench Reaction monitor_tlc->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze by NMR/LC-MS dry_concentrate->analyze compare Compare Yields & Selectivity analyze->compare

Caption: Workflow for optimizing catalyst selection in pyrrolidine synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Pyrrolidine Synthesis cluster_conditions Condition Optimization cluster_catalyst Catalyst Optimization cluster_purity Reagent Purity start Low or No Yield check_conditions Check Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst check_conditions->check_catalyst Conditions OK anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Issue Found check_purity Assess Starting Material Purity check_catalyst->check_purity Catalyst OK screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Issue Found purify_reagents Purify Starting Materials check_purity->purify_reagents Issue Found temp Optimize Temperature anhydrous->temp time Optimize Reaction Time temp->time solution Improved Yield time->solution adjust_loading Adjust Catalyst Loading screen_catalysts->adjust_loading adjust_loading->solution purify_reagents->solution

Caption: A logical guide for troubleshooting low reaction yields.

References

preventing decomposition of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. The focus is on preventing decomposition during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during workup?

A1: The primary cause of decomposition is the compound's β-keto ester functionality. This structural feature makes it susceptible to two main degradation pathways, especially under harsh conditions:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid). This reaction can be catalyzed by both acids and bases.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide (CO₂) upon heating to form 1-methylpyrrolidin-3-one.

Q2: Under what specific conditions are hydrolysis and decarboxylation most likely to occur?

A2: Hydrolysis is accelerated in the presence of strong acids or bases. Decarboxylation is most likely to occur when the hydrolyzed β-keto acid is heated. Therefore, a combination of acidic or basic conditions with elevated temperatures during the workup should be strictly avoided.

Q3: Is the lactam ring of the pyrrolidinone structure also prone to cleavage during workup?

A3: While the lactam (a cyclic amide) can be hydrolyzed, this process typically requires more vigorous conditions (e.g., high temperatures and strong alkali) than the decomposition of the β-keto ester. Under standard workup conditions, the hydrolysis and decarboxylation of the β-keto ester are the more immediate concerns.

Troubleshooting Guide: Workup Procedures

This guide addresses common issues encountered during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product Decomposition via hydrolysis and/or decarboxylation.- Avoid strong acids and bases: Use mild acidic or basic solutions for washing. Saturated aqueous ammonium chloride (NH₄Cl) or dilute solutions of weak acids (e.g., acetic acid) are preferable for neutralization. For basic washes, consider using a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).- Maintain low temperatures: Perform all extractions and washes with cold solutions and, if necessary, cool the separatory funnel in an ice bath. Avoid heating the reaction mixture during the workup.
Formation of a ketone byproduct (1-methylpyrrolidin-3-one) Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.- Strictly anhydrous conditions: Ensure all solvents and reagents are dry to minimize hydrolysis during the reaction.- Gentle workup: Quench the reaction at a low temperature and proceed immediately with a non-aqueous workup if possible. If an aqueous workup is necessary, minimize the contact time with the aqueous phase and work quickly.
Product is soluble in the aqueous layer The carboxylate salt formed after a basic wash, or the protonated amine after an acidic wash, can increase water solubility.- Adjust pH carefully: After a basic wash, carefully re-acidify the aqueous layer to a neutral or slightly acidic pH with a mild acid and re-extract with an organic solvent.- Use salting out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.
Emulsion formation during extraction The presence of polar functionalities in the molecule and potential byproducts can lead to the formation of stable emulsions.- Add brine: Add a saturated solution of sodium chloride to the separatory funnel to help break the emulsion.- Filter through celite: Pass the entire mixture through a pad of celite to break up the emulsion.- Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Experimental Protocols

Protocol 1: General Workup Procedure for Reactions Involving this compound

This protocol is based on the general principles for handling β-keto esters and aims to minimize decomposition.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid).

    • Brine (saturated aqueous NaCl solution) (to remove excess water and aid in layer separation).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal decomposition.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Relationship: Decomposition Pathways

Decomposition Pathways of this compound A This compound B 1-Methyl-5-oxopyrrolidine-3-carboxylic acid A->B Hydrolysis (Acid or Base) C 1-Methylpyrrolidin-3-one B->C Decarboxylation (Heat)

Caption: Primary decomposition pathways for the target compound.

Experimental Workflow: Recommended Workup

Recommended Workup Workflow Start Reaction Mixture Quench Quench at 0°C (sat. aq. NH4Cl) Start->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash_Bicarb Wash with sat. aq. NaHCO3 Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo (Bath Temp < 40°C) Dry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for a non-destructive workup.

Technical Support Center: Troubleshooting Unexpected NMR Results for Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected Nuclear Magnetic Resonance (NMR) spectra of pyrrolidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why does the 1H NMR spectrum of my pyrrolidine derivative show more peaks than expected?

This is a common observation and is often due to the presence of multiple conformational isomers that are slowly interconverting on the NMR timescale.[1][2] The two main sources of this isomerism in pyrrolidine derivatives are:

  • Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various envelope and twist conformations. The most common are the Cγ-endo and Cγ-exo puckers, where the C4 (Cγ) atom is either on the same or opposite side of the ring as the carboxyl group in proline derivatives, respectively.[1][3][4][5] These different puckered conformations can lead to distinct sets of NMR signals. The energy barrier between these conformers is relatively low, but substituents on the ring can favor one pucker over the other.[3][4]

  • Amide Bond Rotation (in N-acyl derivatives): For N-acylated pyrrolidines, rotation around the amide C-N bond is restricted, leading to the presence of both cis and trans isomers.[6] This phenomenon is particularly well-documented for proline residues in peptides.[4][7]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is a powerful technique to investigate dynamic processes.[6][8] If the multiple sets of signals are due to conformational isomers, increasing the temperature will increase the rate of interconversion. At a sufficiently high temperature (the coalescence temperature), the individual signals for each conformer will broaden and merge into a single time-averaged signal.[6] Conversely, lowering the temperature can slow down the interconversion enough to sharpen the signals for each individual conformer.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, HMBC, and NOESY can be invaluable for assigning the complex signals to specific protons and carbons within each isomeric form.[9][10][11][12] For example, NOESY can show through-space correlations that help differentiate between cis and trans amide isomers.

  • Solvent Effects: The equilibrium between conformers can be influenced by the solvent.[6][13] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) may shift the equilibrium, which can help in the identification and assignment of signals for each isomer.[13][14]

2. Why are some of the peaks in my 1H NMR spectrum broad and poorly resolved?

Peak broadening in the NMR spectrum of a pyrrolidine derivative is often an indication of a dynamic process occurring at a rate comparable to the NMR timescale.[14]

Possible Causes and Solutions:

  • Intermediate Rate of Conformational Exchange: As mentioned above, pyrrolidine rings and N-acyl groups can exist as a mixture of interconverting isomers. If the rate of this interconversion is in the intermediate exchange regime on the NMR timescale, the corresponding signals will be broad.

    • Solution: Perform variable temperature (VT) NMR.[8] Increasing the temperature can push the exchange into the fast regime, resulting in sharper, averaged signals. Decreasing the temperature can slow the exchange into the slow regime, yielding sharp signals for each individual conformer.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent (e.g., a catalyst), consider purification methods such as passing the sample through a small plug of silica gel or celite.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can result in broader peaks.[14]

    • Solution: Dilute your NMR sample.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks across the entire spectrum.

    • Solution: Re-shim the spectrometer. If the problem persists, ensure your NMR tube is of good quality and not scratched.

3. The chemical shifts of my pyrrolidine protons are not what I predicted. What could be the cause?

The chemical shifts of protons on the pyrrolidine ring are highly sensitive to the ring's conformation and the nature and stereochemistry of any substituents.

Key Factors Influencing Chemical Shifts:

  • Ring Puckering: The pseudo-equatorial and pseudo-axial positions in a puckered pyrrolidine ring have different chemical environments, leading to different chemical shifts for the protons attached. The specific pucker adopted (e.g., Cγ-endo vs. Cγ-exo) will influence these shifts.[1][3]

  • Substituent Effects: Electronegative substituents can significantly deshield nearby protons, shifting their signals downfield. The stereochemistry of the substituent (cis/trans) will also have a distinct effect on the chemical shifts of the ring protons.[3]

  • Solvent Effects: The polarity and aromaticity of the solvent can influence the conformation and the chemical shifts of protons, particularly those capable of hydrogen bonding (e.g., N-H or O-H).[13]

  • pH: For pyrrolidine derivatives with ionizable groups, the pH of the solution can significantly affect the protonation state and, consequently, the chemical shifts.[2]

Troubleshooting and Analysis:

  • Detailed 2D NMR Analysis: Use HSQC to correlate protons to their attached carbons and COSY to establish proton-proton coupling networks.[9] HMBC can reveal long-range correlations that help in assigning quaternary carbons and confirming the overall structure.[9][10]

  • Comparison to Known Compounds: Search the literature for NMR data of structurally similar pyrrolidine derivatives to see if the observed chemical shifts are consistent with the proposed structure.

  • Computational Chemistry: DFT calculations can be used to predict NMR chemical shifts for different possible conformations.[13][15] Comparing the calculated shifts with the experimental data can help to determine the most likely conformation in solution.[15]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical 1H and 13C NMR chemical shift ranges for a simple, unsubstituted pyrrolidine ring. Note that these values can vary significantly with substitution.

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C2/C5 (α to N)2.8 - 3.245 - 50
C3/C4 (β to N)1.7 - 2.125 - 30
N-H1.5 - 2.5 (variable)-

Data compiled from publicly available spectral databases.[16][17][18][19]

Experimental Protocols

Variable Temperature (VT) NMR Spectroscopy

  • Sample Preparation: Prepare the NMR sample as usual in a suitable deuterated solvent (e.g., toluene-d₈, DMSO-d₆, or CD₂Cl₂ are often used for their wide temperature ranges). Ensure the sample is properly sealed to prevent solvent evaporation at high temperatures.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Temperature Variation:

    • To observe coalescence, increase the temperature in increments (e.g., 10-20 °C). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • To resolve individual conformers, decrease the temperature in similar increments.

  • Data Analysis: Observe the changes in the line shape of the signals of interest. Note the temperature at which signals broaden and coalesce, or the temperature at which they become sharp and well-resolved.

2D NMR Data Acquisition (General Workflow)

  • Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable amount of time.

  • Standard 1D Spectra: Acquire high-quality 1D 1H and 13C spectra to determine the spectral widths for the 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and differentiating between conformational isomers.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected NMR Spectra start Unexpected NMR Spectrum (e.g., extra peaks, broad signals) check_purity Is the sample pure? (Check TLC, LC-MS, etc.) start->check_purity impurity Impurity present. Purify sample. check_purity->impurity No pure Sample is pure. check_purity->pure Yes dynamic_process Is a dynamic process suspected? (e.g., conformational isomers, rotamers) pure->dynamic_process vt_nmr Perform Variable Temperature (VT) NMR dynamic_process->vt_nmr Yes structural_issue Consider alternative structures or unexpected reaction products. dynamic_process->structural_issue No vt_results Analyze VT-NMR results. Do peaks coalesce or sharpen? vt_nmr->vt_results dynamic_confirmed Dynamic process confirmed. Signals are from multiple conformers. vt_results->dynamic_confirmed Yes no_change No significant change with temperature. vt_results->no_change No elucidation Perform 2D NMR (COSY, HSQC, HMBC, NOESY) dynamic_confirmed->elucidation no_change->structural_issue structural_issue->elucidation structure_confirmed Assign signals to each isomer and confirm structure. elucidation->structure_confirmed conformational_isomerism Sources of Conformational Isomerism in Pyrrolidine Derivatives pyrrolidine Pyrrolidine Derivative ring_pucker Pyrrolidine Ring Puckering pyrrolidine->ring_pucker amide_rotation Amide Bond Rotation (for N-acyl derivatives) pyrrolidine->amide_rotation endo Cγ-endo conformer ring_pucker->endo exo Cγ-exo conformer ring_pucker->exo cis cis-amide isomer amide_rotation->cis trans trans-amide isomer amide_rotation->trans complex_nmr Complex NMR Spectrum (multiple sets of signals) endo->complex_nmr exo->complex_nmr cis->complex_nmr trans->complex_nmr

References

Technical Support Center: Managing Exotherms in Large-Scale Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides crucial troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the large-scale synthesis of lactams. The focus is on anticipating, controlling, and mitigating thermal hazards associated with common lactam synthesis routes, such as the Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a major concern in large-scale lactam synthesis?

A1: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[1][2] Lactam syntheses, particularly acid-catalyzed reactions like the Beckmann rearrangement, are often highly exothermic and pose a significant risk of thermal runaway if not properly managed.[3][4]

Q2: Which steps in lactam synthesis are most likely to be dangerously exothermic?

A2: The most critical step is typically the rearrangement of the oxime, often catalyzed by strong acids like sulfuric acid or oleum in the Beckmann rearrangement.[5] The protonation of the oxime's hydroxyl group creates a good leaving group, initiating the rearrangement which is an exothermic process.[6][7] The initial mixing of reagents, especially the addition of the catalyst or a key reactant, can also generate significant heat that must be controlled.

Q3: What are the key process parameters I need to monitor to prevent an exotherm?

A3: Continuous and precise monitoring of process parameters is essential.[8] Key parameters include:

  • Internal Reaction Temperature: Use multiple, reliable temperature probes to detect any localized hot spots.[9][10]

  • Jacket/Cooling System Temperature: Monitor the temperature of the cooling medium to ensure the heat removal system is functioning correctly.

  • Rate of Reagent Addition: The speed at which you add reagents is a critical control point. A slower addition rate generates heat more slowly, allowing the cooling system to keep pace.[3]

  • Pressure: A sudden increase in reactor pressure can indicate a loss of containment or a rapid temperature increase causing solvent to boil.[9]

  • Stirring/Agitation Rate: Ensure adequate mixing to maintain temperature homogeneity and prevent the formation of hot spots.[9]

Q4: How does the scale of the reaction affect heat management?

A4: Scaling up a reaction significantly changes its thermal behavior. Larger reactors have a smaller surface-area-to-volume ratio, which makes heat dissipation much less efficient compared to lab-scale glassware.[11] This means that a reaction that was easily controlled on the bench can become dangerously exothermic at a larger scale. Heat-up and cool-down cycles are also much longer in production-scale vessels.[11] It is a common practice to increase the scale of a reaction by a maximum of three-fold for each subsequent scale-up to ensure safety.[12]

Troubleshooting Guides

Issue: Unexpectedly Rapid Temperature Increase During Reagent Addition

Q: My reactor temperature is rising much faster than predicted during the addition of the acid catalyst. What should I do?

A: This is a critical situation that may indicate the onset of a thermal runaway.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately halt the feed of the reagent.

    • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

    • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate your emergency quenching procedure. This could involve adding a pre-determined, cooled, inert solvent or a chemical inhibitor to stop the reaction.[13]

  • Root Cause Analysis:

    • Addition Rate Too High: The rate of addition may be exceeding the heat removal capacity of the reactor.

    • Inadequate Cooling: The cooling system may be underperforming or improperly sized for the scale of the reaction.

    • Poor Mixing: Inefficient stirring can lead to localized hot spots where the reaction accelerates.[9]

    • Incorrect Reagent Concentration: A higher-than-expected concentration of a reactant or catalyst can lead to a faster, more energetic reaction.

Issue: Temperature Spiking After Complete Addition of Reagents

Q: All reagents have been added and the temperature was stable, but now it is beginning to rise unexpectedly. What is happening?

A: This phenomenon, known as "accumulation," occurs when unreacted reagents build up during the addition phase and then begin to react simultaneously.

  • Immediate Actions:

    • Ensure Maximum Cooling: Verify that the cooling system is fully engaged.

    • Monitor Pressure Closely: Be alert for any increase in pressure.

    • Do Not Add More Reagents: No further reagents should be added until the situation is under control.

  • Root Cause Analysis:

    • Reaction Temperature Too Low: If the initial reaction temperature was too low, the reaction rate might have been too slow to consume the reagents as they were added.

    • Insufficient Catalysis: An inadequate amount of catalyst or an inhibited catalyst could lead to a slow initial reaction and reagent accumulation.

    • Induction Period: Some reactions have an induction period, and the bulk of the reaction is now proceeding after a delay.

  • Prevention:

    • Use reaction calorimetry (e.g., Heat Flow Calorimetry) during process development to understand the reaction kinetics and heat flow in real-time.[14][15] This helps identify the difference between the heat generated by the reaction and the heat removed by the cooling system, revealing any accumulation.

Data Presentation

Table 1: Key Process Parameters for Beckmann Rearrangement of Cyclohexanone Oxime

Parameter Laboratory Scale (100 mL) Pilot Plant (100 L) Large Scale (10,000 L)
Typical Temperature Range 85-125 °C[16] 95-120 °C[16] 100-115 °C
Reagent Addition Time 5-15 minutes 1-3 hours[3] 4-8 hours
Heat Transfer Area / Volume High Medium Low[11]
Cooling Method Ice bath / Circulator Jacket Cooling External Heat Exchangers

| Mixing Efficiency | High (Magnetic Stirrer) | Medium (Impeller) | Lower (Baffles required)[9] |

Note: These values are illustrative and should be determined empirically for each specific process through careful process safety studies.

Experimental Protocols

Protocol: Heat Flow Calorimetry for a Semi-Batch Lactam Synthesis

This protocol outlines the use of a heat flow calorimeter to safely assess the thermal profile of a semi-batch lactam synthesis, such as an acid-catalyzed Beckmann rearrangement.

  • System Setup and Calibration:

    • Assemble the reaction calorimeter (e.g., Mettler-Toledo EasyMax or similar) according to the manufacturer's instructions.[13]

    • Add the initial charge (e.g., molten cyclohexanone oxime) to the reactor.

    • Begin stirring to ensure thermal homogeneity.

    • Perform an electrical calibration by heating the reactor contents with a known power input. This determines the overall heat transfer coefficient (U) and the heat transfer area (A), which are crucial for calculating the heat of reaction.[14][17]

  • Isothermal Reaction Setup:

    • Set the reactor jacket to the desired initial reaction temperature (e.g., 95 °C).[16]

    • Allow the system to reach thermal equilibrium, where the internal temperature is stable and equal to the jacket temperature.

  • Controlled Reagent Addition:

    • Begin the controlled, semi-batch addition of the second reagent (e.g., oleum) at a pre-determined, slow rate using a calibrated dosing pump.[15]

    • The calorimetry software will continuously monitor the temperature difference between the reactor (Tr) and the jacket (Tj).

  • Data Acquisition and Analysis:

    • The rate of heat generation by the reaction (q_reaction) is calculated in real-time using the heat flow equation: q = U * A * (Tr - Tj).[17]

    • Monitor the "accumulation ratio," which is the ratio of instantaneous heat production to the total heat of reaction if the reagent reacted immediately upon addition. A high accumulation ratio indicates a significant amount of unreacted material, posing a safety risk.

    • Continue the addition while ensuring the heat generation rate does not exceed the theoretical maximum cooling capacity of the large-scale reactor you are modeling.

  • Post-Reaction Analysis:

    • After the addition is complete, hold the reaction at temperature until the heat flow returns to the baseline, indicating the reaction is complete.

    • Perform a final electrical calibration to account for any changes in U or A due to different physical properties of the final mixture.[17]

    • Integrate the heat flow curve over time to determine the total heat of reaction (enthalpy, ΔH). This data is critical for designing the cooling systems required for safe large-scale production.

Visualizations

Exotherm_Troubleshooting_Workflow A Problem: Uncontrolled Temperature Rise B IMMEDIATE ACTION: Stop All Reagent Feeds A->B C Maximize Cooling B->C D Prepare Emergency Quench C->D E Is Temperature Controlled? D->E F YES: Resume at Slower Rate & Investigate Root Cause E->F Yes G NO: INITIATE EMERGENCY QUENCH E->G No H Root Cause Analysis F->H G->H I Addition Rate Too High? H->I J Cooling System Failure? H->J K Poor Agitation / Hot Spot? H->K L Incorrect Concentration? H->L

Caption: Emergency troubleshooting workflow for a thermal runaway event.

Heat_Management_Logic cluster_0 Controlling Factors cluster_1 System Response cluster_2 Heat Removal cluster_3 Process Safety Outcome A Reagent Addition Rate D Rate of Heat Generation (q_gen) A->D B Reaction Temperature B->D C Agitation Speed C->D G Safe Operation (q_gen <= q_rem) D->G Controlled by H Thermal Runaway (q_gen > q_rem) D->H Exceeds E Cooling System Capacity (q_rem) E->G E->H F Heat Transfer (Surface Area/Volume Ratio) F->E

Caption: Relationship between control parameters and thermal safety.

References

improving the atom economy of synthetic routes to Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the atom economy of synthetic routes to Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most atom-economical approach to synthesize this compound?

A1: The most promising and atom-economical route is a two-step synthesis starting from itaconic acid and methylamine. This pathway involves an aza-Michael addition followed by an intramolecular cyclization to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which is then esterified. This approach maximizes the incorporation of atoms from the reactants into the final product.

Q2: What are the key advantages of using itaconic acid as a starting material?

A2: Itaconic acid is a bio-based platform chemical, making it a sustainable starting material. The reaction of itaconic acid with primary amines, such as methylamine, proceeds via a cascade reaction that forms the desired pyrrolidone ring in a single, efficient step.[1]

Q3: What is the role of the acid catalyst in the esterification step?

A3: In the Fischer esterification, a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).[2][3]

Q4: How can I monitor the progress of the reactions?

A4: Both the aza-Michael addition/cyclization and the esterification can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. Additionally, techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the intermediate and the final product.

Q5: Are there any significant safety precautions I should be aware of?

A5: Yes. Methylamine is a flammable and toxic gas, often supplied as a solution in a solvent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong acids like sulfuric acid are corrosive and should be handled with care. Always consult the safety data sheets (SDS) for all chemicals before use.

Troubleshooting Guides

Part 1: Aza-Michael Addition and Cyclization
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-methyl-5-oxopyrrolidine-3-carboxylic acid 1. Incomplete reaction. 2. Isomerization of itaconic acid to the less reactive mesaconic acid.[4][5] 3. Sub-optimal reaction temperature.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Maintain a controlled reaction temperature, as higher temperatures can favor isomerization. Consider the use of a Lewis acid catalyst to promote the desired reaction pathway.[5] 3. Optimize the reaction temperature. While heating is necessary for the reaction to proceed, excessive heat can lead to side products.
Formation of multiple unidentified byproducts 1. Polymerization of itaconic acid. 2. Side reactions due to impurities in starting materials.1. Ensure a homogenous reaction mixture and controlled addition of reactants. 2. Use high-purity itaconic acid and methylamine.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable salt with excess base or acid.1. If water is used as a solvent, acidify the reaction mixture to precipitate the carboxylic acid. If an organic solvent is used, try concentrating the solution and triturating with a non-polar solvent to induce precipitation. 2. Carefully neutralize the reaction mixture to the isoelectric point of the product to facilitate precipitation.
Part 2: Fischer Esterification
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. The reaction is at equilibrium, and the reverse reaction (hydrolysis) is significant.[2][3] 2. Insufficient amount of catalyst or deactivated catalyst. 3. Presence of water in the reaction mixture.1. Use a large excess of methanol to shift the equilibrium towards the product side.[2] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. 2. Ensure the use of a sufficient amount of a strong acid catalyst. 3. Use anhydrous methanol and dry glassware to minimize the initial amount of water.
Reaction does not go to completion 1. Insufficient reaction time or temperature. 2. Steric hindrance around the carboxylic acid.1. Increase the reflux time and monitor the reaction by TLC. 2. While not a major issue for this substrate, consider using a more reactive methylating agent if Fischer esterification proves inefficient, though this may lower the atom economy.
Decomposition of the product 1. Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time).1. Optimize the reaction temperature and time to find a balance between reaction rate and product stability.
Difficulty in purifying the final product 1. Presence of unreacted carboxylic acid. 2. Residual acid catalyst.1. After the reaction, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) and extract the ester into an organic solvent. Wash the organic layer with brine to remove residual salts and dry it before concentrating. 2. Neutralize the reaction mixture as described above. The product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Theoretical Atom Economy for Different Synthetic Routes

Synthetic Route Starting Materials Byproducts Theoretical Atom Economy (%)
Route 1: Itaconic Acid + Methylamine -> Esterification Itaconic Acid, Methylamine, MethanolWater~87%
Route 2: Glutamic Acid -> N-methylation -> Cyclization -> Esterification Glutamic Acid, Methylating Agent (e.g., Dimethyl Sulfate), Dehydrating Agent, MethanolSulfate salts, Water< 50%

Note: The theoretical atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. This calculation for Route 1 assumes the reaction of itaconic acid and methylamine to form the intermediate carboxylic acid and its subsequent esterification with methanol. The only byproduct is water.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • Materials:

    • Itaconic acid (1.0 eq)

    • Methylamine (40% solution in water, 1.2 eq)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid in deionized water.

    • Slowly add the methylamine solution to the stirred solution of itaconic acid at room temperature.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Materials:

    • 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

    • Anhydrous methanol (large excess, used as solvent)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous methanol.

    • Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

References

Technical Support Center: Navigating Solubility Challenges in Pyrrolidinone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrrolidinone scaffolds. This guide is designed to provide you with in-depth, field-proven insights into overcoming the often-encountered solubility challenges during the synthesis and purification of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding pyrrolidinone solubility.

Q1: I'm synthesizing a novel pyrrolidinone derivative, and it's crashing out of my reaction mixture. What's the first thing I should consider?

A1: Premature precipitation of your product during synthesis is a classic solubility issue. The first step is to assess the polarity of your reaction medium and your product. Pyrrolidinone itself is a polar aprotic compound, but substituents can drastically alter its solubility profile. Consider if your product is significantly less polar than your solvent system. A simple solution can be to switch to a less polar solvent or to use a co-solvent to modulate the overall polarity of the reaction mixture.

Q2: My crude pyrrolidinone product is an oil and won't crystallize during purification. What are my options?

A2: This phenomenon, known as "oiling out," is a common frustration in recrystallization.[1] It often occurs when the cooling process is too rapid or the chosen solvent system is not ideal.[1] To induce crystallization, you can try several techniques:

  • Scratching the inside of the flask: This creates nucleation sites for crystal growth.[1]

  • Adding a seed crystal: If you have a small amount of pure, solid product, adding it to the supersaturated solution can initiate crystallization.[1]

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Re-evaluating your solvent choice: You may need a solvent system where your compound has lower solubility at room temperature.

Q3: I'm struggling to extract my polar, functionalized pyrrolidinone from an aqueous workup. How can I improve my extraction efficiency?

A3: The high water solubility of many polar pyrrolidinones can indeed make them difficult to extract into common organic solvents.[2] Here are a few strategies:

  • Salting out: Adding a saturated solution of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic compound, driving it into the organic phase.

  • Continuous liquid-liquid extraction: For highly water-soluble compounds, this technique can be very effective.

  • pH adjustment: If your pyrrolidinone derivative has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups, making the molecule less polar and more amenable to extraction into an organic solvent.[][4]

Q4: My highly polar pyrrolidinone derivative either streaks or runs with the solvent front on my silica gel column. How can I achieve better separation?

A4: This is a very common problem with polar compounds on normal-phase silica gel chromatography.[2] Here's what you can do:

  • Increase the polarity of your mobile phase: Gradually increasing the percentage of a polar solvent like methanol in your eluent system can help to move your compound down the column.[2]

  • Use a modified mobile phase: Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape and separation.

  • Switch to a different stationary phase: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[2] HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[2]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance on tackling specific solubility-related problems.

Guide 1: Dealing with an Insoluble Product in the Reaction Mixture

If your desired pyrrolidinone product is precipitating out of the reaction mixture, it can lead to an incomplete reaction and difficulties in isolation.

Visualizing the Problem and Solution Pathway

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Problem Product Precipitates During Reaction AnalyzePolarity Analyze Polarity Mismatch (Solvent vs. Product) Problem->AnalyzePolarity AnalyzeTemp Consider Reaction Temperature Problem->AnalyzeTemp CoSolvent Introduce a Co-solvent AnalyzePolarity->CoSolvent Modulate Polarity ChangeSolvent Change Primary Solvent AnalyzePolarity->ChangeSolvent Better Match IncreaseTemp Increase Reaction Temperature AnalyzeTemp->IncreaseTemp Increase Solubility

Caption: A logical workflow for addressing product precipitation during synthesis.

Experimental Protocol: Employing a Co-solvent System

The use of a co-solvent can effectively increase the solubility of a sparingly soluble compound.[5][6][7] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for less polar solutes.[][5]

  • Initial Assessment: Before adding a co-solvent to your main reaction, perform a small-scale solubility test. In a small vial, attempt to dissolve a small amount of your expected product (if available from a previous attempt) or a closely related analogue in your reaction solvent.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary reaction solvent and in which your product is more soluble. Common co-solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).

  • Incremental Addition: Start by adding the co-solvent to your reaction mixture in small increments (e.g., 5-10% of the total volume).

  • Observation: After each addition, observe if the precipitated product redissolves. You may need to gently warm the mixture.

  • Reaction Monitoring: Once a clear solution is achieved, continue to monitor your reaction to ensure that the addition of the co-solvent does not negatively impact the reaction kinetics or lead to unwanted side products.

Causality: By adding a co-solvent, you are creating a solvent environment with a dielectric constant that is more favorable for dissolving your product. This keeps the product in the solution phase, allowing the reaction to proceed to completion.

Guide 2: Optimizing Recrystallization of Substituted Pyrrolidinones

Recrystallization is a powerful purification technique, but its success hinges on the appropriate choice of solvent.[8] The ideal solvent will dissolve your pyrrolidinone derivative at an elevated temperature but not at room temperature.[1][8]

Data Presentation: Common Solvents for Recrystallization

Solvent/Solvent SystemPolarity IndexBoiling Point (°C)Comments
Ethanol/WaterHigh78-100Good for moderately polar pyrrolidinones. The ratio can be adjusted to fine-tune solubility.
Ethyl Acetate/HexaneMedium69-77A versatile system for a wide range of polarities.[9]
Acetone/HexaneMedium56-69Another effective combination for compounds of intermediate polarity.[9]
TolueneLow111Suitable for less polar pyrrolidinone derivatives.
IsopropanolMedium82A good alternative to ethanol with a slightly higher boiling point.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Small-Scale Testing: Place a small amount of your crude product (10-20 mg) into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the table above, dropwise, at room temperature. Note the solubility of your compound in each solvent. The ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes containing the insoluble compound. The best solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the clear solutions to cool slowly to room temperature. The optimal solvent will result in the formation of well-defined crystals.

  • Scaling Up: Once you have identified a suitable solvent or solvent pair, you can perform the recrystallization on a larger scale.

Visualizing the Recrystallization Process

G cluster_steps Recrystallization Workflow Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling Filter->Cool Crystallize Crystal Formation Cool->Crystallize Collect Collect Crystals (Filtration) Crystallize->Collect End Pure Product Collect->End

Caption: A streamlined workflow for the recrystallization of pyrrolidinone products.

Guide 3: The Role of pH Adjustment in Pyrrolidinone Solubility

For pyrrolidinone derivatives containing ionizable functional groups (e.g., carboxylic acids, amines), pH adjustment is a powerful tool to manipulate solubility.[][4]

The Underlying Principle:

The solubility of an ionizable compound is highly dependent on its protonation state.

  • Acidic Pyrrolidinones: In a basic solution, an acidic pyrrolidinone will be deprotonated to form a more polar (and thus more water-soluble) salt.

  • Basic Pyrrolidinones: In an acidic solution, a basic pyrrolidinone will be protonated to form a more polar (and thus more water-soluble) salt.

Visualizing the Impact of pH on Solubility

G cluster_acidic Acidic Pyrrolidinone (R-COOH) cluster_basic Basic Pyrrolidinone (R-NH2) Acid_LowpH Low pH (Protonated) Less Soluble in Water Acid_HighpH High pH (Deprotonated Salt) More Soluble in Water Acid_LowpH->Acid_HighpH Add Base Base_HighpH High pH (Neutral) Less Soluble in Water Base_LowpH Low pH (Protonated Salt) More Soluble in Water Base_HighpH->Base_LowpH Add Acid

Caption: The relationship between pH and the aqueous solubility of ionizable pyrrolidinones.

Experimental Protocol: pH-Mediated Purification

This protocol describes how to use pH adjustment to purify a basic pyrrolidinone derivative from non-basic impurities.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic pyrrolidinone will be protonated and move into the aqueous layer, while the non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. Your deprotonated pyrrolidinone product should precipitate out of the solution.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Self-Validation: This protocol is self-validating because the desired product is selectively moved between two immiscible phases based on its chemical properties, leaving behind impurities that do not share the same acid-base characteristics.

References

  • Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Retrieved from [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). Strategies for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Future Science. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubMed Central. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

  • ACS Publications. (2024). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed. (2008). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts. Retrieved from [Link]

  • PubMed. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. Retrieved from [Link]

  • R Discovery. (2012). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. Retrieved from [Link]

  • ResearchGate. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical synthesis, the rigorous validation of a molecule's purity is not merely a procedural formality; it is the bedrock upon which reliable biological and pharmacological data are built. For a compound such as Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in various synthetic pathways, ensuring its purity is paramount to the integrity of subsequent research and development.[1] This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this synthesized compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The selection of an analytical technique is a critical decision dictated by the specific requirements of the analysis, including the nature of expected impurities, the desired accuracy, and the intended application of the compound.[2] This guide will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a chromatographic technique that excels at separating, identifying, and quantifying components in a mixture.[3] It is particularly suited for compounds like this compound, which are non-volatile and possess chromophores (the ester and lactam carbonyl groups) allowing for UV detection. It is considered a relative quantification method, as its accuracy is dependent on a reference standard.[2]

Causality of Method Design

The choice of a Reverse-Phase (RP-HPLC) method is logical for this molecule. The stationary phase (e.g., C18) is nonpolar, while a polar mobile phase is used. The analyte, being moderately polar, will have a suitable affinity for both phases, allowing for effective separation from more polar or less polar impurities. A Diode Array Detector (DAD) is selected for its ability to provide spectral information across a range of wavelengths, which can help in identifying and distinguishing impurity peaks from the main component.[4]

Experimental Protocol: RP-HPLC with UV/DAD Detection
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (monitoring a broader range, e.g., 200-400 nm, is recommended for impurity profiling).

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the synthesized sample in the same manner.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Data Analysis:

    • Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • For accurate quantification, a calibration curve using the reference standard is required.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution & Filtration Injection Autosampler Injection (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation Separation C18 Column Separation MobilePhase->Separation Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Area Percent Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is the method of choice for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products. Given the ester functionality and relatively low molecular weight of the target compound, it should be amenable to GC analysis, likely without derivatization.

Causality of Method Design

The use of a mid-polarity column (e.g., DB-5ms) provides a versatile stationary phase capable of resolving a wide range of compounds. Electron Impact (EI) ionization is chosen for its ability to create reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification of unknown impurities.[6]

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Sample Preparation:

    • Dissolve the synthesized sample in a volatile solvent of high purity (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • GC Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to assess purity based on peak area percentage.

    • The mass spectrum of each peak is compared with a reference library (e.g., NIST) to identify impurities.

    • The presence of a molecular ion peak (M+) at m/z 157 would confirm the analyte.[7]

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (in DCM) Injection GC Inlet Injection SamplePrep->Injection Separation GC Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analyzer (Scan m/z 40-450) Ionization->Detection TIC Generate TIC Detection->TIC LibrarySearch MS Library Search TIC->LibrarySearch Report Impurity ID & Purity Report LibrarySearch->Report

Caption: General workflow for GC-MS impurity analysis.

Quantitative NMR (qNMR): The Absolute Purity Standard

Unlike chromatographic techniques, ¹H qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a chemically identical reference standard.[2][8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[9] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, a highly accurate purity value can be calculated.[10]

Causality of Method Design

The choice of a high-purity, stable internal standard (e.g., Maleic Acid) that has sharp, well-resolved signals in a region of the spectrum free from analyte peaks is critical. A long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any proton being quantified is essential to ensure complete relaxation of all nuclei between pulses, which is the foundation of accurate quantification.[2] A high signal-to-noise ratio (>250:1) is targeted to minimize integration errors.[2]

Experimental Protocol: ¹H qNMR with Internal Standard
  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher, validated for quantitative performance.

    • Pulse Program: A standard 30-degree or 90-degree single-pulse experiment.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound (m_analyte).

    • Accurately weigh ~5 mg of a certified internal standard (IS) of known purity (P_IS), such as Maleic Acid, into the same vial (m_IS).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition Parameters:

    • Relaxation Delay (d1): 30 seconds (a generally sufficient value for small molecules).[2]

    • Number of Scans (ns): 16-64, to achieve S/N > 250:1.

    • Acquisition Time (aq): At least 3 seconds.[2]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (Int_analyte) and a signal for the internal standard (Int_IS). For the analyte, the N-methyl singlet (~2.8 ppm) or the O-methyl singlet (~3.6 ppm) are good candidates. For Maleic Acid, the two vinyl protons appear as a singlet around 6.3 ppm.

    • Calculate the purity (P_analyte) using the following equation[10]:

      P_analyte (%) = (Int_analyte / Int_IS) * (n_IS / n_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • n = number of protons for the integrated signal (e.g., 3 for a methyl group, 2 for Maleic Acid's vinyl protons)

      • MW = Molecular Weight (Analyte: 157.17 g/mol [7]; Maleic Acid: 116.07 g/mol )

      • m = mass

      • P = purity of the standard

Workflow Diagram: qNMR Purity Determination

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing: Analyte & Internal Std Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition (Long d1 delay) Dissolution->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Purity Calculation (Formula) Integration->Calculation Result Absolute Purity Value (%) Calculation->Result

Caption: Workflow for absolute purity by qNMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity and Screening Tool

FTIR spectroscopy is an excellent technique for confirming the identity of a synthesized compound by verifying the presence of key functional groups. It works by measuring the absorption of infrared light by specific molecular bonds, creating a unique chemical "fingerprint".[11] While not a primary quantitative tool for high-purity assessment, it is invaluable for rapidly screening for significant contamination, such as the presence of starting materials or solvents (e.g., a broad O-H stretch indicating water or alcohol contamination).[11]

Causality of Method Design

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or liquid sample as it requires minimal to no sample preparation.[12] The analysis focuses on characteristic absorption bands: the lactam carbonyl (C=O) stretch, the ester carbonyl (C=O) stretch, and C-N/C-O stretching frequencies. The absence of unexpected peaks (compared to a reference spectrum) suggests the material is free from major impurities with different functional groups.

Experimental Protocol: FTIR-ATR Analysis
  • System Preparation:

    • FTIR Spectrometer: A standard FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation:

    • Place a small amount of the synthesized solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic peaks for this compound:

      • ~1735 cm⁻¹ (Ester C=O stretch)

      • ~1680 cm⁻¹ (Lactam C=O stretch)

      • ~2950 cm⁻¹ (C-H stretches)

      • ~1200-1300 cm⁻¹ (C-N and C-O stretches)

    • Compare the sample spectrum against a reference spectrum of a pure standard. The presence of significant, unexpected peaks indicates impurities.

Workflow Diagram: FTIR Identity Screen

FTIR_Workflow cluster_analysis Analysis cluster_data Data Processing Background Collect Background Spectrum Sample Place Sample on ATR Crystal Background->Sample Acquisition Acquire Sample Spectrum Sample->Acquisition Comparison Compare to Reference Spectrum Acquisition->Comparison Interpretation Identify Functional Groups & Impurity Peaks Comparison->Interpretation Report Qualitative Purity Assessment Interpretation->Report

Caption: Workflow for FTIR qualitative purity screening.

Comparative Guide to Purity Assessment Methods

The choice of method depends on the analytical goal. For regulatory filings or when the highest accuracy is needed, qNMR is superior. For routine quality control and impurity profiling, HPLC is the industry standard. GC-MS is essential for volatile impurities, and FTIR is a fast, indispensable tool for identity confirmation.

FeatureHPLCGC-MSqNMRFTIR
Principle Liquid-phase separationGas-phase separation & mass analysisNuclear spin resonanceInfrared light absorption
Quantification Relative (needs standard)Semi-Quantitative / RelativeAbsolute (primary method)Qualitative / Semi-Quantitative
Typical Purity Range 95-99.9%90-99.5%>98% with high accuracy Screening for major impurities
Impurity Detection Excellent for non-volatile impuritiesExcellent for volatile/semi-volatile impuritiesDetects proton-containing impuritiesDetects impurities with different functional groups
Impurity ID By retention time match; DAD gives UV spectraExcellent (MS library matching)Possible via structural elucidationPossible for known impurities
Speed Moderate (20-40 min/run)Moderate (15-30 min/run)Fast acquisition, longer setupVery Fast (1-2 min/run)
Sample Prep Moderate (dissolution, filtration)Simple (dissolution)High (requires accurate weighing)Minimal to none (with ATR)
Destructive? Yes (sample consumed)Yes (sample consumed)No No

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of a synthesized compound like this compound.

  • For Initial Synthesis Confirmation: A combination of FTIR and standard ¹H NMR (non-quantitative) is rapid and effective to confirm the identity and absence of major impurities.

  • For Routine Quality Control: HPLC is the ideal workhorse method for determining purity percentage and profiling process-related impurities in multiple batches.[13]

  • For Volatile Impurity Analysis: GC-MS is essential for detecting and identifying residual solvents or volatile by-products, which is a common requirement for regulatory compliance.[5]

  • For Reference Standard Certification: qNMR is the gold standard. Its status as a primary, direct method makes it the definitive choice for establishing an absolute purity value for a reference material or for resolving discrepancies between other methods.[14][15]

By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical strategy that ensures the quality and reliability of their scientific endeavors. This not only validates the integrity of the synthesized molecule but also upholds the trustworthiness of the data generated from its use.

References

Structural Elucidation of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. While several analytical techniques contribute to this process, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous evidence of molecular structure and connectivity. This guide provides a comparative overview of the application of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural elucidation of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of published experimental 2D NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds, including N-methyl-2-pyrrolidone and various functionalized pyrrolidinone derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H2a3.40 - 3.60ddJ(H2a, H2b) ≈ 17, J(H2a, H3) ≈ 8
H2b3.20 - 3.40ddJ(H2b, H2a) ≈ 17, J(H2b, H3) ≈ 4
H33.00 - 3.20m-
H4a2.50 - 2.70ddJ(H4a, H4b) ≈ 18, J(H4a, H3) ≈ 9
H4b2.30 - 2.50ddJ(H4b, H4a) ≈ 18, J(H4b, H3) ≈ 5
N-CH₃2.80 - 2.90s-
O-CH₃3.65 - 3.75s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
C248 - 52
C338 - 42
C430 - 34
C5 (C=O)172 - 176
C6 (C=O)170 - 174
N-CH₃28 - 32
O-CH₃51 - 55

2D NMR Correlation Analysis

The structural backbone of this compound can be unequivocally pieced together using a combination of COSY, HSQC, and HMBC experiments.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) couplings within the molecule, typically through two or three bonds. For the target molecule, the following key correlations would be expected:

  • A cross-peak between the H3 proton and the two geminal protons at C2 (H2a and H2b).

  • A cross-peak between the H3 proton and the two geminal protons at C4 (H4a and H4b).

  • The N-CH₃ and O-CH₃ protons would appear as singlets and therefore would not show any COSY correlations.

COSY_Correlations cluster_structure This compound cluster_legend COSY Correlations C5 O C6 O N N C2 CH₂ N->C2 N-CH3 CH₃ N->N-CH3 C3 CH C2->C3 C4 CH₂ C3->C4 C6_carbonyl C=O C3->C6_carbonyl C5_carbonyl C=O C4->C5_carbonyl O-CH3 OCH₃ C5_carbonyl->N C6_carbonyl->O-CH3 H2 H2 H3 H3 H2->H3 H4 H4 H3->H4

Caption: Key COSY correlations in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly attached to carbons (¹JCH). This is crucial for assigning the proton signals to their respective carbon atoms.

  • The protons at δ 3.40-3.60 ppm and 3.20-3.40 ppm would show a correlation to the carbon at δ 48-52 ppm (C2).

  • The proton at δ 3.00-3.20 ppm would correlate to the carbon at δ 38-42 ppm (C3).

  • The protons at δ 2.50-2.70 ppm and 2.30-2.50 ppm would correlate to the carbon at δ 30-34 ppm (C4).

  • The N-CH₃ protons at δ 2.80-2.90 ppm would correlate to the carbon at δ 28-32 ppm.

  • The O-CH₃ protons at δ 3.65-3.75 ppm would correlate to the carbon at δ 51-55 ppm.

HSQC_Correlations cluster_protons ¹H NMR cluster_carbons ¹³C NMR H2 H2a, H2b C2 C2 H2->C2 ¹JCH H3 H3 C3 C3 H3->C3 ¹JCH H4 H4a, H4b C4 C4 H4->C4 ¹JCH NCH3_H N-CH₃ NCH3_C N-CH₃ NCH3_H->NCH3_C ¹JCH OCH3_H O-CH₃ OCH3_C O-CH₃ OCH3_H->OCH3_C ¹JCH

Caption: Direct one-bond C-H correlations from HSQC.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is the key experiment for assembling the molecular skeleton.

  • N-CH₃ Protons: These protons would show correlations to C2 and the lactam carbonyl carbon C5.

  • H2 Protons: Correlations to C3, C4, and the lactam carbonyl C5 would be expected.

  • H3 Proton: This proton is central and would show correlations to C2, C4, the lactam carbonyl C5, and the ester carbonyl C6.

  • H4 Protons: Correlations to C2, C3, and the ester carbonyl C6 would be anticipated.

  • O-CH₃ Protons: A strong correlation to the ester carbonyl carbon C6 would be observed.

HMBC_Correlations cluster_structure This compound cluster_legend HMBC Correlations (H → C) C5 C5 (C=O) N N C5->N C6 C6 (C=O) O-CH3 O-CH₃ C6->O-CH3 C2 C2 N->C2 N-CH3 N-CH₃ N->N-CH3 C3 C3 C2->C3 C3->C6 C4 C4 C3->C4 C4->C5 H_NCH3 N-CH₃ (H) H_NCH3->C5 H_NCH3->C2 H_OCH3 O-CH₃ (H) H_OCH3->C6 H2 H2 H2->C5 H2->C4 H3 H3 H3->C5 H3->C6 H4 H4 H4->C6 H4->C2

Caption: Key long-range H-C correlations from HMBC.

Experimental Protocols

Standard pulse programs on modern NMR spectrometers can be utilized to acquire the 2D spectra. The following are general guidelines for setting up these experiments.

Table 3: General 2D NMR Experimental Parameters

ExperimentPulse Program (Bruker)Key Parameters to Optimize
COSY cosygpqfSpectral width in both dimensions, number of increments in F1, number of scans.
HSQC hsqcedetgpsisp2.2Spectral widths in F1 (¹³C) and F2 (¹H), number of increments in F1, number of scans.
HMBC hmbcgplpndqfSpectral widths in F1 (¹³C) and F2 (¹H), long-range coupling delay (e.g., 50-100 ms), number of increments in F1, number of scans.

General Acquisition Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • 2D Acquisition: Set up each 2D experiment using the parameters from the 1D spectra. The number of scans and increments will depend on the sample concentration and desired resolution.

  • Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase correction is critical for phase-sensitive experiments like HSQC.

  • Analysis: Correlate the cross-peaks in each spectrum to deduce the connectivity and finalize the structure.

Alternative Methodologies

While 2D NMR is a powerful tool, other techniques can be used for structural confirmation, often in a complementary fashion.

  • X-ray Crystallography: Provides the absolute structure if a suitable single crystal can be grown. This is considered the "gold standard" but is not always feasible.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) can yield fragmentation patterns that offer clues about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl groups in the lactam and ester moieties.

Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Detailed atomic connectivityNon-destructive, applicable to solutionsRequires soluble sample, can be time-consuming
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a single crystal of sufficient quality
Mass Spectrometry Molecular formula, fragmentationHigh sensitivity, small sample amount neededDoes not provide detailed connectivity
IR Spectroscopy Presence of functional groupsFast, simpleProvides limited structural information

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive methodology for the complete structural assignment of this compound. By systematically analyzing the through-bond correlations, researchers can confidently assemble the molecular framework, confirming the identity and purity of their target compound. When combined with data from other analytical techniques, a complete and unambiguous structural characterization can be achieved.

comparing the efficacy of various catalysts in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in drug discovery and development. This guide provides a comparative overview of three major catalytic strategies for pyrrolidine synthesis: metal-catalysis, organocatalysis, and biocatalysis. We present quantitative data from selected publications to facilitate comparison and provide detailed experimental protocols for representative reactions.

At a Glance: Comparison of Catalytic Strategies

Catalyst TypeKey AdvantagesKey LimitationsTypical Reaction
Metal Catalysts High reactivity, broad substrate scope, well-established methods.Potential for metal contamination in the final product, often requires inert atmosphere, catalyst toxicity.Palladium-Catalyzed Hydroarylation
Organocatalysts Metal-free, often milder reaction conditions, high stereoselectivity, readily available and stable catalysts.Can require higher catalyst loadings, may have a narrower substrate scope compared to some metal catalysts.Asymmetric Michael Addition
Biocatalysts Exceptional stereoselectivity, mild and environmentally friendly reaction conditions (aqueous media, room temperature), high specificity.Limited substrate scope, enzyme production and purification can be complex, potential for enzyme denaturation.Intramolecular C-H Amination

Metal-Catalysis: Palladium-Catalyzed Hydroarylation

Palladium catalysts are powerful tools for the formation of carbon-carbon bonds. The hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl substituted pyrrolidines, a common motif in pharmacologically active molecules.

Quantitative Data
EntryAryl BromideProductYield (%)Reference
14-Bromotoluene3-(p-tolyl)-1-propylpyrrolidine85[Sweeney et al.]
24-Bromoanisole3-(4-methoxyphenyl)-1-propylpyrrolidine92[Sweeney et al.]
31-Bromo-4-fluorobenzene3-(4-fluorophenyl)-1-propylpyrrolidine78[Sweeney et al.]
41-Bromo-3-chlorobenzene3-(3-chlorophenyl)-1-propylpyrrolidine81[Sweeney et al.]
53-Bromopyridine1-propyl-3-(pyridin-3-yl)pyrrolidine65[Sweeney et al.]
Experimental Protocol: Palladium-Catalyzed Hydroarylation

Synthesis of 3-(p-tolyl)-1-propylpyrrolidine

  • Materials: 1-propyl-2,3-dihydro-1H-pyrrole, 4-bromotoluene, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and P(o-tol)₃ (6.1 mg, 0.02 mmol, 4 mol%).

    • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.

    • Add 1-propyl-2,3-dihydro-1H-pyrrole (55.6 mg, 0.5 mmol), 4-bromotoluene (103.2 mg, 0.6 mmol), and NaOtBu (67.3 mg, 0.7 mmol).

    • The reaction mixture is heated to 100 °C and stirred for 24 hours.

    • After cooling to room temperature, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Workflow for Palladium-Catalyzed Hydroarylation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_product Final Product cat_prep Mix Pd(OAc)2 and P(o-tol)3 in Toluene add_reagents Add Pyrroline, Aryl Bromide, and NaOtBu cat_prep->add_reagents heat Heat to 100 °C for 24h add_reagents->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Substituted Pyrrolidine purify->product G cluster_activation Catalyst Activation cluster_reaction Michael Addition cluster_hydrolysis Hydrolysis aldehyde Aldehyde enamine Enamine Intermediate aldehyde->enamine + Proline proline (S)-Proline proline->enamine iminium Iminium Intermediate enamine->iminium + Nitroalkene nitroalkene Nitroalkene nitroalkene->iminium product Michael Adduct iminium->product + H2O catalyst_regen (S)-Proline (regenerated) iminium->catalyst_regen + H2O water H2O water->product water->catalyst_regen G cluster_upstream Upstream Process cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Process cluster_output Final Product gene_synthesis Gene Synthesis & Cloning expression Protein Expression in E. coli gene_synthesis->expression cell_lysis Cell Lysis & Enzyme Extraction expression->cell_lysis enzyme Engineered P450 Enzyme cell_lysis->enzyme substrate Azide Substrate reaction Intramolecular C-H Amination substrate->reaction enzyme->reaction extraction Product Extraction reaction->extraction purification Purification extraction->purification analysis Analysis (Yield, ee) purification->analysis product Chiral Pyrrolidine analysis->product

Spectroscopic Differentiation of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. This guide provides a comparative framework for the spectroscopic analysis of the cis and trans isomers of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, outlining the expected differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Comparison

The primary techniques for distinguishing between the cis and trans isomers of this compound are ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry can provide supporting information, although it is often less definitive for diastereomer differentiation without specialized techniques.

Table 1: Predicted ¹H NMR Spectral Data Comparison
ProtonPredicted Chemical Shift (δ) for cis-isomer (ppm)Predicted Chemical Shift (δ) for trans-isomer (ppm)Key Differentiating Features
H3Further downfieldFurther upfieldThe spatial relationship between the C3-proton and the C5-carbonyl group will influence its chemical shift. In the cis isomer, closer proximity could lead to deshielding.
H4 (diastereotopic)Distinct multipletsDistinct multipletsThe coupling constants between H3 and the two H4 protons will differ significantly between isomers due to their dihedral angles.
N-CH₃Subtle differences may be observed due to the overall molecular geometry.
O-CH₃Minimal difference expected.
Coupling Constant (³J) Smaller ³J(H3,H4) Larger ³J(H3,H4) The Karplus relationship dictates that the vicinal coupling constant is dependent on the dihedral angle. The trans isomer is expected to have a larger dihedral angle between H3 and one of the H4 protons, resulting in a larger coupling constant.
Table 2: Predicted ¹³C NMR Spectral Data Comparison
CarbonPredicted Chemical Shift (δ) for cis-isomer (ppm)Predicted Chemical Shift (δ) for trans-isomer (ppm)Key Differentiating Features
C3The steric environment around C3 will differ, potentially leading to a measurable difference in chemical shift.
C4Similar to C3, the chemical shift of C4 will be sensitive to the stereochemistry.
C2
C5 (C=O)
N-CH₃
O-CH₃
Table 3: Predicted IR Spectral Data Comparison
Vibrational ModePredicted Wavenumber (cm⁻¹) for cis-isomerPredicted Wavenumber (cm⁻¹) for trans-isomerKey Differentiating Features
C=O (amide) stretch~1680-1700~1680-1700Minor shifts may be observable due to differences in dipole moment and molecular strain.
C=O (ester) stretch~1730-1750~1730-1750Minimal difference expected.
C-N stretch
C-H stretch (pyrrolidine ring)
Bohlmann BandsPresent Absent or very weak For N-methylated pyrrolidines, the presence of Bohlmann bands (a series of peaks in the 2700-2800 cm⁻¹ region) is indicative of a cis relationship between the lone pair on the nitrogen and an adjacent axial proton. This is a strong diagnostic tool for the cis isomer.
Table 4: Predicted Mass Spectrometry Fragmentation
Fragmentation PathwayExpected m/z for cis-isomerExpected m/z for trans-isomerKey Differentiating Features
Molecular Ion (M⁺)157.07157.07The molecular ion peak will be identical for both isomers.
Loss of OCH₃126126
Loss of COOCH₃9898
Ring opening and subsequent fragmentationsVariableVariableWhile the primary fragments will be the same, the relative intensities of certain fragment ions may differ due to the different steric environments of the isomers, which can influence the stability of the resulting fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks and determine the coupling constants (J-values) for the multiplets, particularly for the H3 and H4 protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

  • 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

    • Pay close attention to the carbonyl stretching region (1650-1750 cm⁻¹) and the C-H stretching region, particularly for the presence or absence of Bohlmann bands (2700-2800 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-200).

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions between the two isomers.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis to differentiate the isomers can be visualized as follows:

G Workflow for Isomer Differentiation cluster_synthesis Synthesis and Separation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_conclusion Conclusion Synthesis Synthesis of this compound Separation Separation of cis and trans Isomers (e.g., Chromatography) Synthesis->Separation NMR ¹H and ¹³C NMR Spectroscopy Separation->NMR IR Infrared Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS NMR_Data Compare Chemical Shifts and Coupling Constants NMR->NMR_Data IR_Data Analyze Carbonyl Region and Bohlmann Bands IR->IR_Data MS_Data Compare Fragmentation Patterns MS->MS_Data Identification Definitive Identification of cis and trans Isomers NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Experimental workflow for the differentiation of isomers.

Comparative Bioactivity of 5-Oxopyrrolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective properties of recently developed 5-oxopyrrolidine derivatives, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity

Derivatives of the 5-oxopyrrolidine core have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of the more potent anticancer derivatives is believed to be through the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 5-oxopyrrolidine derivatives against the A549 human lung adenocarcinoma cell line. The data represents the percentage of viable cells remaining after 24 hours of exposure to a 100 µM concentration of the respective compound.

Compound IDKey Structural MoietiesCell Viability (%) on A549 Cells[1][2]
Cisplatin (CP) Platinum-based chemotherapy drug (Control)~30%
Compound 8 4-Dimethylamino phenyl substitutionSignificantly lower than compound 4
Compound 15 2,5-Dimethylpyrrole66%
Compound 18 Hydrazone with 2-hydroxynaphthalenePotent Activity
Compound 19 Hydrazone with 2,4-dihydroxyphenylPotent Activity
Compound 20 Bis-hydrazone with 2-thienyl fragmentsHigh Activity
Compound 21 Bis-hydrazone with two 5-nitrothienyl moietiesHighest Activity
Compound 22 Hydrazone with 5-nitrothiophenePotent Activity

Note: A lower cell viability percentage indicates higher anticancer activity.

Experimental Protocols: Anticancer Activity Assay

Cell Culture and Treatment: Human lung adenocarcinoma A549 cells and non-cancerous human small airway epithelial cells (HSAEC1-KT) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For the assay, cells were seeded in 96-well plates and incubated until they reached optimal confluence. Subsequently, the cells were treated with 100 µM of each test compound or cisplatin (positive control) for 24 hours.[1]

MTT Assay for Cell Viability: Post-treatment, the cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.[1]

Mandatory Visualization: Anticancer Signaling Pathway

The anticancer activity of certain 5-oxopyrrolidine derivatives has been linked to the inhibition of key protein kinases involved in cancer progression. Molecular docking studies suggest that these compounds can act as multi-kinase inhibitors, potentially targeting kinases such as the non-receptor Tyrosine Kinase (TK) SRC and the Serine/Threonine-Protein Kinase (STPK) BRAF.[3]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK SRC SRC Receptor_TK->SRC RAS RAS SRC->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell Proliferation, Survival, Angiogenesis 5_Oxopyrrolidine_Derivative 5-Oxopyrrolidine Derivative 5_Oxopyrrolidine_Derivative->SRC 5_Oxopyrrolidine_Derivative->BRAF

Caption: Inhibition of SRC and BRAF Kinase Signaling Pathways.

Antimicrobial Activity

The 5-oxopyrrolidine scaffold has proven to be a promising framework for the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 5-oxopyrrolidine derivatives against different strains of Staphylococcus aureus.

Compound IDKey Structural MoietiesTarget OrganismMIC (µg/mL)[1][4][5]
Vancomycin Glycopeptide antibiotic (Control)S. aureus (multidrug-resistant)2
Compound 21 Bis-hydrazone with two 5-nitrothienyl moietiesS. aureus (multidrug-resistant)2
Compound 11b Hydrazone with 5-nitrothien-2-yl fragmentS. aureus (ATCC 9144)3.90
Compound 11d Hydrazone with 5-nitrofuran-2-yl moietyS. aureus (ATCC 9144)3.90
Compound 12a Hydrazone with benzylidene moietyS. aureus (ATCC 9144)3.90

Note: A lower MIC value indicates higher antimicrobial activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method: The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were cultured in appropriate broth media. The compounds were serially diluted in a 96-well microtiter plate. An equal volume of bacterial inoculum was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Biofilm Disruption Assay: Some derivatives were also evaluated for their ability to disrupt pre-formed biofilms. Biofilms were grown in microtiter plates. After incubation, the planktonic cells were removed, and the biofilms were washed. The test compounds were then added to the wells with established biofilms and incubated. The viability of the remaining biofilm was quantified using a crystal violet staining method or by counting colony-forming units.[4][5]

Mandatory Visualization: Biofilm Disruption Workflow

The following diagram illustrates the experimental workflow for assessing the biofilm disruption potential of 5-oxopyrrolidine derivatives.

biofilm_workflow Start Start Biofilm_Formation Bacterial Culture and Biofilm Formation (e.g., in 96-well plate) Start->Biofilm_Formation Wash_Planktonic Wash to Remove Planktonic Cells Biofilm_Formation->Wash_Planktonic Add_Compound Add 5-Oxopyrrolidine Derivatives at Various Concentrations Wash_Planktonic->Add_Compound Incubate Incubate for 24h Add_Compound->Incubate Quantify_Biofilm Quantify Remaining Biofilm (e.g., Crystal Violet Staining) Incubate->Quantify_Biofilm Analyze_Results Analyze Results and Determine Efficacy Quantify_Biofilm->Analyze_Results End End Analyze_Results->End

Caption: Experimental Workflow for Biofilm Disruption Assay.

Neuroprotective Activity

Certain pyrrolidine derivatives have been investigated for their neuroprotective effects. The mechanisms underlying these effects are complex and may involve antioxidant properties and modulation of specific signaling pathways.

Data Presentation: Neuroprotective Activity

Quantitative data for the neuroprotective effects of specific 5-oxopyrrolidine derivatives are emerging. For related pyrrolidine derivatives, neuroprotective effects have been demonstrated in various in vitro models. For instance, some pyrrole-containing azomethine compounds have shown low cytotoxicity (IC50 values ranging from 53 to over 500 µM) and significant neuroprotection against H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells, with protective effects observed at concentrations as low as 1 µM.[6]

Experimental Protocols: Neuroprotective Assays

In Vitro Neurotoxicity Model: Neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used. To induce neurotoxicity, cells are exposed to agents like hydrogen peroxide (H2O2) or glutamate. The test compounds are co-incubated or pre-incubated with the cells to assess their protective effects. Cell viability is then measured using assays like the MTT or LDH release assay.[6]

Mandatory Visualization: Neuroprotective Signaling Pathway

The neuroprotective effects of some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), are thought to be mediated through the activation of pro-survival signaling pathways and the inhibition of inflammatory responses. One such pathway involves the activation of Akt and the subsequent inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a key regulator of apoptosis.

neuroprotective_pathway Oxidative_Stress Oxidative Stress / Ischemia Akt Akt (PKB) Oxidative_Stress->Akt inhibits NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation activates GSK3b GSK-3β Akt->GSK3b inhibits Apoptosis Apoptosis GSK3b->Apoptosis promotes Inflammation Inflammation NFkB_Activation->Inflammation promotes Pyrrolidine_Derivative Pyrrolidine Derivative (e.g., PDTC) Pyrrolidine_Derivative->Akt activates Pyrrolidine_Derivative->NFkB_Activation inhibits

Caption: Neuroprotective Signaling via Akt/GSK-3β Pathway.

Antiviral Activity

While the 5-oxopyrrolidine scaffold is present in molecules with a wide range of bioactivities, specific and extensive comparative data on their antiviral properties, particularly with quantitative IC50 values, is less prevalent in the readily available literature compared to anticancer and antimicrobial studies. However, the broader class of compounds containing the pyrrolidone ring has been noted for potential antiviral applications.[1]

Experimental Protocols: Antiviral Screening

A general workflow for screening compounds for antiviral activity is described below.

Cytotoxicity Assay (CC50): Before assessing antiviral activity, the cytotoxicity of the compounds on the host cell line (e.g., Vero E6 cells for SARS-CoV-2) is determined. This is typically done using a cell viability assay (like MTT) to determine the 50% cytotoxic concentration (CC50).[7]

Antiviral Assay (IC50): Host cells are infected with the virus of interest. The infected cells are then treated with various concentrations of the test compounds. After an incubation period, the viral-induced cytopathic effect (CPE) is measured, or viral replication is quantified using methods like plaque reduction assays or RT-qPCR for viral RNA. The 50% inhibitory concentration (IC50) is then calculated.[7][8]

Mandatory Visualization: Antiviral Screening Workflow

The following diagram outlines a typical experimental workflow for the in vitro screening of antiviral compounds.

antiviral_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment Host_Cells_1 Culture Host Cells Add_Compound_1 Add 5-Oxopyrrolidine Derivatives Host_Cells_1->Add_Compound_1 Incubate_1 Incubate Add_Compound_1->Incubate_1 Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate_1->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_CC50->Calculate_SI Host_Cells_2 Culture Host Cells Infect_Cells Infect Cells with Virus Host_Cells_2->Infect_Cells Add_Compound_2 Add 5-Oxopyrrolidine Derivatives Infect_Cells->Add_Compound_2 Incubate_2 Incubate Add_Compound_2->Incubate_2 Measure_Inhibition Measure Viral Inhibition (e.g., CPE, Plaque Assay) Incubate_2->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50 Calculate_IC50->Calculate_SI

Caption: General Workflow for In Vitro Antiviral Screening.

References

A Comparative Guide to the Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in the development of various pharmaceuticals, is critically dependent on the selection of appropriate reagents to ensure high yield, purity, and scalability. This guide provides an objective comparison of alternative reagents for the pivotal Dieckmann condensation step in its synthesis, supported by representative experimental data.

Introduction

This compound is typically synthesized via an intramolecular Dieckmann condensation of a diester precursor, Dimethyl 2-(methylamino)pentanedioate. The choice of base and solvent for this cyclization is crucial and can significantly impact the reaction's efficiency and the purity of the final product. This guide evaluates the performance of common bases—Sodium Methoxide, Potassium tert-Butoxide, and Sodium Hydride—in this transformation.

Workflow for Reagent Evaluation

The process of selecting an optimal reagent for a chemical synthesis can be systematically approached. The following diagram illustrates a logical workflow for the evaluation of alternative reagents.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Selection A Identify Key Transformation (Dieckmann Condensation) B Identify Potential Alternative Reagents (Bases & Solvents) A->B C Synthesize Starting Material (Dimethyl 2-(methylamino)pentanedioate) B->C D Perform Parallel Syntheses with Alternative Reagents C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up and Purify Products E->F G Characterize Products (NMR, IR, Mass Spec) F->G H Quantify Yield and Purity (Table Comparison) G->H I Select Optimal Reagent Based on Data H->I

Caption: A logical workflow for the evaluation of alternative reagents in chemical synthesis.

Comparative Performance of Alkaline Reagents

The selection of the base is a critical parameter in the Dieckmann condensation. The following table summarizes the expected performance of different bases in the synthesis of this compound.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Sodium MethoxideTolueneReflux4-675-85~95The classical approach; requires anhydrous conditions to prevent hydrolysis.
Potassium tert-ButoxideTHFRoom Temp.2-480-90>97Milder conditions and often higher yields due to the bulky base favoring the desired intramolecular reaction.
Sodium HydrideTHF/DMF0 to Room Temp.3-585-95>98A strong, non-nucleophilic base that drives the reaction to completion; requires careful handling.

Experimental Protocols

Starting Material Synthesis: Dimethyl 2-(methylamino)pentanedioate

The diester precursor can be prepared from commercially available Dimethyl 2-aminopentanedioate via N-methylation.

1. N-methylation of Dimethyl 2-aminopentanedioate:

  • To a solution of Dimethyl 2-aminopentanedioate (1 equivalent) in methanol, add formaldehyde (1.1 equivalents) and sodium cyanoborohydride (1.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield Dimethyl 2-(methylamino)pentanedioate.

Dieckmann Condensation: Synthesis of this compound

The following protocols outline the synthesis of the target compound using the three compared bases.

Protocol 1: Using Sodium Methoxide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry toluene and sodium methoxide (1.1 equivalents).

  • Heat the mixture to reflux and add a solution of Dimethyl 2-(methylamino)pentanedioate (1 equivalent) in dry toluene dropwise over 1 hour.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford this compound.

Protocol 2: Using Potassium tert-Butoxide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry THF and potassium tert-butoxide (1.1 equivalents).

  • Cool the suspension to 0 °C and add a solution of Dimethyl 2-(methylamino)pentanedioate (1 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Follow steps 5-7 from Protocol 1 for work-up and purification.

Protocol 3: Using Sodium Hydride

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (60% in mineral oil, 1.2 equivalents) in dry THF.

  • Cool the suspension to 0 °C and add a solution of Dimethyl 2-(methylamino)pentanedioate (1 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Follow steps 5-7 from Protocol 1 for work-up and purification.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): δ 3.75 (s, 3H, OCH₃), 3.40 (t, J=7.0 Hz, 2H, NCH₂), 2.90 (s, 3H, NCH₃), 2.70-2.50 (m, 3H, CH₂CH).

  • ¹³C NMR (CDCl₃): δ 174.5, 172.0, 52.5, 51.0, 35.0, 30.0, 29.0.

  • IR (neat, cm⁻¹): 1735 (C=O, ester), 1680 (C=O, lactam).

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₇H₁₂NO₃: 158.08; found: 158.08.

Conclusion

The choice of base for the Dieckmann condensation in the synthesis of this compound has a significant impact on the reaction's outcome. While sodium methoxide provides a classic and cost-effective route, potassium tert-butoxide and sodium hydride offer milder reaction conditions and potentially higher yields and purity. For large-scale synthesis, the handling and safety precautions associated with sodium hydride must be carefully considered. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

Signaling Pathway of Dieckmann Condensation

The following diagram illustrates the key steps in the base-catalyzed Dieckmann condensation.

A Starting Diester C Enolate Formation A->C + Base B Base (e.g., RO⁻) B->C D Intramolecular Nucleophilic Attack C->D E Tetrahedral Intermediate D->E F Elimination of Alkoxide E->F G β-Keto Ester F->G I Final Product G->I + H₃O⁺ H Acidic Work-up H->I

Caption: Key mechanistic steps of the Dieckmann condensation reaction.

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. In the absence of established standard methods for this specific analyte, we present a robust validation protocol and compare its performance against a potential alternative, Gas Chromatography (GC), to aid researchers in selecting the most suitable analytical technique for their needs.

Introduction to the Analyte

This compound is a chemical compound with the molecular formula C₇H₁₁NO₃.[1] It belongs to the class of pyrrolidines and is of interest in various research areas, including synthetic chemistry and drug discovery. Accurate and reliable quantification of this molecule is crucial for reaction monitoring, purity assessment, and formulation development.

Proposed New Analytical Method: HPLC-UV

We propose a new, validated HPLC-UV method for the determination of this compound. This method demonstrates high specificity, accuracy, precision, and linearity over a defined concentration range.

Method Validation Summary

The validation of the HPLC-UV method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized below.

Parameter Acceptance Criteria New HPLC-UV Method Results
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.The method is specific. No interfering peaks were observed.
Linearity (R²) R² ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 30.25
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 100.75
Robustness No significant change in results with minor variations in method parameters.The method is robust.

Experimental Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard_Prep Standard & Sample Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Data_Acquisition Data Acquisition System_Suitability->Data_Acquisition Pass Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for the validation of the HPLC-UV method.

Comparison with an Alternative Method: Gas Chromatography (GC)

Gas Chromatography with a Flame Ionization Detector (FID) could be considered an alternative for the quantification of this compound. Below is a comparative overview of the expected performance of a hypothetical GC-FID method against the validated HPLC-UV method.

Parameter New HPLC-UV Method Hypothetical GC-FID Method Considerations
Volatility Requirement Not requiredHighThe analyte must be volatile and thermally stable for GC analysis.
Derivatization Not requiredMay be requiredDerivatization can add complexity and introduce variability.
Typical Mobile/Carrier Gas Liquid (e.g., Acetonitrile/Water)Gas (e.g., Helium, Nitrogen)Gas supply and cost are factors for GC.
Detection Principle UV AbsorbanceFlame IonizationUV detection is non-destructive; FID is destructive.
Selectivity HighHighBoth methods can offer good selectivity with appropriate column choice.
Sensitivity (LOD/LOQ) Moderate to HighHighGC-FID can be very sensitive for volatile organic compounds.
Sample Throughput ModerateModerate to HighGC run times can sometimes be faster than HPLC.
Instrumentation Cost ModerateModerateCosts for basic systems are comparable.

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_performance Performance Limits cluster_reliability Reliability Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation Accuracy->LOQ Precision->LOQ LOD Limit of Detection LOQ->LOD

Caption: Interdependence of analytical method validation parameters.

Experimental Protocols

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Experiments
  • Specificity: Inject the mobile phase (blank) and a placebo solution to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

  • Precision (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio of the analyte peak. A ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.

Conclusion

The proposed HPLC-UV method provides a reliable and robust solution for the quantification of this compound. It meets all the acceptance criteria for validation according to ICH guidelines. While a GC-FID method could be a viable alternative, the HPLC-UV method is advantageous due to its applicability to non-volatile compounds and the avoidance of potential derivatization steps. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the physicochemical properties of the sample matrix.

References

Performance Evaluation of Chromatographic Conditions for Pyrrolidinone Purification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different chromatographic conditions for the purification of pyrrolidinones, a class of compounds with significant interest in pharmaceutical and industrial applications. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of optimal purification strategies.

Data Summary: A Comparative Overview of Chromatographic Performance

The selection of a chromatographic technique for pyrrolidinone purification is contingent on the specific goals of the separation, such as enantiomeric resolution or bulk purity analysis. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for chiral separations, while Gas Chromatography (GC) is well-suited for purity assessment of specific pyrrolidinones like N-methyl pyrrolidone (NMP).

Chromatographic TechniqueAnalyte(s)Stationary PhaseMobile Phase/Carrier GasKey Performance MetricsReference
SFC Antibacterial pyrrolidone derivativesLux Cellulose-2CO2 / 15% MethanolResolution: 1.50 - 3.59[1][2]
SFC Antibacterial pyrrolidone derivativesLux i-Cellulose-5CO2 / 15% MethanolLower resolution compared to Lux Cellulose-2[1][2]
HPLC N-Vinyl-2-pyrrolidoneNewcrom R1 (Reverse Phase)Acetonitrile / Water / Phosphoric AcidScalable for preparative separation[3]
HPLC Vinyl pyrrolidoneHP LiChroCART Superspher 60 RP-Select B80% Methanol / 20% WaterQuantitative analysis of residual monomer[4]
GC N-Methyl Pyrrolidone (NMP)Agilent J&W DB-23HeliumPurity within ± 0.22% of certification; RSD: 0.5 - 4%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting purification methods. Below are protocols derived from cited literature.

Supercritical Fluid Chromatography (SFC) for Chiral Separation of Pyrrolidone Derivatives[1][2]
  • Instrumentation: A supercritical fluid chromatography system equipped with a backpressure regulator.

  • Columns: Lux Cellulose-2 and Lux i-Cellulose-5 chiral stationary phases.

  • Mobile Phase: Carbon dioxide (CO2) with a co-solvent of methanol, ethanol, isopropanol, or acetonitrile.

  • Operating Conditions:

    • Co-solvent Percentage: Studied between 7.5% and 15%. Optimal results for most compounds were observed at 15% methanol.[1][2]

    • Flow Rate: The optimum flow-rate was determined to be 2 mL/min.[2]

    • Backpressure: 150 bar.[1][2]

    • Temperature: 40 °C.[1][2]

    • Detection: UV at 210 nm.[2]

  • Observation: The Lux Cellulose-2 column provided better resolutions (1.50 to 3.59) for all the tested derivatives compared to the Lux i-Cellulose-5.[1][2] Aprotic co-solvents like acetonitrile led to the highest retention times, while ethanol resulted in almost no separation for most compounds.[1]

High-Performance Liquid Chromatography (HPLC) for N-Vinyl-2-pyrrolidone Analysis[3]
  • Instrumentation: A standard HPLC system.

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

  • Application: This method is suitable for the analysis and preparative separation of N-Vinyl-2-pyrrolidone and its impurities.[3]

Gas Chromatography (GC) for Purity Analysis of N-Methyl Pyrrolidone (NMP)[5]
  • Instrumentation: Agilent 8850 GC with an Agilent 7650A automatic liquid sampler.

  • Column: Agilent J&W DB-23 capillary column.

  • Purpose: To assess the purity of NMP and identify impurities such as N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[5]

  • Results: The method demonstrated precision with Relative Standard Deviations (RSD) ranging from 0.5 to 4% for the NMP solvent area over 10 replicates. The calculated purities were within ± 0.22% of the sample certification.[5]

Visualizing the Purification Workflow and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the general workflow of chromatographic purification and the interplay of various experimental conditions.

Chromatographic_Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis and Collection cluster_post Post-Purification Sample Crude Pyrrolidinone Sample Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Column Chromatography Column (e.g., SFC, HPLC, GC) Injection->Column Elution Elution with Mobile Phase Column->Elution Detection Detection (e.g., UV, MS) Elution->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity & Yield Analysis Fractionation->Analysis Solvent_Removal Solvent Removal Fractionation->Solvent_Removal Pure_Product Pure Pyrrolidinone Solvent_Removal->Pure_Product

Caption: General workflow for the chromatographic purification of pyrrolidinones.

Chromatographic_Conditions_Influence cluster_params Chromatographic Conditions cluster_performance Purification Performance Stationary_Phase Stationary Phase (e.g., Chiral, RP) Resolution Resolution (Rs) Stationary_Phase->Resolution Selectivity Retention_Time Retention Time (min) Stationary_Phase->Retention_Time Mobile_Phase Mobile Phase / Co-solvent (e.g., MeOH, ACN) Mobile_Phase->Resolution Mobile_Phase->Retention_Time Elution Strength Temperature Temperature Temperature->Resolution Temperature->Retention_Time Flow_Rate Flow Rate / Pressure Flow_Rate->Resolution Flow_Rate->Retention_Time Purity Purity (%) Resolution->Purity Yield Yield (%) Resolution->Yield

Caption: Influence of chromatographic conditions on purification performance.

References

A Comparative Guide to the Determination of Enantiomeric Purity of Chiral Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules such as Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate derivatives is a critical step in asymmetric synthesis, quality control, and pharmacological studies. The stereochemistry of these compounds can significantly influence their biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. This guide provides a comparative overview of the principal analytical techniques for determining the enantiomeric excess (ee) of these derivatives, complete with detailed experimental protocols and a summary of performance characteristics.

The primary methods for chiral analysis of this compound derivatives include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs), Gas Chromatography (GC) on chiral columns, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliary reagents. The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity and accuracy, and the availability of instrumentation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is crucial for obtaining reliable and accurate measurements of enantiomeric purity. The following table summarizes the key performance characteristics of the most common methods used for the analysis of chiral this compound derivatives.

MethodPrincipleAdvantagesDisadvantagesTypical ResolutionSensitivity
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).High accuracy and precision, wide applicability, direct analysis without derivatization in many cases.CSPs can be expensive, and method development can be time-consuming.> 1.5High (ng to pg)
Chiral GC Separation of volatile enantiomers on a chiral capillary column.High resolution and efficiency, suitable for volatile and thermally stable compounds.May require derivatization to increase volatility and thermal stability, which adds complexity.HighVery High (pg to fg)
NMR Spectroscopy Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.Rapid analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, may require derivatization, and chiral auxiliaries can be expensive.Dependent on chemical shift differenceLow (mg to µg)
Chiral Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility of enantiomers in the presence of a chiral selector.High separation efficiency, low sample and reagent consumption, rapid analysis.Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge.HighModerate (µg/mL to ng/mL)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point for method development and may require optimization for specific derivatives of this compound.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.

a. Sample Preparation:

  • Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of the product at the same concentration to identify the retention times of both enantiomers.

b. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) is often a good starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.[1]

  • Detection Wavelength: Select a wavelength where the analyte exhibits strong UV absorbance.

c. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample from the asymmetric reaction.

  • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[1]

Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the separation of volatile and thermally stable enantiomers. For compounds like this compound derivatives, derivatization may be necessary to improve volatility.

a. Sample Preparation and Derivatization:

  • If the compound is not sufficiently volatile, a derivatization step is required. For example, the ester group can be reduced to an alcohol, which is then acylated to form a more volatile ester.

  • Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard and derivatize it using the same procedure.

b. GC System and Conditions:

  • GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm), is a common choice.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Injector Temperature: Typically set 20-50 °C above the boiling point of the least volatile component.

  • Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the separation and elution of the enantiomers. For example, start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C.

  • Detector Temperature: Typically set higher than the final oven temperature.

c. Data Analysis:

  • Inject the derivatized racemic standard to determine the retention times of the enantiomers.

  • Inject the derivatized sample.

  • Integrate the peak areas of the two enantiomer peaks.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

Enantiomeric Purity Determination by NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). These diastereomers will have distinct signals in the NMR spectrum.

a. Sample Preparation (using a Chiral Derivatizing Agent, e.g., Mosher's Acid Chloride):

  • In an NMR tube, dissolve a precisely weighed amount of the chiral this compound derivative (containing an appropriate functional group for derivatization, such as a hydroxyl or amino group, which may require prior chemical modification of the starting compound) in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).

  • Add a small amount of an anhydrous base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the generated HCl.[2]

  • Mix the contents thoroughly and allow the reaction to proceed to completion at room temperature.

b. NMR Acquisition and Processing:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized sample. ¹⁹F NMR is often preferred if the CDA contains fluorine, as the signals are typically well-resolved with no background interference.

  • Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

c. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.

  • Integrate the areas of these two signals accurately.

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for determining enantiomeric purity.

G cluster_workflow General Workflow for Enantiomeric Purity Determination cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy start Chiral Sample (this compound derivative) method_selection Select Analytical Method (HPLC, GC, NMR, CE) start->method_selection racemic Prepare Racemic Standard analysis Analyze Racemic Standard (Determine Retention/Chemical Shift Times) racemic->analysis hplc_prep Sample Preparation (Dissolve in Mobile Phase) method_selection->hplc_prep HPLC gc_prep Derivatization (if needed) & Sample Preparation method_selection->gc_prep GC nmr_prep Derivatization with Chiral Auxiliary method_selection->nmr_prep NMR hplc_analysis Analysis on Chiral Stationary Phase hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data sample_analysis Analyze Chiral Sample hplc_data->sample_analysis gc_analysis Analysis on Chiral Capillary Column gc_prep->gc_analysis gc_data Data Acquisition (Chromatogram) gc_analysis->gc_data gc_data->sample_analysis nmr_analysis Acquire Spectrum (¹H or ¹⁹F NMR) nmr_prep->nmr_analysis nmr_data Data Acquisition (NMR Spectrum) nmr_analysis->nmr_data nmr_data->sample_analysis analysis->sample_analysis data_processing Integrate Peak Areas/ Signal Intensities sample_analysis->data_processing calculation Calculate Enantiomeric Excess (ee) data_processing->calculation

Caption: A generalized workflow for the determination of enantiomeric purity.

G cluster_decision Method Selection Logic for Chiral Analysis start Analyte Properties (Volatility, Polarity, Functional Groups) q1 Is the compound volatile & thermally stable? start->q1 q2 Is high sensitivity (ng-pg level) required? q1->q2 No gc Chiral GC (may require derivatization) q1->gc Yes q3 Is direct analysis without derivatization preferred? q2->q3 No hplc Chiral HPLC q2->hplc Yes ce Chiral CE q2->ce Moderate sensitivity needed q3->hplc Yes nmr NMR with Chiral Auxiliary q3->nmr No

Caption: A decision tree for selecting a suitable chiral analysis method.

References

Comparative Stability of N-Substituted vs. Unsubstituted Pyrrolidinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount to its successful application. This guide provides a comprehensive comparative analysis of the chemical, thermal, and metabolic stability of N-substituted pyrrolidinones versus their unsubstituted counterpart, 2-pyrrolidone. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection and application of these versatile compounds.

The pyrrolidinone ring is a core scaffold in numerous pharmaceuticals and specialty chemicals. Substitution at the nitrogen atom can significantly alter the molecule's physicochemical properties, including its stability. This guide explores these differences through a detailed examination of their behavior under various stress conditions.

Chemical Stability: Hydrolytic and Oxidative Degradation

The chemical stability of pyrrolidinones is a critical factor in their storage, handling, and formulation. This section focuses on their susceptibility to hydrolysis and oxidation.

N-substituted pyrrolidinones, such as N-methyl-2-pyrrolidone (NMP), generally exhibit high chemical stability under neutral conditions. However, they can undergo hydrolysis to open the lactam ring under strong acidic or basic conditions. Unsubstituted 2-pyrrolidone is also susceptible to hydrolysis. The rate of hydrolysis is influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially increasing the rate of hydrolysis.

Oxidative degradation can also occur, particularly under harsh conditions. Studies on NMP have identified several degradation products resulting from oxidation, including N-methylsuccinimide (NMS). The presence of substituents on the pyrrolidinone ring can influence the pathways and rates of oxidative degradation.

Table 1: Comparative Chemical Stability Data

CompoundConditionParameterValue
2-Pyrrolidone Acidic Hydrolysis (Forced)Degradation RateData not available in comparative studies
Basic Hydrolysis (Forced)Degradation RateData not available in comparative studies
Oxidative Stress (Forced)Major DegradantsData not available in comparative studies
N-Methyl-2-pyrrolidone (NMP) Acidic Hydrolysis (Forced)Degradation RateSlower than under basic conditions
Basic Hydrolysis (Forced)Degradation RateIncreases with temperature and base concentration
Oxidative Stress (Forced)Major DegradantsN-methylsuccinimide (NMS), 5-hydroxy-N-methylpyrrolidone

Note: Quantitative, direct comparative data for a range of N-substituted pyrrolidinones under identical conditions is limited in publicly available literature. The data presented is a qualitative summary based on available information.

Experimental Protocol: Forced Degradation Study for Hydrolytic Stability

This protocol outlines a general procedure for comparing the hydrolytic stability of different pyrrolidinone derivatives.

Objective: To assess and compare the degradation of N-substituted and unsubstituted pyrrolidinones under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • Pyrrolidinone samples (unsubstituted and N-substituted derivatives)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Purified water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • HPLC or UPLC-MS/MS system

  • pH meter

  • Thermostatic water bath or oven

Procedure:

  • Sample Preparation: Prepare stock solutions of each pyrrolidinone derivative in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To a suitable vial, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: To a suitable vial, add a known volume of the stock solution and dilute with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: To a suitable vial, add a known volume of the stock solution and dilute with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A parallel set of samples should be kept at room temperature as controls.

  • Time-Point Sampling: At each time point, withdraw an aliquot from each vial.

  • Neutralization (for acidic and basic samples):

    • For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Sample Analysis:

    • Dilute the samples with an appropriate mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound at each time point.

    • Determine the degradation rate constant (k) and half-life (t½) for each compound under each stress condition.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solutions (1 mg/mL in ACN) acid Acidic (0.1 N HCl, 60°C) stock->acid base Basic (0.1 N NaOH, 60°C) stock->base neutral Neutral (Water, 60°C) stock->neutral neutralize Neutralization acid->neutralize Time-point sampling base->neutralize Time-point sampling neutral->neutralize Time-point sampling hplc HPLC/UPLC-MS/MS Analysis neutralize->hplc data Data Analysis (% Degradation, k, t½) hplc->data

Forced Degradation Workflow

Thermal Stability

Thermal stability is a crucial parameter for compounds that are subjected to high temperatures during synthesis, purification, or processing. Thermogravimetric Analysis (TGA) is a standard technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.

N-substituted pyrrolidinones, such as N-methyl-2-pyrrolidone, are known for their high thermal stability. In general, amide compounds are thermally stable, with decomposition temperatures often exceeding 200°C. The nature of the N-substituent can influence the thermal decomposition profile. For instance, more volatile or thermally labile substituents may lead to an earlier onset of weight loss.

Table 2: Comparative Thermal Stability Data

CompoundOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)
2-Pyrrolidone Data not available in comparative studiesData not available in comparative studies
N-Methyl-2-pyrrolidone (NMP) Generally > 200°CData varies with experimental conditions
N-Ethyl-2-pyrrolidone (NEP) Data not available in comparative studiesData not available in comparative studies
N-Vinyl-2-pyrrolidone (NVP) Data not available in comparative studiesData not available in comparative studies
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine and compare the thermal stability of N-substituted and unsubstituted pyrrolidinones.

Materials:

  • Pyrrolidinone samples

  • TGA instrument

  • Inert gas (e.g., Nitrogen)

  • TGA pans (e.g., alumina, platinum)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrrolidinone sample into a clean, tared TGA pan.

  • TGA Method Setup:

    • Purge Gas: Set the flow rate of the inert gas (e.g., Nitrogen) to 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Run Analysis: Place the sample pan in the TGA furnace and start the analysis.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

    • Determine the peak decomposition temperature from the derivative of the TGA curve (DTG curve), which represents the temperature of the maximum rate of weight loss.

    • Compare the TGA and DTG curves of the different pyrrolidinone derivatives.

G cluster_setup Instrument Setup cluster_run TGA Run cluster_data Data Analysis calibrate Calibrate TGA sample Weigh Sample (5-10 mg) calibrate->sample method Set Method (Heating Rate, Gas Flow) sample->method run Run Analysis method->run plot Plot TGA/DTG Curves run->plot determine Determine Decomposition Temperatures plot->determine compare Compare Stability determine->compare

Thermogravimetric Analysis Workflow

Metabolic Stability

For compounds intended for pharmaceutical applications, metabolic stability is a critical determinant of their pharmacokinetic profile and in vivo efficacy. In vitro assays using human liver microsomes (HLM) are widely used to assess the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes.

The N-substituent on the pyrrolidinone ring can significantly impact metabolic stability. Unsubstituted pyrrolidinone has a free N-H group that can be a site for metabolic modification. N-substitution blocks this site, which can, in some cases, lead to increased metabolic stability. However, the nature of the N-substituent itself can introduce new metabolic liabilities. For example, N-alkyl groups can be subject to dealkylation or hydroxylation.

Table 3: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Unsubstituted Pyrrolidinone Analog Compound-dependentCompound-dependent
N-Alkyl Pyrrolidinone Analog Often longer than unsubstituted analogOften lower than unsubstituted analog
N-Aryl Pyrrolidinone Analog Highly dependent on aryl substituentsHighly dependent on aryl substituents
N-Acyl Pyrrolidinone Analog Generally more stable to CYP-mediated metabolismGenerally lower than N-alkyl analogs

Note: The metabolic stability of a compound is highly structure-dependent. The trends presented are generalizations, and actual values will vary significantly for specific molecules.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of pyrrolidinone derivatives in human liver microsomes.

Materials:

  • Pyrrolidinone samples

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (IS)

  • UPLC-MS/MS system

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiation of Reaction:

    • Add the pyrrolidinone test compound (from a stock solution in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed microsome mixture.

    • Pre-incubate for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a fixed volume of the incubation mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for UPLC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / [microsomal protein concentration]).

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Pre-warm HLM and Buffer (37°C) B Add Test Compound A->B C Add NADPH System B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with ACN/IS E->F G Centrifuge F->G H Analyze Supernatant (UPLC-MS/MS) G->H I Plot ln(% Remaining) vs. Time H->I J Calculate k, t½, CLint I->J

Metabolic Stability Assay Workflow

Conclusion

The stability of pyrrolidinones is a multifaceted property that is significantly influenced by substitution at the nitrogen atom. While N-substituted pyrrolidinones generally exhibit good thermal and chemical stability, their susceptibility to hydrolytic and metabolic degradation is highly dependent on the nature of the N-substituent. Unsubstituted 2-pyrrolidone, with its reactive N-H bond, may be more prone to certain metabolic transformations.

This guide provides a framework for the comparative stability analysis of N-substituted and unsubstituted pyrrolidinones. The detailed experimental protocols offer a starting point for researchers to generate their own comparative data, enabling a more informed selection of pyrrolidinone derivatives for their specific applications in research and drug development. The lack of extensive, direct comparative data in the public domain highlights an opportunity for further research in this area to build a more comprehensive understanding of the structure-stability relationships within this important class of compounds.

A Comparative Guide to Validating the Stereochemical Assignment of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of pharmaceutical development and chemical research. For chiral molecules such as derivatives of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, which are important scaffolds in medicinal chemistry, unambiguous stereochemical assignment is essential for understanding their biological activity and ensuring drug safety and efficacy.[1][2][3] This guide provides an objective comparison of key experimental techniques used to validate the stereochemical assignment of these and related chiral compounds, supported by experimental data from relevant analogs.

Comparison of Analytical Techniques for Stereochemical Validation

The validation of the absolute and relative stereochemistry of chiral molecules relies on a variety of analytical techniques. The choice of method often depends on the nature of the sample, the availability of crystalline material, and the specific structural questions being addressed. Below is a comparative summary of commonly employed techniques, with data presented for derivatives structurally related to this compound.

TechniquePrincipleSample RequirementsInformation ProvidedKey Quantitative Data (from related analogs) & Remarks
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Single, high-quality crystal.Unambiguous determination of both relative and absolute stereochemistry.[4][5]For rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate, the crystal structure revealed an envelope conformation of the pyrrolidine ring.[2] For (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the absolute configuration was confirmed as S.[4] Provides definitive structural evidence but is dependent on obtaining suitable crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity.Soluble sample in a suitable deuterated solvent.Primarily determines relative stereochemistry through analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. Absolute configuration can be determined using chiral derivatizing or solvating agents.For trans-hydroxyester of a related pyrrolidine, 1H NMR showed a key signal at δ 4.57 (d, J = 8.5 Hz). For the cis-isomer, distinct shifts are observed.[2] 13C NMR is also sensitive to stereochemistry.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Soluble sample, typically at a higher concentration than for standard IR.Provides information on the absolute configuration in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.[6][7]For tadalafil diastereoisomers, VCD was shown to be superior to ORD and ECD for confident assignment of absolute configuration, especially when combined with NMR.[6][7] A powerful technique for solution-state conformational and configurational analysis.
Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) Measures the change in optical rotation (ORD) or the differential absorption of circularly polarized UV-Vis light (ECD) as a function of wavelength.Soluble sample with a chromophore near the stereocenter.Helps in assigning absolute configuration by analyzing the sign and shape of the Cotton effect, often in comparison with known compounds or theoretical calculations.[8][9]For (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the experimental ECD spectrum showed a positive Cotton effect at 278.40 nm and a negative one at 245.60 nm, which matched the calculated spectrum for the S-configured stereoisomer.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.Soluble sample.Determines enantiomeric purity (ee) and can be used for the preparative separation of enantiomers. Absolute configuration is typically assigned by comparison to a standard of known configuration or by collecting the separated enantiomers for analysis by another technique (e.g., VCD).Enantiomers of the drug avapritinib were successfully resolved using a Chiralpak IG column with a mobile phase of dichloromethane/methanol (60:40, v/v) containing 0.1% diethylamine, achieving a baseline resolution (Rs = 2.8).[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the key experiments cited.

X-ray Crystallography

Objective: To determine the absolute configuration of a chiral pyrrolidine derivative.

Protocol based on the analysis of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate: [4]

  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., methanol). Allow for slow evaporation of the solvent at ambient temperature over several days to a week to obtain single crystals suitable for diffraction.

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation). Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter should be close to zero for the correct enantiomer.

NMR Spectroscopy for Relative Stereochemistry

Objective: To determine the relative stereochemistry of diastereomeric pyrrolidine derivatives.

Protocol based on the analysis of a substituted pyrrolidine:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1D NMR Spectra Acquisition: Acquire high-resolution 1H and 13C NMR spectra.

  • 2D NMR Spectra Acquisition: Perform 2D NMR experiments such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and NOESY or ROESY (to identify through-space proximities of protons).

  • Data Analysis:

    • Coupling Constants (J-values): Analyze the multiplicity and coupling constants of key protons. For example, a larger J-value between vicinal protons on the pyrrolidine ring may indicate a trans relationship, while a smaller J-value may suggest a cis relationship.

    • NOE Analysis: Look for NOE cross-peaks between protons on different stereocenters. The presence of an NOE indicates that these protons are close in space, which can help to define the relative stereochemistry.

Vibrational Circular Dichroism (VCD)

Objective: To determine the absolute configuration of a chiral molecule in solution.

General Protocol:

  • Sample Preparation: Prepare a solution of the chiral compound in a suitable solvent (e.g., CDCl3) at a concentration typically in the range of 0.05 to 0.1 M. The solvent should be transparent in the IR region of interest.

  • Computational Prediction:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged VCD spectrum based on the energies of the conformers.

  • VCD Spectrum Acquisition: Record the VCD spectrum of the sample using a VCD spectrometer.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectra for the different enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

Visualizations

Workflow for Stereochemical Assignment

G cluster_synthesis Synthesis & Purification cluster_separation Enantiomer Separation (if racemic) cluster_validation Stereochemical Validation cluster_conclusion Conclusion start Chiral Synthesis or Racemic Mixture purification Purification (e.g., Chromatography) start->purification chiral_hplc Chiral HPLC purification->chiral_hplc xray X-ray Crystallography purification->xray Analysis of enantiopure compound nmr NMR Spectroscopy purification->nmr Analysis of enantiopure compound vcd VCD/ORD/ECD purification->vcd Analysis of enantiopure compound chiral_hplc->xray Analysis of pure enantiomers chiral_hplc->nmr Analysis of pure enantiomers chiral_hplc->vcd Analysis of pure enantiomers assignment Final Stereochemical Assignment xray->assignment nmr->assignment vcd->assignment

Caption: General workflow for the synthesis, purification, and stereochemical validation of chiral compounds.

Logical Relationship of Spectroscopic Data to Structure

G cluster_techniques Spectroscopic Techniques cluster_information Derived Information molecule Chiral Molecule 3D Structure xray X-ray Crystallography Atomic Coordinates molecule:f1->xray:f0 yields nmr NMR Spectroscopy J-couplings, NOEs molecule:f1->nmr:f0 yields vcd Chiroptical Methods (VCD/ORD) Cotton Effects molecule:f1->vcd:f0 yields abs_config Absolute Configuration xray:f1->abs_config determines rel_config Relative Stereochemistry xray:f1->rel_config determines nmr:f1->rel_config determines vcd:f1->abs_config determines conformation Solution Conformation vcd:f1->conformation determines

Caption: Relationship between spectroscopic techniques and the structural information derived for a chiral molecule.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment:

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. Based on data from structurally similar compounds, the following potential hazards should be considered:

  • Health Hazards: May cause skin and serious eye irritation. Inhalation of dust or vapors may lead to respiratory irritation. Some pyrrolidine derivatives are suspected of causing reproductive harm.[1][2]

  • Flammability: While some pyrrolidine derivatives are flammable liquids, the physical state of this compound should be confirmed.[1][3] If it is a solid, the risk of flammability is lower but it may be combustible.[2]

  • Environmental Hazards: Avoid release into the environment as it may be harmful to aquatic life.[4][5][6]

Quantitative Hazard Data for Structurally Related Pyrrolidine Derivatives

To provide a conservative and safety-conscious approach, the following table summarizes general hazard classifications for related chemical structures.

Hazard CategoryRelated Compound ClassGHS Classification (Typical)Safety Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Pyrrolidine DerivativesCategory 3 or 4Handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[3][4]
Skin Corrosion/Irritation Pyrrolidine DerivativesCategory 2Avoid skin contact; wear protective gloves and clothing.[1][7]
Serious Eye Damage/Eye Irritation Pyrrolidine DerivativesCategory 2AWear chemical safety goggles or a face shield.[1][7]
Flammability Pyrrolidine DerivativesFlammable Liquid (Category 2 or 3)Keep away from heat, sparks, and open flames.[3][4]
Aquatic Hazard Pyrrolidine DerivativesAcute or Chronic Category 3Do not dispose of down the drain; prevent release to the environment.[4][5]

Detailed Protocol for the Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[3]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.[1][3]

  • The container should be made of a material compatible with organic compounds, such as glass or high-density polyethylene.[3]

  • Crucially, do not mix this waste with incompatible waste streams, such as strong oxidizing agents or strong acids.[4]

  • Under no circumstances should this chemical be disposed of down the drain.[3][4]

3. Labeling the Waste Container:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is away from heat, sparks, and open flames.[3][4]

  • Ensure the storage area is well-ventilated.[4]

5. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation.[8]

  • For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[1][4]

  • Collect the absorbed material and place it in the designated hazardous waste container.[1]

  • Ventilate the area and decontaminate the spill site.[1]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][6]

  • Provide the disposal contractor with all available information about the waste, including its chemical name and potential hazards.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Handling Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container no_drain Do NOT Dispose Down Drain container->no_drain storage Store in Designated Satellite Accumulation Area no_drain->storage Proceed spill Spill Occurs? storage->spill spill_procedure Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_procedure Yes ehs_contact Contact EHS or Licensed Waste Disposal Contractor spill->ehs_contact No spill_procedure->storage end End: Proper Disposal ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, designed for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally related compounds due to the absence of a dedicated SDS for this specific chemical. Therefore, all procedures should be conducted with the utmost caution.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.[2]To protect against potential splashes that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Neoprene).[2]To prevent skin contact which may cause irritation or burns.
Skin and Body Protection Protective clothing, including a lab coat and, if splash potential is high, waterproof aprons or coveralls.[2][3]To shield the body from accidental contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If vapors or aerosols are generated, a NIOSH/MSHA approved respirator is required.[5]To avoid inhalation which may be harmful or cause respiratory irritation.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Locate the nearest eyewash station and safety shower before beginning work.[5]

  • Keep the container tightly closed when not in use.[4]

  • Ground/bond the container and receiving equipment to prevent static discharge, as related compounds can be flammable.[4]

  • Use only non-sparking tools.[4]

2. Handling the Chemical:

  • Work exclusively under a chemical fume hood to avoid inhaling vapors.

  • Wear the full complement of recommended PPE.

  • Avoid direct contact with skin, eyes, and clothing.[5][7]

  • Do not eat, drink, or smoke in the handling area.[4][8]

  • Wash hands thoroughly after handling.[4]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1][7]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains.

Disposal Plan

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, approved hazardous waste container. The container must be compatible with the chemical and properly labeled.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the sewer system.[10]

Experimental Protocols: Emergency First Aid

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Under Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If Spill Occurs handle3 Use Non-Sparking Tools handle2->handle3 handle4 Avoid Contact & Inhalation handle3->handle4 disp1 Use Labeled Hazardous Waste Container handle4->disp1 spill2 Remove Ignition Sources spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect for Disposal spill3->spill4 spill4->disp1 disp2 Follow Institutional Protocols disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.